Product packaging for Fmoc-Photo-Linker(Cat. No.:CAS No. 162827-98-7)

Fmoc-Photo-Linker

Cat. No.: B064837
CAS No.: 162827-98-7
M. Wt: 520.5 g/mol
InChI Key: JWESTWISAMMBBU-UHFFFAOYSA-N
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Description

Fmoc-Photo-Linker is a specialized, photolabile reagent designed for the solid-phase synthesis of peptides. Its core structure incorporates an o-nitrobenzyl-based photoremovable group, orthogonally protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This strategic design allows for seamless integration into growing peptide chains using standard Fmoc-chemistry protocols. The primary research value of this compound lies in its ability to facilitate the light-triggered, rapid, and clean release of the target peptide from the solid support or a protecting group under mild conditions (typically at ~365 nm wavelength), avoiding the harsh acidic conditions used in standard resin cleavage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28N2O8 B064837 Fmoc-Photo-Linker CAS No. 162827-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O8/c1-17(22-14-25(36-2)26(15-24(22)30(34)35)37-13-7-12-27(31)32)29-28(33)38-16-23-20-10-5-3-8-18(20)19-9-4-6-11-21(19)23/h3-6,8-11,14-15,17,23H,7,12-13,16H2,1-2H3,(H,29,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWESTWISAMMBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392737
Record name AG-E-12696
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162827-98-7
Record name AG-E-12696
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{4-[1-(Fmoc)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Photo-Linker: Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Fmoc-Photo-Linker, chemically identified as 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid, is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for the generation of C-terminal peptide amides.[1] Its defining feature is a photolabile nitroaryl core that allows for the mild and controlled release of synthesized peptides from a solid support upon exposure to UV light.[1][2] This guide provides a comprehensive overview of the this compound, its mechanism of action, quantitative performance data, and detailed experimental protocols for its application.

Core Principles and Chemical Properties

The this compound is a bifunctional molecule meticulously designed for seamless integration into Fmoc-based SPPS workflows.[1] Its structure comprises three key components:

  • A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group: This base-labile group temporarily protects the N-terminus of the growing peptide chain during synthesis.[2]

  • A photolabile core: Typically a nitroaryl moiety, this is the light-sensitive component that undergoes cleavage upon UV irradiation.[1]

  • A carboxylic acid functional group: This allows for the attachment of the linker to an amino-functionalized solid support resin.[1]

The key advantage of the this compound lies in its orthogonality with standard peptide chemistry. The photocleavage is performed under neutral conditions, which circumvents the need for harsh acidic treatments often required for other linkers, thereby preserving the integrity of sensitive peptide structures.[2][3]

Chemical and Physical Properties

PropertyValue
CAS Number 162827-98-7
Molecular Formula C₂₈H₂₈N₂O₈
Molecular Weight 520.5 g/mol [2]
Appearance Solid
Storage Temperature 2-8°C

Mechanism of Photolytic Cleavage

The photolytic cleavage of the this compound is initiated by the absorption of UV light, typically around 365 nm.[2] The nitroaryl group in the linker's core is the chromophore responsible for this process. Upon irradiation, the linker undergoes a photochemical reaction that leads to the cleavage of the covalent bond attaching the peptide to the solid support, releasing the C-terminal peptide amide.[2]

Quantitative Performance Data

The efficiency of photocleavage is influenced by several factors, including the wavelength and intensity of the UV light, the duration of exposure, and the solvent composition.

ParameterObservation
Cleavage Efficiency Can exceed 90% under optimal conditions.[1]
Reaction Kinetics Often follows first-order kinetics, dependent on UV light intensity and exposure duration.[1]
Cleavage Time Complete cleavage can often be achieved within a few hours of irradiation.[1]
UV Wavelength Typically around 365 nm for efficient cleavage.[2]

Experimental Protocols

Attachment of this compound to Amino-Functionalized Resin

This protocol describes the coupling of the this compound to an amino-functionalized solid support, such as aminomethylated polystyrene resin.

Materials:

  • Amino-functionalized resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Shaking vessel

Procedure:

  • Swell the amino-functionalized resin in DMF for 1 hour in a shaking vessel.

  • Wash the resin with DMF (3 x resin volume).

  • In a separate vessel, dissolve the this compound (2 equivalents relative to resin substitution) and HOBt (2 equivalents) in DMF.

  • Add DIC (2 equivalents) to the linker/HOBt solution and allow it to pre-activate for 10 minutes.

  • Add the activated linker solution to the swollen resin.

  • Shake the mixture at room temperature for 2-4 hours.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x) to remove any unreacted reagents.

  • Dry the resin under vacuum.

  • To determine the loading efficiency, a small sample of the resin can be treated with 20% piperidine in DMF to cleave the Fmoc group, and the absorbance of the resulting dibenzylfulvene-piperidine adduct can be measured spectrophotometrically.

Solid-Phase Peptide Synthesis (SPPS) using this compound Resin

A standard Fmoc-SPPS cycle is used for peptide chain elongation on the this compound functionalized resin.

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using standard coupling reagents like DIC/HOBt or HATU/DIPEA in DMF.

  • Washing: Wash the resin with DMF.

  • Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Photocleavage of the Peptide from the Resin

This protocol outlines the release of the synthesized peptide from the solid support.

Materials:

  • Peptide-bound resin

  • Photocleavage buffer (e.g., a mixture of trifluoroethanol (TFE) and DCM, or aqueous buffers)

  • UV lamp (emitting at ~365 nm)

  • Reaction vessel transparent to UV light (e.g., quartz or borosilicate glass)

Procedure:

  • Wash the peptide-bound resin with DCM to remove any residual DMF.

  • Swell the resin in the chosen photocleavage buffer in a UV-transparent reaction vessel.

  • Irradiate the resin suspension with a UV lamp (~365 nm) at room temperature. The irradiation time can range from 1 to 4 hours, depending on the scale of the synthesis and the specific peptide sequence. Gentle agitation during irradiation is recommended to ensure uniform exposure.

  • After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with the photocleavage buffer to recover any remaining peptide.

  • Combine the filtrate and washes.

  • The solvent can be removed under reduced pressure to yield the crude peptide.

  • The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

Fmoc-SPPS Cycle with Photo-Linker

SPPS_Cycle Resin Resin-Photo-Linker-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Elongated Resin-Photo-Linker-Peptide-Fmoc Washing2->Elongated Repeat Cycle Photocleavage_Workflow Start Peptide-Resin (Post-SPPS) Swell Swell Resin in Photocleavage Buffer Start->Swell Irradiation UV Irradiation (~365 nm) (1-4 hours) Swell->Irradiation Filtration Filter and Collect Filtrate Irradiation->Filtration Washing Wash Resin Filtration->Washing Combine Combine Filtrate and Washes Washing->Combine Evaporation Solvent Evaporation Combine->Evaporation Purification Crude Peptide -> RP-HPLC Purification Evaporation->Purification Final_Product Purified Peptide Amide Purification->Final_Product

References

An In-depth Technical Guide to Fmoc-Photo-Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Fmoc-Photolinkers: A Beginner's Gateway to Light-Mediated Synthesis

Fmoc-photolinkers are bifunctional molecules that have become indispensable tools in modern chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS) and the development of novel therapeutics.[1] These linkers are characterized by two key components: a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a photolabile core. This unique combination allows for the controlled assembly of molecules on a solid support and their subsequent release under mild conditions using ultraviolet (UV) light, a process known as photocleavage.[1][2] This approach offers significant advantages over traditional cleavage methods that often rely on harsh acidic conditions, which can be detrimental to sensitive molecules.[3]

The photolabile core of these linkers is typically based on an o-nitrobenzyl moiety.[1] Upon irradiation with UV light at a specific wavelength, usually around 365 nm, the nitro group undergoes a photochemical rearrangement, leading to the cleavage of a specific covalent bond and the release of the synthesized molecule from the solid support.[1] This light-induced cleavage provides a high degree of spatial and temporal control, making Fmoc-photolinkers particularly valuable for applications such as the synthesis of peptide-drug conjugates, where precise release of a therapeutic agent at a target site is crucial.

Quantitative Data on Fmoc-Photolinker Performance

Linker/SystemWavelength (nm)Irradiation TimeCleavage Efficiency/YieldReference/Context
o-Nitrobenzyl Linker~340Not specifiedQuantitativeAttached to DNA[4]
o-Nitrobenzyl Linker365VariesHighGeneral for SPPS[1]
1-(2-Nitrophenyl)ethyl phosphate estersNot specifiedNot specifiedQuantum Yield: 0.49–0.63Solution phase study[4]
Phenacyl photolabile handleNot specifiedNot specified70%Peptide synthesis[3]
o-Nitrobenzyloxy linkerNot specifiedNot specified62% (initial report)Peptide synthesis[3]
o-Nitrobenzyloxy linker (improved strategy)Not specifiedNot specified64% (decapeptide)Peptide synthesis[3]
Peptide hydrazides with photolabile linkerNot specifiedNot specified21–83%Peptide synthesis[3]
Immobilized DNA with 2-nitrobenzyl linker340Not specified~80% fluorophore removalOn glass chips[4]

Signaling Pathway of Photocleavage

The photocleavage of an o-nitrobenzyl-based linker proceeds through a well-defined photochemical reaction pathway. The process is initiated by the absorption of a photon, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic position, followed by a rearrangement to form an aci-nitro intermediate. This intermediate subsequently rearranges to release the desired molecule and an o-nitrosobenzaldehyde or ketone byproduct.

Photocleavage_Mechanism Start o-Nitrobenzyl Linker (Ground State) Excited Excited State (n,π*) Start->Excited UV Light (hν) H_Abstraction Intramolecular H-Abstraction Excited->H_Abstraction Aci_Nitro aci-Nitro Intermediate H_Abstraction->Aci_Nitro Rearrangement Rearrangement Aci_Nitro->Rearrangement Products Cleaved Molecule + o-Nitrosobenzaldehyde Rearrangement->Products

Mechanism of o-Nitrobenzyl Photocleavage

Experimental Protocols

Attachment of Fmoc-Photo-Linker to Solid Support (e.g., Amine-Functionalized Resin)
  • Resin Swelling: Swell the amine-functionalized resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection (if applicable): If the resin is supplied with an Fmoc protecting group, treat it with a 20% solution of piperidine in DMF for 20-30 minutes to expose the free amine. Wash the resin thoroughly with DMF.

  • Linker Activation: In a separate vessel, dissolve the Fmoc-photolinker (1.5-2 equivalents relative to the resin loading) in DMF. Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (1.5-2 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.5-2 equivalents). Allow the activation to proceed for 10-15 minutes.

  • Coupling: Add the activated linker solution to the swollen and deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin extensively with DMF, followed by dichloromethane (DCM), and finally methanol. Dry the resin under vacuum.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for the synthesis of a peptide on a resin functionalized with an Fmoc-photolinker.

SPPS_Workflow Start Start: This compound Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Steps 1 & 2 for each amino acid Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of sequence Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage 3. Photocleavage (UV light, e.g., 365 nm) Wash3->Cleavage Peptide Purified Peptide Cleavage->Peptide

Solid-Phase Peptide Synthesis Workflow
  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid to the free amine on the resin using a suitable coupling reagent (e.g., DIC/HOBt or HATU).

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 1-4 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Washing: Wash the resin with DMF and then with a solvent suitable for the photocleavage step (e.g., a mixture of acetonitrile and water).

Photocleavage of the Peptide from the Resin
  • Resin Suspension: Suspend the peptide-bound resin in a UV-transparent solvent, such as a mixture of acetonitrile and water or a suitable buffer.

  • Irradiation: Irradiate the resin suspension with a UV lamp at the appropriate wavelength (typically 365 nm). The irradiation time can range from 30 minutes to several hours, depending on the linker and the efficiency of the light source. It is advisable to perform a small-scale trial to determine the optimal cleavage time.

  • Collection of Cleaved Peptide: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

  • Washing: Wash the resin with the cleavage solvent to ensure complete recovery of the product.

  • Purification: The collected peptide solution can then be purified using standard techniques such as high-performance liquid chromatography (HPLC).

Logical Relationship between SPPS Steps

The sequence of steps in solid-phase peptide synthesis is logically structured to ensure the correct and efficient assembly of the peptide chain. Each step is dependent on the successful completion of the previous one.

Logical_Relationship Resin_Prep Resin Preparation (Swelling & Deprotection) Coupling_Cycle Iterative Coupling Cycle Resin_Prep->Coupling_Cycle Deprotection Fmoc Deprotection Coupling_Cycle->Deprotection Start of cycle Final_Cleavage Final Cleavage (Photolysis) Coupling_Cycle->Final_Cleavage Sequence complete Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Coupling_Cycle Next amino acid Purification Product Purification Final_Cleavage->Purification

Logical Flow of SPPS using Photolinkers

References

mechanism of action of Fmoc-Photo-Linker in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Fmoc-Photo-Linker in Solid-Phase Peptide Synthesis

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The choice of linker, which tethers the nascent peptide to the solid support, is critical for a successful synthesis. Photolabile linkers represent a class of handles that offer an exceptionally mild and orthogonal cleavage strategy. Unlike traditional acid-labile linkers, photocleavable linkers allow for the release of the synthesized peptide from the resin using light, typically UV, under neutral conditions.[1] This preserves acid-sensitive modifications and complex side-chain protecting groups.

This guide focuses on the this compound, a derivative of the o-nitrobenzyl scaffold, widely used for the synthesis of C-terminal peptide amides.[2][3] We will explore its structure, the detailed photochemical mechanism of cleavage, its application in the standard Fmoc-SPPS workflow, and provide quantitative data and detailed experimental protocols for its use.

The this compound: Structure and Properties

The term "this compound" typically refers to linkers based on the o-nitrobenzyl photochemistry. A common and commercially available example is 4-[4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid .[2]

This bifunctional molecule has three key domains:

  • The Fmoc Group : A base-labile protecting group for the α-amine, making it perfectly compatible with the standard Fmoc/tBu SPPS strategy.

  • The Photolabile Core : An o-nitrobenzyl ether moiety (specifically, a 6-nitroveratryl derivative). This aromatic system is the chromophore that absorbs UV light to initiate cleavage.

  • The Carboxylic Acid : A functional handle for attachment to an amino-functionalized solid support (e.g., Rink Amide AM resin).

The primary advantage of this linker is its orthogonality .[1] The peptide-linker bond is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for final side-chain deprotection (e.g., Trifluoroacetic acid - TFA).[4] Cleavage is initiated only by a specific physical stimulus: light.[3]

Mechanism of Action: The Photochemical Cleavage

The cleavage of o-nitrobenzyl-based linkers proceeds through a well-established photochemical mechanism, often referred to as a Norrish Type II reaction.[5] The process can be broken down into several key steps upon irradiation with UV light (typically 350-365 nm).

  • Photon Absorption : The nitro group on the aromatic ring absorbs a photon, promoting it to an electronically excited state (a diradical n,π* state).

  • Intramolecular Hydrogen Abstraction : The excited nitro group is highly reactive and abstracts a hydrogen atom from the adjacent benzylic carbon (the carbon attached to the peptide). This forms an aci-nitro intermediate.

  • Rearrangement and Cyclization : The unstable aci-nitro intermediate rapidly rearranges. An oxygen atom from the former nitro group attacks the benzylic carbon.

  • Peptide Release : This rearrangement leads to the cleavage of the benzylic C-O bond, releasing the C-terminal peptide amide and forming an o-nitrosobenzaldehyde byproduct that remains attached to the resin.

This sequence of events allows for the clean release of the desired peptide into solution under neutral conditions, leaving byproducts on the solid support.

G cluster_process Photochemical Process cluster_products Final Products Resin_Linker Resin-Linker-Peptide (o-nitrobenzyl core) ExcitedState Excited State (n,π* diradical) Resin_Linker->ExcitedState 1. Photon Absorption AciNitro aci-Nitro Intermediate ExcitedState->AciNitro 2. H-Abstraction Rearrangement Cyclic Intermediate & Rearrangement AciNitro->Rearrangement 3. Rearrangement Peptide Cleaved Peptide Amide (In Solution) Rearrangement->Peptide 4. Release Byproduct o-Nitrosobenzaldehyde Byproduct (On Resin) Rearrangement->Byproduct Photon UV Photon (hν) ~365 nm H_Abstraction Intramolecular H-Abstraction Release Bond Cleavage

Caption: Photochemical cleavage mechanism of an o-nitrobenzyl-based linker.

SPPS Workflow with this compound

The integration of the this compound into a standard SPPS workflow is seamless. The process follows the conventional cycle of deprotection and coupling, with a final, distinct cleavage step.

spss_workflow start_node Start: Amino-functionalized Resin A 1. Linker Coupling (Attach this compound) start_node->A process_node process_node decision_node decision_node cleavage_node cleavage_node end_node Purified Peptide Amide wash_node wash_node W1 Wash A->W1 B 2. Fmoc Deprotection (20% Piperidine/DMF) W2 Wash B->W2 C 3. Amino Acid Coupling (e.g., HBTU/DIEA) W3 Wash C->W3 D Add Next Amino Acid? D->B  Yes E 4. Photolytic Cleavage (Irradiation at ~365 nm) D->E No F 5. Side-Chain Deprotection (TFA Cocktail) E->F F->end_node W1->B W2->C W3->D

Caption: Standard SPPS workflow using an this compound.

Note on Workflow Order: The final side-chain deprotection (Step 5) can be performed either before or after photolytic cleavage. Performing cleavage first yields a fully protected peptide, which can be useful for fragment condensation. Performing side-chain deprotection on the resin first, followed by photocleavage, releases the final, deprotected peptide directly.

Quantitative Data on Performance

The efficiency of photocleavage depends on several factors, including the peptide sequence, irradiation wavelength, duration of exposure, solvent, and the specific structure of the linker. Quantum yields for o-nitrobenzyl uncaging are often in the range of 0.1-1%.[6] However, practical cleavage yields from the resin are typically much higher, often exceeding 80% with sufficient irradiation time.[7][8]

Linker TypePeptide/SubstrateIrradiation ConditionsSolventCleavage Yield (%)Reference
o-nitrobenzyloxyEarly model peptideUV (unspecified)Dioxane62[5]
o-nitrobenzyloxyDecapeptide (model)UV (unspecified)DCM64[5]
Nitroveratryl-basedPeptide Hydrazides (various)365 nm LED, 3hTFE/DCM21-83[5]
FHP-LinkerN-Cbz-O-Fmoc-hexanolamine365 nm LED, 6h, 1060 rpm stirringDCM>80[8]

Note: Data is compiled from various sources using different linker subtypes and conditions, and should be used for general guidance.

Detailed Experimental Protocols

The following are generalized protocols for the use of an this compound in manual SPPS.

Protocol 1: Linker Attachment to Amino-Resin
  • Resin Swelling : Swell amino-functionalized resin (e.g., Rink Amide MBHA, 100 mg, 0.5 mmol/g) in N,N-Dimethylformamide (DMF, ~2 mL) for 30 minutes in a fritted reaction vessel.

  • Coupling Solution : In a separate vial, dissolve the this compound (2 equivalents relative to resin loading), HOBt (2 eq.), and HBTU (2 eq.) in DMF. Add DIEA (4 eq.) and pre-activate for 2-5 minutes.

  • Coupling Reaction : Drain the DMF from the swollen resin. Add the activated linker solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing : Drain the reaction vessel. Wash the resin sequentially with DMF (3x), Dichloromethane (DCM, 3x), and Methanol (3x). Dry the resin under vacuum.

  • Capping (Optional) : To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF (5:5:90 v/v/v) for 30 minutes. Wash as described above.

Protocol 2: Standard Fmoc-SPPS Cycles
  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 mL) for 5 minutes. Drain and repeat with fresh solution for 15 minutes.

  • Washing : Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Amino Acid Coupling : Couple the next Fmoc-protected amino acid using a standard activation method (e.g., HBTU/DIEA as described in Protocol 1, Step 2) for 1-2 hours.

  • Washing : Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring : Confirm completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test.

  • Repeat : Return to Step 1 for the next amino acid in the sequence.

Protocol 3: Photolytic Cleavage
  • Resin Preparation : After the final SPPS cycle and N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and methanol, then dry it completely under vacuum.

  • Suspension : Suspend the dry resin in a UV-transparent solvent (e.g., a mixture of TFE/DCM, methanol, or DMF). Use a quartz reaction vessel or a borosilicate glass vessel, as standard polystyrene plastic will block the required UV wavelength.

  • Irradiation : While stirring or agitating the suspension, irradiate the vessel with a UV lamp at 350-365 nm. Typical light sources include medium-pressure mercury lamps or modern high-power LED arrays. Irradiation time can range from 2 to 8 hours, depending on the scale, peptide, and lamp intensity.[8]

  • Collection : After irradiation, filter the resin and collect the filtrate. Wash the resin several times with the cleavage solvent and combine the filtrates.

  • Product Isolation : Evaporate the solvent from the combined filtrate under reduced pressure to obtain the crude peptide.

  • Final Deprotection (if not done on-resin) : If side-chain protecting groups are still present, treat the crude peptide with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours. Precipitate the final deprotected peptide with cold diethyl ether.

Conclusion

The this compound provides a powerful and versatile tool for SPPS, enabling the synthesis of C-terminal peptide amides under conditions that are orthogonal to standard Fmoc/tBu chemistry. Its mechanism of action, based on the robust and well-understood o-nitrobenzyl photochemistry, allows for the mild, reagent-free release of peptides from the solid support. This feature is particularly valuable for the synthesis of sensitive, modified, or protected peptides, making it an indispensable asset for researchers in peptide chemistry and drug development.

References

An In-depth Technical Guide to Fmoc-Photo-Linker: Properties, Specifications, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the Fmoc-Photo-Linker, a critical tool for researchers, scientists, and professionals in drug development. It details the linker's properties, specifications, and applications, with a focus on its use in solid-phase peptide synthesis (SPPS).

Core Properties and Specifications

The this compound, chemically known as 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid, is a photolabile linker designed for the synthesis of C-terminal peptide amides.[1] Its key feature is the ortho-nitrobenzyl moiety, which allows for cleavage from a solid support under mild UV irradiation, preserving the integrity of sensitive peptides.[1]

The linker's properties are summarized in the tables below.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 162827-98-7[2][3]
Molecular Formula C₂₈H₂₈N₂O₈[2][3]
Molecular Weight 520.56 g/mol [2][3]
Appearance White to off-white powder
Solubility Soluble in common organic solvents such as DMF, DCM, and NMP.

Table 2: Photochemical Properties

PropertyValue
Chromophore ortho-Nitrobenzyl
Typical Cleavage Wavelength ~365 nm[4]
Cleavage Conditions Neutral pH, room temperature[4]
Cleavage Efficiency Can exceed 90% under optimal conditions.[1] Factors influencing efficiency include light intensity, irradiation time, and agitation of the solid support.[1][5]
Molar Absorptivity (ε) at λmax Data not available for this specific linker. Typical values for related o-nitrobenzyl compounds are in the range of 1,000-10,000 M⁻¹cm⁻¹.
Quantum Yield (Φ) Data not available for this specific linker. Quantum yields for o-nitrobenzyl compounds are highly dependent on the leaving group and substitution pattern on the aromatic ring.[6] The presence of electron-donating methoxy groups, as in this linker, generally increases the quantum yield.[7][8]

Mechanism of Action

The functionality of the this compound is centered around two key components: the Fmoc protecting group and the photolabile ortho-nitrobenzyl core.

  • Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the N-terminus of the growing peptide chain. It is stable under the conditions of peptide coupling but can be readily removed with a mild base, typically a solution of piperidine in dimethylformamide (DMF), to allow for the addition of the next amino acid.[4]

  • Photolabile Core: The ortho-nitrobenzyl group is the light-sensitive component. Upon irradiation with UV light (around 365 nm), an intramolecular hydrogen abstraction is initiated, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to form an o-nitrosobenzaldehyde derivative, which results in the cleavage of the bond connecting the linker to the synthesized peptide, releasing the peptide amide from the solid support.[9]

Experimental Protocols

Attachment of this compound to Amino-Functionalized Resin

This protocol describes the loading of the this compound onto an amino-functionalized solid support (e.g., Rink Amide resin).

Materials:

  • Amino-functionalized resin (e.g., Rink Amide resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Reaction vessel with a filter

Procedure:

  • Swell the amino-functionalized resin in DMF for at least 1 hour in the reaction vessel.

  • Drain the DMF.

  • Dissolve 1.5 to 2.5 equivalents of this compound and an equimolar amount of HOBt in a minimal amount of DMF.

  • Add 1.0 equivalent of DIC to the this compound/HOBt solution and allow it to pre-activate for 10 minutes.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

  • To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (e.g., 10:1:89 v/v/v) for 30 minutes.

  • Wash the resin as described in step 7.

  • The loading of the linker can be quantified by treating a small, weighed amount of the dried resin with 20% piperidine in DMF and measuring the absorbance of the released dibenzylfulvene-piperidine adduct at approximately 301 nm.

Solid-Phase Peptide Synthesis (SPPS) using this compound Resin

This protocol outlines the general cycle for elongating the peptide chain on the this compound functionalized resin.

Materials:

  • This compound functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • 20% (v/v) Piperidine in DMF

  • DMF

  • DCM

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group.

    • Drain the solution and wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU) in DMF.

    • Add a base (e.g., DIPEA) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Drain the reaction solution and wash the resin with DMF.

  • Repeat steps 1 and 2 for each subsequent amino acid in the desired peptide sequence.

Photocleavage of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support.

Materials:

  • Peptide-bound this compound resin

  • Cleavage solvent (e.g., a mixture of trifluoroethanol (TFE) and DCM, or methanol)

  • UV lamp (e.g., a high-pressure mercury lamp with a filter for 365 nm)

  • Quartz reaction vessel or a standard glass vessel transparent to the cleavage wavelength

  • Collection flask

Procedure:

  • Wash the peptide-resin thoroughly with DCM to remove any residual DMF.

  • Swell the resin in the chosen cleavage solvent in the photoreactor. A common solvent system is TFE/DCM (1:4 v/v).

  • Irradiate the resin suspension with UV light (e.g., 365 nm) at room temperature. The irradiation time can range from 30 minutes to several hours, depending on the scale of the synthesis, the light source intensity, and the specific peptide sequence. It is recommended to perform a small-scale test to optimize the cleavage time.

  • During irradiation, gentle agitation or stirring of the resin slurry can improve cleavage efficiency by ensuring uniform exposure to the light source.[5]

  • After the irradiation is complete, filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with additional cleavage solvent and combine the filtrates.

  • The solvent can be removed under reduced pressure to yield the crude peptide.

  • The crude peptide can then be purified by standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the key workflows associated with the use of the this compound.

SPPS_Workflow start Start: Amino-functionalized Resin load_linker Load this compound start->load_linker linker_resin This compound Resin load_linker->linker_resin deprotection Fmoc Deprotection (20% Piperidine/DMF) linker_resin->deprotection coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagents) deprotection->coupling repeat Repeat n times coupling->repeat repeat->deprotection Next cycle peptide_resin Peptide on Resin repeat->peptide_resin Final cycle photocleavage Photocleavage (UV light, ~365 nm) peptide_resin->photocleavage crude_peptide Crude Peptide Amide photocleavage->crude_peptide purification Purification (e.g., RP-HPLC) crude_peptide->purification final_product Pure Peptide Amide purification->final_product

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Photocleavage_Mechanism start Peptide-Linker-Resin (ortho-Nitrobenzyl) uv_light UV Irradiation (~365 nm) excited_state Excited State uv_light->excited_state h_abstraction Intramolecular H-Abstraction excited_state->h_abstraction aci_nitro Aci-nitro Intermediate h_abstraction->aci_nitro rearrangement Rearrangement aci_nitro->rearrangement cleavage Bond Cleavage rearrangement->cleavage products Released Peptide Amide + Nitrosobenzaldehyde byproduct cleavage->products

Caption: Simplified mechanism of photocleavage for the ortho-nitrobenzyl linker.

Applications in Research and Drug Development

The this compound is a valuable tool in various scientific disciplines:

  • Peptide Synthesis: Its primary application is in the solid-phase synthesis of C-terminal peptide amides, enabling the production of complex and sensitive peptides with high purity.

  • Drug Discovery: The ability to synthesize diverse peptide libraries with high fidelity is crucial for screening and identifying novel therapeutic candidates.

  • Chemical Biology: The controlled release of peptides using light allows for spatiotemporal control in biological assays, facilitating the study of protein-protein interactions, enzyme activity, and cellular signaling pathways.

  • Biomaterials: Photolabile linkers are used to create light-responsive hydrogels and surfaces for applications in tissue engineering and controlled drug delivery. The ability to release bioactive peptides from a material with a light stimulus offers precise control over cellular behavior.

References

An In-depth Technical Guide to the Fmoc-Photo-Linker: Features, Advantages, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of chemical tools is paramount to successful outcomes. The Fmoc-Photo-Linker, a cornerstone of modern solid-phase peptide synthesis (SPPS), offers a unique combination of stability and controlled cleavage, enabling the synthesis of complex peptides and bioconjugates. This guide provides a comprehensive overview of its core features, quantitative performance data, detailed experimental protocols, and a workflow visualization for its application in targeted drug delivery.

Core Features and Advantages of the this compound

The this compound is a bifunctional molecule comprising three key components: a fluorenylmethoxycarbonyl (Fmoc) protecting group, a photolabile core, and a carboxylic acid functional group for attachment to a solid support.[1] This design imparts several key advantages in the synthesis of C-terminal peptide amides.[1]

Key Features:

  • Photolability: The linker's core, typically an o-nitrobenzyl derivative, is susceptible to cleavage upon irradiation with UV light, usually around 365 nm.[2] This allows for the release of the synthesized peptide from the solid support.

  • Orthogonality: The photocleavage mechanism is orthogonal to the acidic and basic conditions typically used in Fmoc-based SPPS for the removal of side-chain and N-terminal protecting groups, respectively. This chemical stability prevents premature cleavage and loss of product during synthesis.

  • Mild Cleavage Conditions: Unlike harsh acidic cleavage cocktails (e.g., trifluoroacetic acid), photocleavage proceeds under neutral conditions, preserving the integrity of sensitive or modified amino acid residues within the peptide sequence.

Advantages in Research and Drug Development:

  • High Purity of Final Product: The mild and specific nature of photocleavage minimizes the formation of byproducts often associated with aggressive chemical cleavage methods.

  • Compatibility with Sensitive Peptides: The gentle release mechanism is ideal for the synthesis of peptides containing post-translational modifications or other sensitive functionalities that would be compromised by harsh acids.

  • Enabling Technology for High-Throughput Synthesis: The compatibility of photocleavage with automated and flow-chemistry systems facilitates the rapid and parallel synthesis of peptide libraries for screening and drug discovery.

  • Spatio-temporal Control of Release: The ability to trigger cleavage with light offers precise control over when and where the peptide is released, a valuable feature in the development of "caged" bioactive molecules and targeted drug delivery systems.

Quantitative Data

The efficiency of photocleavage is influenced by several factors, including the wavelength and intensity of the light source, irradiation time, and the chemical environment. The following tables summarize key quantitative data related to the performance of photolabile linkers.

ParameterValueConditionsReference
Cleavage Efficiency >90%Optimal conditions[1]
~80%Immobilized DNA, 340 nm UV irradiation[3]
>80%10 minutes of irradiation at 3.5 mW/cm² (365 nm)[2]
Quantum Yield (Φ) 0.49 - 0.631-(2-nitrophenyl)ethyl phosphate esters[3]

Table 1: Photocleavage Efficiency and Quantum Yield of o-Nitrobenzyl-Based Linkers

Leaving GroupQuantum Yield (Φ)
CarboxylateLow
AmineModerate
AlcoholHigh
PhosphateHigh

Table 2: Relative Quantum Yields for the Photorelease of Different Leaving Groups from an o-Nitroveratryl Protecting Group (Adapted from Solomek et al.)[4]

Experimental Protocols

Attachment of this compound to Aminomethyl Resin

This protocol describes the coupling of the this compound to a primary amine-functionalized solid support, such as aminomethyl polystyrene resin.

Materials:

  • Aminomethyl polystyrene resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the aminomethyl resin in DMF for 1 hour in the synthesis vessel.

  • Pre-activation of the Linker: In a separate vial, dissolve the this compound (2 equivalents relative to resin loading) and HOBt (2 equivalents) in a minimal amount of DMF. Add DIC (2 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Capping (Optional but Recommended): To block any unreacted amine groups on the resin, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., diisopropylethylamine) in DMF for 30 minutes.

  • Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.

  • Determination of Loading: The loading of the linker on the resin can be quantified by cleaving the Fmoc group from a small, weighed sample of the resin with a 20% piperidine in DMF solution and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct at approximately 300 nm.

Photocleavage of the Synthesized Peptide

This protocol outlines the procedure for releasing the final peptide from the solid support using UV irradiation.

Materials:

  • Peptide-bound photolabile resin

  • Photocleavage-compatible solvent (e.g., DMF, DCM, acetonitrile/water mixture)

  • UV lamp (e.g., mercury lamp or LED with a principal emission wavelength around 365 nm)

  • Quartz reaction vessel or other UV-transparent container

  • Stirring mechanism (e.g., magnetic stirrer)

Procedure:

  • Resin Preparation: After completion of the peptide synthesis and removal of the N-terminal Fmoc group, thoroughly wash the peptide-resin with DCM and dry it under vacuum.

  • Suspension: Suspend the dried peptide-resin in a suitable solvent within the quartz reaction vessel. The choice of solvent should ensure solubility of the cleaved peptide.

  • Irradiation: Place the reaction vessel at a fixed distance from the UV lamp and begin irradiation while stirring the resin suspension to ensure even exposure. The duration of irradiation will depend on the specific linker, the peptide sequence, the light source's power, and the reaction scale, but typically ranges from 30 minutes to several hours.

  • Monitoring the Cleavage: The progress of the cleavage can be monitored by taking small aliquots of the supernatant at different time points and analyzing them by HPLC.

  • Peptide Isolation: Once the cleavage is complete, filter the resin and collect the filtrate containing the crude peptide.

  • Resin Washing: Wash the resin with additional aliquots of the cleavage solvent to recover any remaining peptide.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude peptide can then be purified using standard techniques such as reverse-phase HPLC.

Mandatory Visualization

The following diagram illustrates a conceptual workflow for targeted drug delivery using a peptide-drug conjugate (PDC) that incorporates a photocleavable linker.

Targeted_Drug_Delivery_Workflow cluster_0 PDC Administration and Circulation cluster_1 Target Recognition and Internalization cluster_2 Drug Release and Action PDC Peptide-Drug Conjugate (Targeting Peptide + Photo-Linker + Drug) Circulation Systemic Circulation PDC->Circulation Intravenous Administration Binding Receptor Binding Circulation->Binding Targeting TumorCell Tumor Cell (Overexpressing Target Receptor) Internalization Endocytosis TumorCell->Internalization Binding->TumorCell Cleavage Photocleavage of Linker Internalization->Cleavage UV_Light External UV Light (Spatio-temporal Control) UV_Light->Cleavage Drug_Release Active Drug Release Cleavage->Drug_Release Cell_Death Apoptosis / Cell Death Drug_Release->Cell_Death

Caption: Workflow for targeted drug delivery using a photocleavable peptide-drug conjugate.

References

An In-depth Technical Guide to Fmoc-Photo-Linkers for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) has revolutionized the production of peptides and other complex organic molecules by simplifying purification and enabling automation. A critical component of this methodology is the linker, a molecular bridge that tethers the growing molecule to the insoluble solid support. The choice of linker dictates the conditions under which the final product is cleaved from the resin. Traditional linkers often require harsh acidic or basic conditions for cleavage, which can be detrimental to sensitive molecules. Photolabile linkers offer an elegant solution, allowing for the release of the target molecule under mild and neutral conditions through irradiation with light, typically in the UV range.[1][2] This "traceless" cleavage is highly orthogonal to most standard protecting group strategies used in peptide synthesis, such as the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][4]

This guide provides a comprehensive overview of Fmoc-compatible photolabile linkers, with a focus on the commonly used o-nitrobenzyl-based linkers. It will cover their fundamental principles, provide quantitative data on their performance, detail experimental protocols, and illustrate key processes with diagrams.

Core Principles of Fmoc-Photo-Linkers

Fmoc-photolabile linkers are bifunctional molecules that possess three key features:

  • An Fmoc-protected amine: This allows for the sequential addition of amino acids or other building blocks using standard Fmoc-based solid-phase synthesis protocols.[5]

  • A photolabile core: This is typically an o-nitrobenzyl moiety or a derivative thereof. Upon irradiation with UV light at a specific wavelength (commonly 365 nm), this core undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting the synthesized molecule to the linker.[3][6]

  • A functional group for attachment to the solid support: This is usually a carboxylic acid that can be coupled to an aminofunctionalized resin, such as aminomethyl polystyrene.[7][8]

The key advantage of this system is its orthogonality. The Fmoc group is cleaved by a mild base (e.g., piperidine), the side-chain protecting groups are typically removed with acid (e.g., trifluoroacetic acid, TFA), and the final product is released from the resin by light. This three-dimensional orthogonal scheme provides maximum flexibility and is compatible with a wide range of sensitive or modified peptides.[3][4]

Quantitative Data on Photocleavage Efficiency

The efficiency of photocleavage is influenced by several factors, including the specific structure of the photolabile linker, the wavelength and intensity of the light source, the irradiation time, and the solvent. The following tables summarize reported cleavage yields for common photolabile linkers under various conditions.

Linker TypePeptide/MoleculeResinWavelength (nm)Irradiation TimeCleavage Yield (%)Reference
o-NitrobenzyloxyDecapeptidePolystyreneNot SpecifiedNot Specified64[3]
o-NitrobenzyloxyPeptidePolystyreneNot SpecifiedNot Specified62[3]
3-Nitro-4-aminomethyl-benzoylDecapeptidePolyamideNot SpecifiedNot Specified65[3]
3-Nitro-4-aminomethyl-benzoylBoc-Val-NH2PolyamideNot SpecifiedNot SpecifiedQuantitative[3]

Table 1: Reported Cleavage Yields of o-Nitrobenzyl-Type Photolabile Linkers.

Linker DerivativeModificationsRelative Cleavage Rate EnhancementReference
Veratryl-based linkerTwo alkoxy groups on the benzene ringDramatic increase[9]
α-Methyl-substituted veratrylAdditional benzylic methyl group5-fold increase over veratryl[9]

Table 2: Effect of Structural Modifications on the Rate of Photocleavage.

Experimental Protocols

The following protocols provide a general framework for the use of an Fmoc-photolabile linker in solid-phase peptide synthesis. Specifically, the protocols are based on the use of 4-[4-[1-(Fmoc-amino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid, a common commercially available photolabile linker.[7][10]

Protocol 1: Attachment of Fmoc-Photo-Linker to Aminomethyl Resin
  • Resin Swelling: Swell aminomethyl polystyrene resin in N,N-dimethylformamide (DMF) for 1-2 hours in a fritted reaction vessel.

  • Linker Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-photolabile linker (e.g., 4-[4-[1-(Fmoc-amino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid) and 3 equivalents of a coupling agent such as HCTU in DMF. Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution and vortex briefly.

  • Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Final Washing: Wash the resin as in step 4 and dry under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vial, activate the first Fmoc-protected amino acid (3 equivalents) with a coupling agent (e.g., HCTU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x).

  • Repeat: Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 1.

Protocol 3: Photocleavage of the Peptide from the Resin
  • Resin Preparation: After completion of the synthesis and final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and then a solvent suitable for the photocleavage (e.g., methanol, dioxane, or aqueous buffer).[9] Dry the resin under vacuum.

  • Photolysis: Suspend the dried peptide-resin in the chosen solvent in a suitable photoreactor (e.g., a borosilicate glass vial). Irradiate the suspension with a UV lamp (typically 365 nm) with gentle agitation. The irradiation time will vary depending on the linker, the scale of the synthesis, and the light source intensity, but can range from 30 minutes to several hours.[2]

  • Product Collection: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

  • Washing: Wash the resin with additional solvent to ensure complete recovery of the product.

  • Product Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude peptide.

  • Side-Chain Deprotection and Purification: The crude peptide, with its side-chain protecting groups still intact, can then be treated with a cleavage cocktail (e.g., 95% TFA with scavengers) to remove the side-chain protecting groups.[11] The final deprotected peptide is then purified by standard methods such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

G cluster_0 Linker Attachment cluster_1 Solid-Phase Peptide Synthesis cluster_2 Cleavage and Purification Resin Aminomethyl Resin Swell Swell Resin in DMF Resin->Swell CoupleLinker Couple Linker to Resin Swell->CoupleLinker Linker This compound Activate Activate Linker (HCTU/DIPEA) Linker->Activate Activate->CoupleLinker Wash1 Wash Resin CoupleLinker->Wash1 Cap Cap Unreacted Amines Wash1->Cap Wash2 Wash and Dry Cap->Wash2 LoadedResin Linker-Loaded Resin Wash2->LoadedResin FmocDeprotection Fmoc Deprotection (20% Piperidine/DMF) LoadedResin->FmocDeprotection Wash3 Wash Resin FmocDeprotection->Wash3 CoupleAA Couple Amino Acid Wash3->CoupleAA AminoAcid Fmoc-Amino Acid ActivateAA Activate Amino Acid (HCTU/DIPEA) AminoAcid->ActivateAA ActivateAA->CoupleAA Wash4 Wash Resin CoupleAA->Wash4 Repeat Repeat for each Amino Acid Wash4->Repeat Repeat->FmocDeprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final Amino Acid PeptideResin Protected Peptide-Resin FinalDeprotection->PeptideResin PrepareResin Wash and Dry Peptide-Resin PeptideResin->PrepareResin Photolysis Photolysis (UV light, 365 nm) in Solvent PrepareResin->Photolysis Collect Collect Filtrate Photolysis->Collect WashResin Wash Resin Collect->WashResin IsolateCrude Isolate Crude Protected Peptide WashResin->IsolateCrude Deprotect Side-Chain Deprotection (TFA/Scavengers) IsolateCrude->Deprotect Purify Purify by RP-HPLC Deprotect->Purify FinalProduct Pure Peptide Purify->FinalProduct

Workflow for SPPS using an this compound.

Photocleavage Mechanism of an o-Nitrobenzyl Linker

G Start o-Nitrobenzyl Linker (Attached to Peptide-Resin) Excited Excited State (n -> π* transition) Start->Excited hν (UV Light) AciNitro Aci-Nitro Intermediate (Intramolecular H-abstraction) Excited->AciNitro Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Rearrangement Cyclic->Rearrangement Products Cleavage Products: - o-Nitrosobenzaldehyde byproduct - Released Peptide Rearrangement->Products

Mechanism of o-nitrobenzyl linker photocleavage.

Conclusion

Fmoc-compatible photolabile linkers represent a powerful tool in the arsenal of chemists and biochemists engaged in solid-phase synthesis. Their ability to be cleaved under mild, neutral conditions using light provides a high degree of orthogonality with standard peptide synthesis methodologies, making them ideal for the preparation of sensitive and modified peptides. By understanding the core principles, leveraging available quantitative data, and following established protocols, researchers can effectively employ these linkers to streamline the synthesis of complex molecules for a wide range of applications in research, diagnostics, and drug development.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Photo-Linker Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for solid-phase peptide synthesis (SPPS) utilizing a photolabile linker, specifically focusing on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The use of a photocleavable linker offers a mild and orthogonal method for releasing the synthesized peptide from the solid support, avoiding the harsh acidic conditions often required with traditional linkers. This technique is particularly advantageous for the synthesis of sensitive peptides or those with modifications susceptible to acid degradation.

Data Summary

The following table summarizes key quantitative data associated with Fmoc-Photo-Linker SPPS. These values are typical and may vary depending on the specific peptide sequence, resin, and reagents used.

ParameterTypical ValueNotes
Resin Loading Capacity 0.3 - 1.0 mmol/gVaries with the type of resin and linker.
Fmoc Deprotection Efficiency >99%Monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct.[1][2]
Amino Acid Coupling Efficiency >99%Can be monitored using qualitative tests like the Kaiser test or quantitative methods.[2][]
Photolytic Cleavage Yield 60 - 95%Dependent on peptide length, sequence, and irradiation conditions.[4]
Crude Peptide Purity >70%Varies based on synthesis efficiency and cleavage byproducts.
Final Purity (after HPLC) >95 - 99%Dependent on the efficiency of the purification process.[5]

Experimental Workflow

The overall workflow for this compound SPPS is depicted in the following diagram.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Synthesis Cycle (Repeat n times) cluster_cleavage_purification Cleavage and Purification Resin Photo-Linker Resin Swell Resin Swelling Resin->Swell DMF Deprotection Fmoc Deprotection Swell->Deprotection Wash1 Washing Deprotection->Wash1 20% Piperidine/DMF Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Fmoc-AA, Activator Wash2->Deprotection Next Cycle Photocleavage Photolytic Cleavage Wash2->Photocleavage Final Cycle Purification HPLC Purification Photocleavage->Purification UV Light (e.g., 365 nm) Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow of this compound Solid-Phase Peptide Synthesis.

Experimental Protocols

The following protocols are based on the use of an o-nitrobenzyl (ONB)-type photocleavable linker pre-attached to a solid support (e.g., polystyrene resin).

Resin Preparation and Swelling
  • Place the desired amount of photocleavable linker resin (e.g., with a loading capacity of 0.6 mmol/g) into a fritted syringe or a dedicated SPPS reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Optional: The completion of the deprotection can be monitored by UV spectrophotometry of the collected piperidine washes, measuring the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[2]

Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) or HATU (3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • After the coupling reaction, drain the solution and wash the resin with DMF (3-5 times).

  • Monitoring: The completion of the coupling reaction can be checked using the Kaiser test.[2] A small sample of the resin beads is taken and tested; a blue color indicates the presence of free primary amines (incomplete coupling), while a yellow/orange color indicates a complete reaction.

Peptide Chain Elongation

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the desired peptide sequence.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform one last Fmoc deprotection step as described in Step 2 to reveal the N-terminal amine of the full-length peptide.

Photolytic Cleavage
  • Wash the resin with dichloromethane (DCM) and then with a solvent suitable for photolysis (e.g., methanol, acetonitrile, or a mixture thereof).

  • Suspend the resin in the chosen solvent in a suitable photoreactor (e.g., a quartz vessel).

  • Irradiate the resin suspension with UV light at a wavelength appropriate for the specific photocleavable linker (typically 350-365 nm for o-nitrobenzyl linkers) for 1-4 hours.[4] The optimal irradiation time should be determined empirically.

  • After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of the photolysis solvent and combine the washes with the filtrate.

  • Evaporate the solvent to obtain the crude peptide.

Signaling Pathway Diagram: Mechanism of Photocleavage

The following diagram illustrates the general mechanism of peptide cleavage from an o-nitrobenzyl-based photolabile linker.

Photocleavage_Mechanism cluster_mechanism Photocleavage of o-Nitrobenzyl Linker Start Resin-Linker-Peptide (o-nitrobenzyl ester) Excited Excited State Start->Excited UV Photon (hv) Intermediate Aci-nitro Intermediate Excited->Intermediate Intramolecular H-abstraction Cleavage Cleavage Event Intermediate->Cleavage Rearrangement Products Released Peptide (C-terminal acid) + Resin-bound Nitrosobenzaldehyde Cleavage->Products

Caption: Mechanism of o-nitrobenzyl linker photocleavage.

Peptide Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% trifluoroacetic acid - TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using an appropriate gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions containing the pure peptide.

  • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.[5][6]

  • Lyophilize the pure fractions to obtain the final peptide product as a white powder.

References

Step-by-Step Guide to Using Fmoc-Photo-Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the effective use of the Fmoc-Photo-Linker in solid-phase peptide synthesis (SPPS). The this compound, chemically known as 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid, is a photolabile linker instrumental in the synthesis of C-terminal peptide amides.[1][2][3] Its key advantage lies in the ability to cleave the synthesized peptide from the solid support under mild, neutral conditions using UV light, thus preserving the integrity of sensitive peptide structures.[4][5][6]

I. Principle and Advantages

The this compound serves as a bridge between the solid support resin and the growing peptide chain. The synthesis follows the standard Fmoc-SPPS strategy, where the N-terminal Fmoc protecting group is removed with a base (e.g., piperidine) to allow for the sequential addition of amino acids.[7] The final peptide is released from the resin by photolysis, typically using UV light at a wavelength of 365 nm.[4][8] This photocleavage step is orthogonal to the acidic conditions often used for cleavage from other linkers, offering greater flexibility in the synthesis of complex and modified peptides.[6][9]

Key Advantages:

  • Mild Cleavage Conditions: Photocleavage avoids the use of harsh acids, minimizing the risk of side reactions and degradation of sensitive peptides.[4][6]

  • Controlled Release: The precise application of UV light allows for controlled release of the peptide from the solid support.[4]

  • High Purity Peptides: The gentle cleavage conditions contribute to the synthesis of peptides with high purity.[4]

  • Compatibility: The linker is fully compatible with standard Fmoc-SPPS protocols and reagents.[4][10]

II. Quantitative Data Summary

The efficiency of photocleavage is a critical parameter. The following table summarizes reported cleavage efficiencies under various conditions. Optimal cleavage is typically achieved with prolonged irradiation and effective agitation of the resin suspension.

Peptide/Linker ConstructIrradiation Time (hours)Cleavage Efficiency (%)Stirring ConditionsReference
FHP-Linker1Not specified1060 rpm[10]
FHP-Linker4Not specified1060 rpm[10]
FHP-Linker6> 801060 rpm[10]
Disaccharide on FHP-Linker1771060 rpm (after pre-crushing)[10]
Disaccharide on FHP-Linker14No stirring[10]

III. Experimental Protocols

This section provides detailed step-by-step protocols for the key stages of using the this compound in SPPS.

Protocol 1: Attachment of this compound to Amino-Functionalized Resin

This protocol describes the coupling of the this compound to an amino-functionalized solid support, such as Rink Amide resin.

Materials:

  • Amino-functionalized resin (e.g., Rink Amide resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the amino-functionalized resin in DMF for 1-2 hours in a solid-phase synthesis vessel.

  • Fmoc Deprotection (if applicable): If the resin is supplied with an Fmoc-protected amino group, remove it by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Linker Activation: In a separate vial, dissolve the this compound (2 equivalents relative to resin loading), HOBt (2 equivalents), and DIC (2 equivalents) in DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the activated linker solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: After the coupling reaction, wash the resin thoroughly with DMF (5x) and DCM (5x) to remove any unreacted reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 30 minutes. Wash the resin again with DMF (3x) and DCM (3x).

  • Drying: Dry the resin under vacuum to obtain the this compound functionalized resin, ready for peptide synthesis.

Protocol 2: Standard Fmoc-Solid Phase Peptide Synthesis

This protocol outlines the iterative steps of Fmoc deprotection and amino acid coupling to assemble the peptide chain on the this compound functionalized resin.

Materials:

  • This compound functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • 20% Piperidine in DMF

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the this compound functionalized resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5x) to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Final Washing: Wash the resin extensively with DMF (5x) and DCM (5x) and dry the peptide-resin under vacuum.

Protocol 3: Photocleavage of the Peptide from the Resin

This protocol describes the release of the synthesized peptide from the solid support using UV light.

Materials:

  • Peptide-resin

  • Photocleavage solvent (e.g., DMF, DCM, or a mixture)

  • UV lamp (365 nm)

  • Reaction vessel transparent to 365 nm UV light (e.g., quartz or borosilicate glass)

  • Stirring apparatus

Procedure:

  • Resin Suspension: Suspend the dry peptide-resin in a suitable solvent within the photoreactor. The choice of solvent may depend on the solubility of the peptide.

  • Irradiation: Irradiate the resin suspension with a 365 nm UV lamp. For efficient cleavage, it is crucial to stir the suspension vigorously throughout the irradiation process to ensure all beads are exposed to the light.[10]

  • Reaction Time: The irradiation time can vary from 1 to 6 hours. It is recommended to perform a small-scale trial to determine the optimal cleavage time for a specific peptide. Cleavage efficiency can be monitored by taking small aliquots of the solution and analyzing by HPLC.

  • Peptide Collection: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

  • Resin Washing: Wash the resin with a fresh portion of the cleavage solvent to recover any remaining peptide. Combine the filtrates.

Protocol 4: Post-Cleavage Workup and Purification

This protocol outlines the steps to isolate and purify the cleaved peptide.

Materials:

  • Combined filtrate from photocleavage

  • Cold diethyl ether

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18)

  • Solvents for HPLC (e.g., water with 0.1% TFA, acetonitrile with 0.1% TFA)

  • Lyophilizer

Procedure:

  • Peptide Precipitation: Precipitate the crude peptide from the combined filtrate by adding cold diethyl ether.

  • Isolation: Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether to remove organic impurities.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

    • Collect the fractions containing the pure peptide.

  • Lyophilization: Lyophilize the purified fractions to obtain the final peptide as a fluffy white powder.

IV. Visualizations

Experimental Workflow for Peptide Synthesis using this compound

experimental_workflow cluster_prep 1. Resin Preparation cluster_synthesis 2. Peptide Synthesis (Iterative) cluster_cleavage 3. Cleavage and Purification Resin Amino-functionalized Resin Linker_Coupling Couple this compound Resin->Linker_Coupling Capping Cap Unreacted Sites Linker_Coupling->Capping Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Capping->Fmoc_Deprotection AA_Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent) Fmoc_Deprotection->AA_Coupling Washing Wash (DMF) AA_Coupling->Washing Washing->Fmoc_Deprotection Repeat for each AA Photocleavage Photocleavage (365 nm UV light) Washing->Photocleavage After final AA Precipitation Precipitate Peptide (Cold Ether) Photocleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Final_Peptide Lyophilization->Final_Peptide Pure Peptide Amide cleavage_mechanism cluster_structure This compound Structure cluster_cleavage Photocleavage Structure UV UV Light (365 nm) Cleaved_Products Peptide-Amide + Resin Byproduct UV->Cleaved_Products Resin_Peptide Resin-Linker-Peptide Resin_Peptide->UV

References

Application Notes and Protocols: Photocleavage of Fmoc-Photo-Linker Resin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principles

The Fmoc-Photo-Linker is a specialized, photolabile linker designed for solid-phase peptide synthesis (SPPS).[1][2] It is primarily utilized for the synthesis of C-terminal peptide amides.[3][4] The linker's core contains a photolabile moiety, typically an ortho-nitrobenzyl group, which is sensitive to UV light.[1][5] Upon irradiation at a specific wavelength (usually around 365 nm), a photochemical reaction is initiated, leading to the cleavage of a covalent bond within the linker.[1][2] This process releases the synthesized peptide from the solid support resin under neutral pH conditions.[1][6]

The key advantage of this method is its orthogonality; the photocleavage is compatible with standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) synthesis strategies and avoids the harsh acidic conditions required by traditional linkers like Rink Amide or Wang resins.[1][7][8] This mild cleavage condition is crucial for preserving the integrity of sensitive or modified peptides.[1] The ability to trigger release with light also allows for precise temporal and spatial control, which is highly beneficial in applications such as high-throughput screening on peptide arrays.[1]

Key Applications

  • Solid-Phase Peptide Synthesis (SPPS): Used for the synthesis of C-terminal peptide amides with high purity.[2][4]

  • Drug Development: Enables the synthesis of potential peptide-based therapeutic agents that might be sensitive to acid-based cleavage methods.[2]

  • Biotechnology Research: Facilitates the controlled, light-mediated release of peptides for studying protein interactions and cellular responses in real-time.[2]

  • Peptide Arrays: Ideal for generating peptide arrays where peptides can be selectively cleaved from specific locations on a substrate for subsequent analysis, such as MALDI mass spectrometry.[1]

Quantitative Data Summary

The efficiency and rate of photocleavage are influenced by several experimental parameters. The following table summarizes key quantitative data gathered from various studies.

ParameterRecommended Value / RangeNotesSource(s)
Irradiation Wavelength ~365 nmThis wavelength is standard for most nitrobenzyl-based photolabile linkers.[1][2]
Irradiation Time 1 - 6 hoursTime is dependent on light intensity, resin type, and reaction scale. Longer exposure increases cleavage but risks product degradation.[1][9]
Cleavage Efficiency >80 - 90%Optimal conditions can yield over 90% cleavage. Efficiency can be lower with polystyrene resins due to light scattering.[1][9]
Recommended Solvents Dichloromethane (DCM), Dimethylformamide (DMF)The choice of solvent can affect resin swelling and cleavage efficiency.[9]
Reaction Conditions Neutral pHOne of the primary advantages over acid-labile linkers.[1][6]

Experimental Protocols

This section provides a detailed protocol for the photocleavage of a peptide from an this compound resin. It is recommended to perform a small-scale trial cleavage (20-50 mg of resin) to optimize conditions for a specific peptide-resin conjugate.[7][8]

4.1. Materials and Equipment

  • Peptide-bound this compound Resin

  • Photochemical Reactor or UV Lamp (emitting at ~365 nm)

  • Quartz reaction vessel (or other UV-transparent material)

  • Sintered glass funnel

  • Magnetic stirrer and stir bar (optional, for suspension)[9]

  • Dichloromethane (DCM), HPLC grade

  • Dimethylformamide (DMF), HPLC grade

  • Methanol (for resin washing)

  • Nitrogen gas line

  • Collection flask

  • Rotary evaporator

  • HPLC system for analysis

4.2. Pre-Cleavage Resin Preparation

  • N-Terminal Fmoc Deprotection: Before photocleavage, ensure the N-terminal Fmoc group of the final amino acid has been removed. Many automated synthesizers perform this as the final step. If not, treat the resin with a 20% solution of piperidine in DMF.[1]

  • Resin Washing: Place the peptide-resin in a sintered glass funnel. Wash the resin thoroughly to remove any residual reagents from the synthesis.

    • Wash with DMF (3 x resin volume).

    • Wash with DCM (3 x resin volume).

    • Wash with Methanol (2 x resin volume) to shrink the resin for drying.[8]

  • Drying: Dry the washed resin under a high vacuum for at least 4 hours, or overnight, to remove all residual solvents.[8]

4.3. Photocleavage Procedure

  • Setup: Transfer the dried peptide-resin (e.g., 25-100 mg) into a quartz reaction vessel.[9] Add a magnetic stir bar if stirring will be used.

  • Solvent Addition: Add a suitable solvent, such as DCM, to swell the resin. A typical volume is 2-5 mL for up to 100 mg of resin.[9] Ensure the resin is fully submerged and forms a slurry.

  • Irradiation:

    • Place the vessel in the photochemical reactor or at a fixed distance from the UV lamp.

    • If using a stir plate, begin gentle stirring to keep the resin beads suspended, ensuring maximum exposure to the light source.[9]

    • Irradiate the sample with UV light (~365 nm) for a predetermined time (e.g., 2-4 hours). The optimal time should be determined in preliminary experiments.

  • Product Collection:

    • After irradiation, transfer the entire slurry (resin and solvent) to a sintered glass funnel.

    • Collect the filtrate, which contains the cleaved peptide, into a clean collection flask.

    • Wash the resin in the funnel with additional aliquots of DCM (3 x 2 mL) to recover any remaining product. Combine all filtrates.

  • Solvent Removal: Remove the solvent from the collected filtrate using a rotary evaporator to yield the crude peptide.

  • Analysis: Analyze the crude peptide for purity and yield using HPLC and mass spectrometry. The cleavage efficiency can be determined by comparing the amount of recovered peptide to the initial loading capacity of the resin or by performing Fmoc quantification on the resin post-cleavage.[9]

Visual Schematics

// Graph attributes graph [nodesep=0.5, ranksep=0.5, splines=ortho]; }

Caption: Principle of photolytic release of a peptide from the solid support.

References

Synthesis of Peptide Amides Using an Fmoc-Photo-Linker Strategy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of C-terminal peptide amides utilizing a photolabile linker strategy within the framework of Fmoc-based solid-phase peptide synthesis (SPPS). This method offers a mild and orthogonal cleavage approach, avoiding the harsh acidic conditions typically required for standard amide-forming resins like Rink Amide. Herein, we describe the advantages of using a photolabile linker, present a detailed protocol for the synthesis of a model peptide amide, and provide a comparative analysis of cleavage yields and purities.

Introduction

The C-terminal amide is a common modification in biologically active peptides, often enhancing their stability and activity. Traditional solid-phase synthesis of peptide amides relies on resins such as the Rink Amide resin, which requires strong acid, typically trifluoroacetic acid (TFA), for cleavage.[1] While effective, this can be detrimental to sensitive peptides or those containing acid-labile modifications.

Photolabile linkers present an advantageous alternative, allowing for cleavage from the solid support under neutral conditions using UV light.[2][3] This "traceless" cleavage introduces minimal side products and is orthogonal to most standard peptide chemistry, making it compatible with a wide range of protecting groups.[2] The o-nitrobenzyl-based linkers are a prominent class of photolabile linkers used for this purpose.[2] This application note focuses on the use of an Fmoc-compatible photolabile linker for the synthesis of peptide amides.

Advantages of the Fmoc-Photo-Linker Approach

  • Mild Cleavage Conditions: Photocleavage occurs under neutral pH and at room temperature, preserving the integrity of sensitive peptide sequences.

  • Orthogonality: The cleavage method is compatible with standard Fmoc-SPPS and a wide array of acid-labile side-chain protecting groups.[2]

  • High Purity of Crude Product: The gentle cleavage conditions minimize the formation of byproducts often associated with strong acid cleavage.

  • Suitability for Sensitive Peptides: Ideal for peptides containing modifications that are unstable in strong acid.

Experimental Protocols

This section details the materials and methods for the synthesis of a model peptide amide, Leu-Enkephalin Amide (Tyr-Gly-Gly-Phe-Leu-NH2), using an this compound strategy.

Materials
  • This compound-functionalized resin (e.g., NovaSyn® TGA resin with a photolabile linker)

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage solvent: Methanol or a mixture of Acetonitrile and Water

  • Inert gas (Nitrogen or Argon)

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Leu-Enkephalin Amide
  • Resin Swelling: Swell the this compound resin (0.1 mmol scale) in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (First Amino Acid: Fmoc-Leu-OH):

    • In a separate vial, dissolve Fmoc-Leu-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

    • (Optional) Perform a Kaiser test to confirm complete coupling.

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: Photocleavage of the Peptide from the Resin
  • Resin Suspension: Suspend the dried peptide-resin in a suitable solvent (e.g., Methanol, or Acetonitrile/Water mixture) in a quartz reaction vessel. The resin should be loosely suspended to ensure maximum exposure to UV light.

  • UV Irradiation:

    • Place the reaction vessel in a photocleavage apparatus equipped with a high-pressure mercury lamp (typically emitting at 350-365 nm).

    • Ensure the vessel is positioned at an optimal distance from the lamp for efficient irradiation.

    • Irradiate the resin suspension for 2-4 hours with gentle agitation or stirring. The optimal irradiation time may need to be determined empirically.

  • Peptide Collection:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with the cleavage solvent (2-3x) and combine the filtrates.

  • Solvent Evaporation: Remove the solvent from the combined filtrate under reduced pressure (e.g., using a rotary evaporator).

  • Side-Chain Deprotection:

    • The photocleavage step yields a peptide with protected side chains.

    • To remove the side-chain protecting groups, treat the dried peptide residue with a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Precipitate the deprotected peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide amide.

Data Presentation

The use of photolabile linkers generally results in high cleavage yields and purity. Below is a summary of representative quantitative data.

Peptide SequenceLinker TypeCleavage MethodCleavage Yield (%)Crude Purity (%)Reference
Leu-Enkephalin Amideo-NitrobenzylUV (350 nm)~50>85[2]
Model TripeptidesHcnbUV (365 nm)HighHigh[4][5]
ACP (65-74)Rink Amide95% TFA4575-90[6]

Note: Yields and purities are highly sequence-dependent and can be optimized by adjusting coupling and cleavage conditions.

Visualization of Workflows and Concepts

Experimental Workflow for Peptide Amide Synthesis using this compound

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage and Deprotection Resin This compound Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Deprotection1->Coupling FinalDeprotection Final Fmoc Deprotection Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat n-1 times Repeat->Deprotection1 FinalWash Final Wash & Dry FinalDeprotection->FinalWash Photocleavage Photocleavage (UV Light, 350-365 nm) FinalWash->Photocleavage Filtration Filtration & Resin Wash Photocleavage->Filtration Evaporation Solvent Evaporation Filtration->Evaporation SideChainDeprotection Side-Chain Deprotection (TFA Cocktail) Evaporation->SideChainDeprotection Precipitation Precipitation (Cold Ether) SideChainDeprotection->Precipitation Purification RP-HPLC Purification Precipitation->Purification FinalPeptide Pure Peptide Amide Purification->FinalPeptide G cluster_mechanism Photocleavage Mechanism Resin_Peptide Resin-Linker-Peptide (o-nitrobenzyl ester) Excited_State Excited State Resin_Peptide->Excited_State UV Absorption UV_Light hν (UV Light) Rearrangement Intramolecular H-Abstraction & Rearrangement Excited_State->Rearrangement Cleaved_Products Cleaved Peptide Amide + Resin-bound Nitrosobenzaldehyde Rearrangement->Cleaved_Products

References

Application Notes and Protocols for Fmoc-Photo-Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Photo-Linkers are invaluable tools in modern drug discovery and development, enabling the synthesis of complex peptides and the creation of innovative therapeutic modalities. These bifunctional molecules incorporate a photolabile core, allowing for the controlled release of synthesized compounds from a solid support under mild UV light conditions. This unique feature offers significant advantages over traditional cleavage methods that often require harsh acidic conditions, which can degrade sensitive molecules.

The applications of Fmoc-Photo-Linkers are diverse, ranging from the solid-phase synthesis of peptide-based drug candidates to the development of light-activatable peptide-drug conjugates (PDCs) for targeted cancer therapy. The ability to precisely control the release of molecules with spatiotemporal accuracy opens up new avenues for studying biological processes and designing more effective and targeted therapeutics.

This document provides detailed application notes and protocols for the use of Fmoc-Photo-Linkers in drug discovery, with a focus on solid-phase peptide synthesis and the principles of peptide-drug conjugate design.

Key Applications in Drug Discovery

  • Solid-Phase Peptide Synthesis (SPPS): Fmoc-Photo-Linkers are primarily used to anchor the first amino acid to a solid support in Fmoc-based SPPS.[1][2] This allows for the stepwise assembly of a peptide chain. The final peptide can then be cleaved from the resin by photolysis, a process that is orthogonal to the acid-labile side-chain protecting groups, thus preserving the integrity of the synthesized peptide.[3] This method is particularly advantageous for the synthesis of sensitive or modified peptides that would not withstand harsh cleavage conditions.

  • Peptide-Drug Conjugates (PDCs): The development of targeted therapies is a significant goal in medicine, and Fmoc-photo-linkers contribute to this by enabling the creation of light-activatable PDCs. In this approach, a therapeutic peptide or drug is attached to a targeting peptide via a photocleavable linker.[4] This conjugate remains inactive until it reaches the target site, at which point it can be activated by a focused light source. This strategy allows for the precise delivery of cytotoxic drugs to cancer cells, minimizing damage to surrounding healthy tissue.

  • High-Throughput Screening: The compatibility of photocleavage with automated synthesis platforms makes Fmoc-Photo-Linkers suitable for the rapid production of peptide libraries for high-throughput screening.[1] Large numbers of peptides can be synthesized in parallel on a solid support and then released into solution for biological assays, accelerating the discovery of new drug leads.

  • Studying Molecular Interactions: Photo-crosslinking amino acids, which can be incorporated into peptides using Fmoc chemistry, allow for the "capture" of transient molecular interactions, such as those between proteins. While not a direct application of the linker's photocleavage for release, the underlying principles of photochemistry are central to this application.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Photo-Linker

This protocol outlines the general steps for manual Fmoc-SPPS of a target peptide on a resin functionalized with an this compound.

Materials:

  • This compound functionalized resin (e.g., 4-{4-[1-(Fmoc-amino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid coupled to aminomethyl resin)

  • Fmoc-protected amino acids

  • Coupling reagents: HCTU (1-[Bis(dimethylamino)methylene]-5-chloro-1H-benzotriazolium 3-oxide hexafluorophosphate)

  • Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Washing solvent: DMF

  • Cleavage solution: See Protocol 2

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the this compound resin (100 mg, 0.1 mmol) in DMF (5 mL) for 1 hour in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF (5 mL) to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF (5 mL) and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (0.3 mmol, 3 equivalents) and HCTU (0.3 mmol, 3 equivalents) in DMF (2 mL).

    • Add NMM (0.6 mmol, 6 equivalents) to the amino acid solution and vortex for 1 minute to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test, yellow beads), drain the solution and wash the resin with DMF (5 x 5 mL).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the peptidyl-resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL).

    • Dry the resin under vacuum for at least 1 hour.

Protocol 2: Photocleavage of the Peptide from the Resin

This protocol describes the release of the synthesized peptide from the solid support using UV light.

Materials:

  • Peptidyl-resin from Protocol 1

  • Photocleavage solvent (e.g., a mixture of Trifluoroethanol (TFE)/DCM (1:4), or DMF)

  • UV lamp (e.g., mercury arc lamp or LED with a peak wavelength of ~365 nm)

  • Reaction vessel transparent to the UV wavelength used (e.g., quartz or borosilicate glass)

  • Nitrogen or Argon source for inert atmosphere (optional, but recommended to prevent oxidation)

  • Collection flask

Procedure:

  • Resin Suspension: Suspend the dried peptidyl-resin in the chosen photocleavage solvent in the photoreactor vessel. The concentration should be low enough to allow for efficient light penetration.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 5-10 minutes to remove oxygen.

  • UV Irradiation:

    • Place the reaction vessel at a fixed distance from the UV lamp. The distance will affect the light intensity and cleavage efficiency (see Table 1).

    • Irradiate the suspension with UV light (e.g., 365 nm) while gently agitating or stirring.

    • The irradiation time will depend on the specific linker, the peptide sequence, and the light source. Monitor the cleavage progress by taking small aliquots of the solution at different time points and analyzing them by HPLC. A typical irradiation time can range from 30 minutes to several hours.

  • Peptide Collection:

    • After the desired level of cleavage is achieved, filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of the photocleavage solvent and combine the washings with the filtrate.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the crude peptide.

Protocol 3: Peptide Purification and Analysis

This protocol outlines the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent analysis.

Materials:

  • Crude peptide from Protocol 2

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Acetonitrile in 0.1% TFA in water

  • Lyophilizer

  • Mass spectrometer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

  • HPLC Purification:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a general peptide is 0-60% B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and may require optimization.

    • Monitor the elution profile at 220 nm or 280 nm.

    • Collect the fractions corresponding to the main peptide peak.

  • Purity Analysis:

    • Analyze the collected fractions by analytical RP-HPLC to confirm purity.

    • Pool the fractions with the desired purity.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

  • Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data

The efficiency of photocleavage is a critical parameter for the successful application of Fmoc-Photo-Linkers. The following tables summarize key quantitative data related to the photocleavage process.

Table 1: Effect of Irradiation Time on Photocleavage Yield

Irradiation Time (min)Photocleavage Yield (%)Reference CompoundWavelength (nm)Notes
5~40Fluorophore-DNA340In solution
10~50NOTA-Peptide365On Tentagel resin
10~80Fluorophore-DNA340In solution
30>90NOTA-Peptide365On Tentagel resin
240CompleteCyclic Peptide365In solution

Note: Yields are highly dependent on the specific linker, substrate, solvent, and experimental setup.

Table 2: Influence of Light Source Distance on Photocleavage Yield

Distance from LED (mm)Photocleavage Yield (%) after 10 minReference CompoundWavelength (nm)
≤ 550NOTA-Peptide365
> 5< 50NOTA-Peptide365

This data highlights the importance of positioning the light source close to the reaction vessel for efficient cleavage.

Visualizations

Signaling Pathway: Targeted Drug Delivery via a Light-Activatable Peptide-Drug Conjugate

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular PDC Peptide-Drug Conjugate (Inactive) Receptor Tumor Cell Receptor PDC->Receptor Targeting Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Drug Active Drug Lysosome->Drug Photocleavage Apoptosis Cell Death (Apoptosis) Drug->Apoptosis Induces Light External Light Source (UV) Light->Lysosome

Caption: Light-activated drug release from a PDC at the target tumor site.

Experimental Workflow: From Resin to Purified Peptide

G start Start: This compound Resin spps Fmoc-SPPS (Coupling & Deprotection Cycles) start->spps photocleavage Photocleavage (UV Irradiation) spps->photocleavage hplc RP-HPLC Purification photocleavage->hplc analysis Analysis (Mass Spec, HPLC) hplc->analysis end End: Purified Peptide analysis->end

Caption: Workflow for peptide synthesis using an this compound.

Logical Relationship: Advantages of Photocleavable Linkers

G center This compound advantage1 Mild Cleavage Conditions center->advantage1 advantage2 Orthogonality to Acid-Labile Groups center->advantage2 advantage3 Spatiotemporal Control of Release center->advantage3 advantage4 Compatibility with Automation center->advantage4 outcome1 Preservation of Sensitive Peptides advantage1->outcome1 outcome2 Synthesis of Complex Molecules advantage2->outcome2 outcome3 Targeted Drug Delivery advantage3->outcome3 outcome4 High-Throughput Screening advantage4->outcome4

Caption: Key advantages of using Fmoc-Photo-Linkers in drug discovery.

References

Application Note: High-Throughput Peptide Library Synthesis and Screening Using an Fmoc-Photolabile Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and screening of large peptide libraries are cornerstone methodologies in modern drug discovery, enabling the rapid identification of novel therapeutic leads, diagnostic agents, and research tools. Traditional solid-phase peptide synthesis (SPPS) often relies on harsh acidic conditions for the final cleavage of peptides from the solid support, which can be detrimental to sensitive peptide sequences and incompatible with high-throughput screening formats. The use of photolabile linkers, specifically the Fmoc-Photo-Linker, offers a mild and orthogonal cleavage strategy, allowing for the precise spatial and temporal release of peptides using UV light. This approach is highly compatible with the creation of peptide arrays and libraries for various screening applications.[1][2]

This application note provides detailed protocols for the synthesis of peptide libraries using an Fmoc-photolabile linker, a method for the efficient photocleavage of these libraries, and a general procedure for their subsequent screening.

Principle of the Technology

The this compound is a bifunctional molecule designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.[3] It consists of three key components:

  • An Fmoc (9-fluorenylmethoxycarbonyl) protecting group: A base-labile protecting group for the N-terminus of the growing peptide chain.

  • A photolabile core: Typically based on an o-nitrobenzyl moiety, which is stable to the acidic and basic conditions of SPPS but can be cleaved upon exposure to UV light (typically around 365 nm).[4]

  • A carboxylic acid handle: For attachment to an amino-functionalized solid support (e.g., resin).

The synthesis of the peptide library proceeds via standard Fmoc-SPPS, involving sequential deprotection of the Fmoc group with a mild base (e.g., piperidine) and coupling of the next Fmoc-protected amino acid. Once the desired peptide sequences are assembled, the entire library can be deprotected of its side-chain protecting groups while the peptides remain attached to the solid support. The final release of the peptides is achieved by irradiating the solid support with UV light, which induces a photochemical reaction within the linker, leading to the cleavage of the peptide from the support under neutral and mild conditions.[4] This "traceless" cleavage leaves no residual linker fragment on the peptide, yielding a native C-terminus.

Advantages of Using an this compound

  • Mild Cleavage Conditions: Photocleavage avoids the use of strong acids (like trifluoroacetic acid, TFA), preserving the integrity of sensitive or modified peptides.[4]

  • Orthogonality: The cleavage method is orthogonal to standard SPPS chemistries, allowing for the synthesis of fully deprotected peptides on the solid support before release.[5]

  • Spatial and Temporal Control: Peptides can be released from specific locations on a solid support (e.g., a microarray) at a desired time, enabling advanced screening applications.

  • High-Throughput Compatibility: The mild cleavage conditions are well-suited for automated and high-throughput synthesis and screening platforms.

  • High Purity of Crude Product: The clean cleavage reaction minimizes the formation of byproducts, often resulting in high-purity peptides that can be directly used in biological assays without further purification.[4]

Data Presentation: Photocleavage Efficiency

The efficiency of photocleavage is influenced by several factors, including the chemical structure of the photolabile linker, the duration and intensity of UV irradiation, and the solvent used during cleavage. Modifications to the core o-nitrobenzyl structure, such as the addition of methoxy groups to create a nitroveratryl-based linker, can significantly enhance the cleavage kinetics.[6][7]

Below is a summary of representative data on the cleavage efficiency of different photolabile linkers.

Linker TypePeptide/MoleculeIrradiation Wavelength (nm)Irradiation TimeCleavage Yield (%)Reference
o-Nitrobenzyl (oNB)Tetramannose365Not specified22[8]
o-Nitrobenzyl (oNB)Hexaglucose365Not specified17[8]
Methyl-6-nitroveratryl (MeNV)Tetramannose365Not specified65-70[8]
Methyl-6-nitroveratryl (MeNV)Hexaglucose365Not specified65-70[8]
Fluorescein-Peptide-LinkerFluorescein-GABA-RRRRRRRR36510 min~60[9]
Fluorescein-Peptide-LinkerFluorescein-GABA-RRRRRRRR36530 min~80[9]
Fluorescein-Peptide-LinkerFluorescein-GABA-RRRRRRRR36560 min~95[9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Library using this compound

This protocol describes the manual synthesis of a peptide library on an aminomethylated polystyrene resin.

1.1. Materials:

  • Aminomethylated Polystyrene Resin

  • This compound (e.g., 4-[4-[1-(Fmoc-amino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid)

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Solid-phase synthesis vessel

1.2. Resin Preparation and Linker Coupling:

  • Swell the aminomethylated resin in DMF for 1 hour.

  • Dissolve the this compound (2 equivalents relative to resin loading) and HOBt (2 eq.) in DMF.

  • Add DIPEA (4 eq.) to the linker solution and pre-activate for 5 minutes.

  • Add the activated linker solution to the swollen resin and agitate at room temperature for 4 hours.

  • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Perform a Kaiser test to confirm the completion of the coupling.

1.3. Peptide Chain Elongation (One Coupling Cycle):

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

1.4. Side-Chain Deprotection:

  • After the final amino acid coupling, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Drain the cleavage cocktail and wash the resin with DCM (3x) and Methanol (3x).

  • Dry the resin under vacuum. The peptide library is now fully deprotected and ready for photocleavage.

Protocol 2: Photocleavage of the Peptide Library

2.1. Materials:

  • Peptide-resin library from Protocol 1

  • Cleavage solvent (e.g., a mixture of water, acetonitrile, and methanol, or a buffer compatible with the downstream assay)

  • UV lamp (365 nm)

  • Microplate or other suitable reaction vessel

2.2. Procedure:

  • Suspend the peptide-resin in the chosen cleavage solvent in a UV-transparent vessel (e.g., a quartz-bottom microplate).

  • Irradiate the resin suspension with a 365 nm UV lamp. The irradiation time will depend on the linker and the intensity of the lamp, but typically ranges from 30 minutes to 4 hours.[9][10]

  • During irradiation, ensure gentle agitation of the resin to provide uniform exposure to the light.

  • After irradiation, separate the resin from the supernatant containing the cleaved peptides by filtration or centrifugation.

  • The peptide library solution is now ready for screening.

Protocol 3: High-Throughput Screening of the Cleaved Peptide Library

This is a general protocol for a binding assay using the cleaved peptide library.

3.1. Materials:

  • Cleaved peptide library solution

  • Target protein of interest, labeled with a fluorescent tag or an enzyme

  • Assay buffer

  • Microplate reader or other detection instrument

3.2. Procedure:

  • Aliquot the cleaved peptide solutions into the wells of a microplate.

  • Add the labeled target protein to each well at a predetermined concentration.

  • Incubate the plate for a specified time to allow for binding to occur.

  • Wash the plate to remove unbound target protein (if using an immobilization-based assay format).

  • Measure the signal (e.g., fluorescence or absorbance) in each well using a microplate reader.

  • Wells exhibiting a high signal are considered "hits" and contain peptides that bind to the target protein.

  • The identity of the hit peptides can be determined by correlating the well position with the known sequence synthesized at that position.

Visualizations

Chemical Structure and Cleavage Mechanism of an this compound

A simplified representation of the chemical structure and photocleavage mechanism.

Experimental Workflow for Peptide Library Creation and Screening

workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage cluster_screening Screening & Analysis Resin_Prep Resin Preparation (Swell & Functionalize) Linker_Coupling This compound Coupling Resin_Prep->Linker_Coupling SPPS_Cycle Iterative SPPS Cycles (Fmoc Deprotection & AA Coupling) Linker_Coupling->SPPS_Cycle Sidechain_Deprotection Side-Chain Deprotection (TFA) SPPS_Cycle->Sidechain_Deprotection Photocleavage Photocleavage (UV Irradiation, 365 nm) Sidechain_Deprotection->Photocleavage Isolation Isolate Peptide Library Solution Photocleavage->Isolation Screening High-Throughput Screening Assay Isolation->Screening Data_Analysis Data Analysis Screening->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID Hit_Validation Hit Validation Hit_ID->Hit_Validation

Workflow for creating and screening peptide libraries with an this compound.

References

Application Notes and Protocols for the Use of Fmoc-Photo-Linker in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of solid-phase peptide synthesis (SPPS), the choice of a linker molecule to anchor the nascent peptide chain to the solid support is a critical parameter that dictates the conditions for the final cleavage and the overall success of the synthesis.[1] Traditional linkers often require harsh acidic conditions, such as treatment with trifluoroacetic acid (TFA), for cleavage, which can lead to the degradation of sensitive peptide sequences.[2] Photolabile linkers offer a mild and orthogonal approach to peptide cleavage, enhancing the repertoire of synthetic possibilities, especially for complex and modified peptides.[3]

The Fmoc-Photo-Linker, specifically Fmoc-3-amino-3-(2-nitrophenyl)propionic acid (also known as ANP-Linker), is a valuable tool in modern peptide chemistry.[4][5] Its o-nitrobenzyl chemistry allows for the cleavage of the synthesized peptide from the resin under neutral conditions by irradiation with UV light, typically at a wavelength of 365 nm.[4] This orthogonality to the standard acid- and base-labile protecting groups used in Fmoc-SPPS preserves the integrity of the peptide product.[3]

These application notes provide a detailed protocol for the use of the this compound in automated peptide synthesizers, along with representative data on cleavage efficiency and purity.

Chemical Structure and Cleavage Mechanism

The this compound is based on the o-nitrobenzyl moiety. Upon irradiation with UV light, an intramolecular hydrogen abstraction is initiated, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the peptide C-terminus and generates an o-nitrosobenzaldehyde by-product. This process is an example of a Norrish Type II reaction.

Caption: Structure of this compound and its photocleavage mechanism.

Experimental Protocols

The following protocols are provided for the automated synthesis of the model peptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), using the this compound. These are generalized procedures and may require optimization based on the specific automated peptide synthesizer and the peptide sequence.

Resin Preparation and Linker Coupling

This protocol describes the manual coupling of the this compound to an amino-functionalized resin (e.g., Rink Amide MBHA resin).

  • Resin Swelling: Swell 1 g of Rink Amide MBHA resin (0.5-1.0 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes to remove the Fmoc protecting group from the resin's amino functionality. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Linker Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-3-amino-3-(2-nitrophenyl)propionic acid and 2.9 equivalents of a coupling agent (e.g., HATU) in DMF. Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated linker solution to the deprotected resin and agitate for 2-4 hours at room temperature.

  • Capping: To block any unreacted amino groups on the resin, treat with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes.

  • Washing: Wash the resin extensively with DMF (5x), DCM (3x), and methanol (3x), and dry under vacuum.

Automated Peptide Synthesis (Leu-enkephalin: YGGFL)

The following is a generalized protocol for a typical automated peptide synthesizer.

  • Resin Loading: Load the this compound-functionalized resin into the reaction vessel of the automated peptide synthesizer.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the linker. The synthesizer's UV detector can be used to monitor the completion of this step.

  • First Amino Acid Coupling (Leu):

    • Activate Fmoc-Leu-OH (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and DIPEA in DMF.

    • Deliver the activated amino acid solution to the reaction vessel and allow to couple for the programmed time (typically 30-60 minutes).

  • Washing: Perform a series of washes with DMF to remove excess reagents and by-products.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing cycles for the remaining amino acids in the sequence (Phe, Gly, Gly, Tyr).

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Final Washing and Drying: Wash the peptidyl-resin with DMF, followed by DCM, and dry the resin thoroughly under a stream of nitrogen or under vacuum.

Automated Peptide Synthesis Workflow A Start: this compound Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B Automated Synthesizer Cycle C Wash (DMF) B->C D Amino Acid Coupling (Fmoc-AA-OH, Activator, DIPEA) C->D E Wash (DMF) D->E F Repeat for each Amino Acid in Sequence E->F F->B Next Amino Acid G Final Fmoc Deprotection F->G Final Amino Acid H Wash (DMF, DCM) & Dry G->H I Peptidyl-Resin Ready for Photocleavage H->I

Caption: General workflow for automated peptide synthesis with this compound.

Photocleavage of the Peptide from the Resin
  • Resin Suspension: Suspend the dried peptidyl-resin (e.g., 100 mg) in a suitable solvent (e.g., 5 mL of DCM, DMF, or acetonitrile/water) in a quartz reaction vessel.

  • Irradiation: While stirring, irradiate the suspension with a UV lamp at 365 nm. The optimal irradiation time should be determined empirically but typically ranges from 30 minutes to 4 hours.[4] The progress of the cleavage can be monitored by taking aliquots of the solution at different time points and analyzing them by HPLC.[5]

  • Peptide Isolation: After completion of the cleavage, filter the resin and wash it with the cleavage solvent.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Precipitation and Lyophilization: Precipitate the crude peptide with cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain the final product.

Data Presentation

The following table presents representative data for the synthesis of a model decapeptide using an o-nitrobenzyl-based photolabile linker. Actual yields and purities will vary depending on the peptide sequence, synthesis scale, and specific conditions used.

Peptide SequenceSynthesis Scale (mmol)Crude Yield (%)Crude Purity (%) (by HPLC at 220 nm)Final Purity (%) (after HPLC purification)
Decapeptide0.165~70>95
Leu-enkephalin (YGGFL)0.1High EfficiencyNot ReportedNot Reported

Data for the decapeptide is based on early work with o-nitrobenzyl linkers.[6] The synthesis of Leu-enkephalin (YGGFL) on a similar photolabile linker was reported to have "high efficiency" of release, though specific quantitative data was not provided in the abstract.[4] Purity of synthetic peptides is typically assessed by RP-HPLC, and final products often achieve >95% purity after purification.[7][8]

Photocleavage and Analysis Workflow A Peptidyl-Resin B Suspend in Solvent (e.g., DCM) A->B C UV Irradiation (365 nm) (e.g., 30 min - 4 h) B->C D Filter Resin C->D E Evaporate Solvent D->E Collect Filtrate F Precipitate with Ether E->F G Lyophilize F->G H Crude Peptide G->H I RP-HPLC Analysis & Purification H->I J Pure Peptide (>95%) I->J K Mass Spectrometry (Verification) J->K

Caption: Workflow for the photocleavage and analysis of the synthesized peptide.

Conclusion

The this compound is a powerful tool for the synthesis of peptides, particularly those that are sensitive to acidic cleavage conditions. Its compatibility with standard automated Fmoc-SPPS protocols and the mild, orthogonal nature of photocleavage make it an attractive option for researchers in drug discovery and development. The protocols and data presented here provide a comprehensive guide for the successful implementation of this technology in the modern peptide synthesis laboratory. Further optimization of cleavage conditions for specific peptides is recommended to achieve maximum yield and purity.

References

Application Notes and Protocols for Fmoc-Photo-Linker in the Synthesis of Light-Sensitive Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control over the activity of bioactive molecules is a paramount goal in biological research and drug development. Light-sensitive, or "caged," peptides offer a powerful tool to achieve this spatiotemporal control. By incorporating a photolabile protecting group, the peptide's function is masked until its release is triggered by a specific wavelength of light. The Fmoc-Photo-Linker, a cornerstone of this technology, is a specialized chemical moiety used in solid-phase peptide synthesis (SPPS) to create these photo-responsive peptides.[1][2] This linker is stable to the standard conditions of Fmoc-based peptide synthesis but can be efficiently cleaved under mild UV irradiation to release the desired peptide.[1][3]

This document provides detailed application notes and experimental protocols for the use of the this compound in the synthesis of light-sensitive peptides.

Chemical Structure and Properties

The most commonly utilized this compound is 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid. Its structure contains a photolabile o-nitrobenzyl group, which undergoes cleavage upon UV irradiation.

Key Properties:

  • Photocleavage: The linker is cleaved by UV light, typically in the range of 350-365 nm.[1][4]

  • Orthogonality: It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions often used for final cleavage from other linkers, providing excellent orthogonality in peptide synthesis.[2][5]

  • Mild Cleavage Conditions: Photocleavage occurs under neutral and mild conditions, which helps to prevent degradation of sensitive peptide sequences.[1][6]

Data Presentation: Quantitative Analysis of Photocleavage

The efficiency of photocleavage is a critical parameter for the successful application of Fmoc-Photo-Linkers. The following tables summarize key quantitative data gathered from various studies.

ParameterConditionResultReference
Cleavage Efficiency UV irradiation (wavelength not specified)>90% under optimal conditions[2]
340 nm UV irradiationClose to 80% for immobilized DNA[7]
Cleavage Kinetics UV irradiationFollows first-order kinetics[2]
UV irradiation of peptide 15Half-life (t1/2) = 1.66 min[8]
Cleavage Time UV irradiationComplete cleavage within a few hours[2]
6 min UV irradiation of peptide 15Complete conversion to cleavage product[8]
Solvent/AdditiveObservationReference
Methanol Modest rates of cleavage for o-nitrobenzyl linkers.[9]
p-Dioxane Modest rates of cleavage for o-nitrobenzyl linkers.[9]
Aqueous Buffer Modest rates of cleavage for o-nitrobenzyl linkers.[9]
Dithiothreitol (DTT) Addition to aqueous buffer did not significantly alter cleavage rates of the primary o-nitrobenzyl linker tested.[9]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a light-sensitive peptide on a solid support functionalized with an this compound.

Materials:

  • This compound loaded resin (e.g., Aminomethyl polystyrene resin)

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (for side-chain deprotection): e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the this compound loaded resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

    • Perform a ninhydrin test to confirm complete coupling.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: Photocleavage of the Peptide from the Solid Support

This protocol describes the release of the synthesized peptide from the photo-linker functionalized resin.

Materials:

  • Peptide-loaded photo-linker resin

  • Photocleavage solvent (e.g., DMF, DCM, aqueous buffer)

  • UV lamp (e.g., 365 nm)

  • Reaction vessel transparent to UV light (e.g., quartz or borosilicate glass)

  • Stirring mechanism (e.g., magnetic stirrer or orbital shaker)

Procedure:

  • Resin Suspension: Suspend the dried peptide-resin in the chosen photocleavage solvent in the UV-transparent reaction vessel. The concentration should be low enough to allow for efficient light penetration.

  • UV Irradiation:

    • Place the reaction vessel under the UV lamp. Ensure the entire resin suspension is illuminated.

    • Irradiate the suspension with UV light (e.g., 365 nm) for a predetermined time (e.g., 1-4 hours). The optimal time should be determined empirically for each peptide and setup. Gentle agitation during irradiation can improve cleavage efficiency.[9]

  • Peptide Collection:

    • After irradiation, filter the resin to collect the supernatant containing the cleaved peptide.

    • Wash the resin with a small amount of the photocleavage solvent and combine the filtrates.

  • Side-Chain Deprotection (if necessary):

    • If the peptide has acid-labile side-chain protecting groups, evaporate the photocleavage solvent.

    • Add the cleavage cocktail (e.g., 95% TFA/ 2.5% H2O/ 2.5% TIS) to the dried peptide and incubate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Mandatory Visualizations

Chemical Structure and Cleavage Mechanism

Caption: Chemical structure of this compound and its cleavage mechanism.

Experimental Workflow for Light-Sensitive Peptide Synthesis

cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification Resin Start: this compound Resin Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling Amino Acid Coupling (HBTU/DIPEA) Deprotection1->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Repeat->Deprotection1 n cycles FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Photocleavage Photocleavage (UV Light, 365 nm) FinalDeprotection->Photocleavage SideChainDeprotection Side-Chain Deprotection (TFA) Photocleavage->SideChainDeprotection Purification RP-HPLC Purification SideChainDeprotection->Purification Analysis Mass Spec Analysis Purification->Analysis End End: Purified Light-Sensitive Peptide Analysis->End

Caption: Workflow for synthesizing light-sensitive peptides using this compound.

Signaling Pathway Activated by a Light-Sensitive Peptide

cluster_activation Peptide Activation cluster_signaling Cell Adhesion Signaling CagedRGD Caged RGD Peptide (Inactive) UV UV Light (365 nm) CagedRGD->UV ActiveRGD Active RGD Peptide UV->ActiveRGD Integrin Integrin Receptor ActiveRGD->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates SignalingCascade Downstream Signaling Cascade FAK->SignalingCascade phosphorylates CellAdhesion Cell Adhesion & Spreading SignalingCascade->CellAdhesion leads to

Caption: Light-activated RGD peptide triggers integrin-mediated cell adhesion.

References

Application Notes and Protocols for Fmoc-Photo-Linker in Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapeutics, such as peptide-drug conjugates (PDCs), represents a significant advancement in medicinal chemistry, offering the potential for highly specific delivery of cytotoxic agents to diseased cells while minimizing off-target toxicity. The linker connecting the targeting peptide to the drug payload is a critical component of a PDC, influencing its stability, drug-release mechanism, and overall therapeutic efficacy. The Fmoc-Photo-Linker, chemically known as 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid, is a photocleavable linker that enables the synthesis of peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent light-triggered release of the peptide.[1][2] This feature offers precise spatial and temporal control over payload delivery, a desirable characteristic for advanced drug delivery systems.[3]

These application notes provide a comprehensive overview of the use of the this compound in the synthesis of peptides and their subsequent conjugation to drug molecules. Detailed protocols for key experimental steps are provided, along with a summary of relevant quantitative data to guide researchers in the application of this technology.

Principle of Operation

The this compound is an o-nitrobenzyl-based linker, a class of photolabile moieties widely used in organic synthesis.[4][5] The core principle lies in the photolytic cleavage of the bond between the peptide and the linker upon irradiation with UV light, typically around 365 nm.[6][7] This process occurs under neutral and mild conditions, which is advantageous for sensitive peptides and drug molecules that may be degraded by the harsh acidic conditions often required for cleaving traditional linkers.[5] The Fmoc group on the linker allows for its direct use in standard Fmoc-SPPS protocols.

Data Presentation

Table 1: Photocleavage Efficiency of o-Nitrobenzyl-Based Linkers

The following table summarizes the photocleavage efficiency of o-nitrobenzyl linkers under various conditions, providing an expected performance for the this compound. It is important to note that cleavage kinetics can be influenced by the specific peptide sequence, the solid support, and the irradiation setup.[6]

Linker TypeSubstrateIrradiation Wavelength (nm)Irradiation TimeCleavage Efficiency (%)Reference
2-NitrobenzylFluorophore-DNA conjugate (in solution)~34010 min~100[4][8]
2-NitrobenzylFluorophore-DNA conjugate (immobilized)~340Not specified~80[4][8]
o-NitrobenzylModel compound (ester linkage)36560 min~78[9]
o-NitrobenzylModel compound (amide linkage)365Not specified3-7 times faster than ester[6]
Veratryl-based o-nitrobenzylModel compound365Not specifiedDramatically increased rate vs. standard o-nitrobenzyl[6]
Table 2: Stability of Linkers in Biological Media

The stability of the linker in circulation is paramount for effective drug delivery. While specific data for the this compound is limited, the general stability of different linker types in plasma/serum provides a comparative context. Photolabile linkers are generally considered to have good physical and chemical stability prior to photoactivation.

Linker TypeMediumStability AssessmentKey Findings
o-NitrobenzylAqueous Buffer (pH 7.4)HydrolysisSignificant hydrolysis can occur at 37°C, suggesting a background release may be possible.
Hydrazone (acid-labile)PlasmaDrug ReleaseProne to non-specific release in circulation.
Disulfide (reducible)PlasmaDrug ReleaseMay have limited plasma stability.
Peptide (enzyme-cleavable)PlasmaDrug ReleaseGenerally good serum stability.
Thioether (non-cleavable)PlasmaDrug ReleaseIncreased plasma stability compared to cleavable linkers.

Experimental Protocols

Protocol 1: Attachment of this compound to Aminomethyl Resin

This protocol describes the coupling of the this compound, which has a terminal carboxylic acid, to an aminomethyl-functionalized solid-phase support.

Materials:

  • Aminomethyl polystyrene resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Swell the aminomethyl resin in DMF for 1 hour in a reaction vessel.

  • Wash the resin three times with DMF.

  • In a separate vial, dissolve 2 equivalents of this compound and 2 equivalents of HOBt in a minimal amount of DMF.

  • Add 2 equivalents of DIC to the linker solution and pre-activate for 10 minutes at room temperature.

  • Add the activated linker solution to the resin.

  • Agitate the mixture for 4-6 hours at room temperature.

  • Wash the resin three times with DMF and three times with DCM.

  • Perform a Kaiser test to confirm the absence of free amino groups. If the test is positive, repeat the coupling step.

  • The resin is now ready for the first Fmoc deprotection and subsequent peptide synthesis.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound Resin

This protocol outlines the steps for elongating the peptide chain on the this compound functionalized resin.

Materials:

  • This compound loaded resin

  • Fmoc-protected amino acids

  • DIC

  • HOBt

  • DMF

  • 20% piperidine in DMF

Procedure:

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat steps 1 and 2 for each amino acid in the peptide sequence.

Protocol 3: Photocleavage of the Peptide from the Resin

This protocol describes the light-induced release of the synthesized peptide from the solid support.

Materials:

  • Peptide-loaded photo-linker resin

  • Solvent for cleavage (e.g., DMF, methanol, or a mixture)

  • UV lamp (e.g., Stratalinker or a dedicated 365 nm lamp)

  • Collection vessel

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Suspend the resin in a suitable solvent in a UV-transparent vessel (e.g., quartz or borosilicate glass). The choice of solvent may need to be optimized for peptide solubility and cleavage efficiency.

  • Irradiate the resin suspension with UV light at 365 nm. The irradiation time will need to be optimized but can range from 30 minutes to several hours.[6] Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by HPLC.

  • Once cleavage is complete, filter the resin and collect the supernatant containing the cleaved peptide.

  • Wash the resin with the cleavage solvent to recover any remaining peptide.

  • Combine the supernatant and washes and remove the solvent under vacuum to obtain the crude peptide. The peptide will have a C-terminal carboxylic acid.

Protocol 4: Peptide-Drug Conjugation

This protocol provides a general method for conjugating a drug with an available amino group to the C-terminal carboxylic acid of the photocleaved peptide using carbodiimide chemistry.[10]

Materials:

  • Crude or purified peptide with a C-terminal carboxylic acid

  • Drug molecule with a primary or secondary amine

  • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMF or other suitable solvent

  • Reaction buffer (e.g., phosphate buffer, pH 7.4) if performing in an aqueous environment

Procedure:

  • Dissolve the peptide in anhydrous DMF.

  • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the peptide solution to activate the C-terminal carboxylic acid.

  • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • In a separate vial, dissolve the amine-containing drug in DMF (or the reaction buffer).

  • Add the drug solution to the activated peptide solution.

  • Stir the reaction mixture at room temperature for 2-24 hours. The reaction can be monitored by HPLC.

  • Once the reaction is complete, the peptide-drug conjugate can be purified by preparative HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Peptide Release cluster_conjugation Drug Conjugation Linker_Attachment 1. Attach this compound to Amino-Resin SPPS 2. Fmoc-SPPS (Deprotection & Coupling) Linker_Attachment->SPPS Photocleavage 3. Photocleavage (UV light, 365 nm) SPPS->Photocleavage Peptide-Resin Activation 4. Activate Peptide COOH (EDC/NHS) Photocleavage->Activation Free Peptide-COOH Conjugation 5. Conjugate to Drug-NH2 Activation->Conjugation Purification 6. Purify PDC Conjugation->Purification

Caption: Overall workflow for peptide-drug conjugate synthesis.

photocleavage_mechanism Resin_Peptide Resin-Linker(NO2)-Peptide Excited_State Resin-Linker(NO2)*-Peptide Resin_Peptide->Excited_State UV Light (365 nm) Intermediate Aci-nitro Intermediate Excited_State->Intermediate Intramolecular H-abstraction Cleaved_Products Resin-Linker(N=O) + HOOC-Peptide Intermediate->Cleaved_Products Rearrangement & Cleavage

Caption: Simplified mechanism of o-nitrobenzyl linker photocleavage.

Conclusion

The this compound provides a valuable tool for the synthesis of peptides intended for use in peptide-drug conjugates. Its compatibility with standard Fmoc-SPPS and its mild, light-triggered cleavage conditions offer significant advantages, particularly for sensitive molecules. The ability to control the release of the peptide with spatial and temporal precision opens up new possibilities for the design of sophisticated drug delivery systems. The protocols and data presented here serve as a guide for researchers to implement this technology in their drug development programs. It is recommended that the specific reaction conditions, particularly for photocleavage and conjugation, be optimized for each unique peptide and drug combination to ensure the highest efficiency and purity of the final peptide-drug conjugate.

References

Probing the Interactome: A Guide to Protein-Protein Interaction Studies Using Photo-Activatable Peptide Probes

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of protein-protein interactions (PPIs) governs nearly all cellular processes, making their study paramount in biological research and drug discovery. Mapping these interactions, particularly transient and low-affinity ones, presents a significant challenge. This document provides a detailed methodology for the use of synthetic peptides incorporating photo-activatable amino acids to investigate PPIs. This technique, often referred to as photo-affinity labeling (PAL) or photo-crosslinking mass spectrometry (XL-MS), allows for the covalent capture of interacting partners upon UV irradiation, enabling their subsequent identification and characterization.

The synthesis of these peptide probes is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS), where an Fmoc-protected photo-reactive non-canonical amino acid is incorporated at a specific position within the peptide sequence. This approach provides precise control over the placement of the crosslinking moiety. Upon binding to its target protein, the photo-reactive group is activated by UV light, forming a covalent bond with the interacting partner and thus "trapping" the interaction.

Principle of the Method

The core of this methodology lies in the use of a synthetic peptide probe designed to mimic a known or suspected protein binding motif. This probe is equipped with a photo-activatable amino acid, such as a phenylalanine derivative containing a diazirine or benzophenone group. The general workflow is as follows:

  • Peptide Probe Synthesis: A peptide of interest is synthesized using Fmoc solid-phase peptide synthesis, incorporating an Fmoc-protected photo-reactive amino acid at a desired position.

  • Incubation and Binding: The purified peptide probe is incubated with the protein of interest or a complex biological sample (e.g., cell lysate) to allow for the formation of the non-covalent PPI.

  • Photo-Crosslinking: The sample is exposed to UV light at a specific wavelength, which activates the photo-reactive group on the peptide probe, leading to the formation of a highly reactive intermediate (e.g., carbene or nitrene). This intermediate rapidly forms a covalent bond with any nearby amino acid residue of the interacting protein.

  • Analysis of Crosslinked Products: The resulting covalently linked protein-peptide complexes are then analyzed. This can involve simple detection by SDS-PAGE and Western blotting, or more in-depth analysis by mass spectrometry to identify the interaction partner and the site of crosslinking.

Experimental Workflow

The overall experimental workflow for a typical photo-crosslinking study is depicted below.

experimental_workflow cluster_synthesis Peptide Probe Synthesis cluster_crosslinking Interaction & Crosslinking cluster_analysis Analysis synthesis Fmoc Solid-Phase Peptide Synthesis (Incorporate Fmoc-Photo-Amino Acid) purification Peptide Purification & QC (HPLC, Mass Spectrometry) synthesis->purification incubation Incubate Peptide Probe with Target Protein/Lysate purification->incubation uv_irradiation UV Irradiation (e.g., 365 nm) incubation->uv_irradiation sds_page SDS-PAGE Analysis uv_irradiation->sds_page in_gel_digest In-Gel Digestion (Trypsin) sds_page->in_gel_digest lc_ms LC-MS/MS Analysis in_gel_digest->lc_ms data_analysis Data Analysis (Identify Crosslinked Peptides) lc_ms->data_analysis

Caption: General experimental workflow for PPI studies using photo-activatable peptides.

Protocols

Protocol 1: Synthesis of Peptide Probe with Fmoc-p-Azido-L-phenylalanine

This protocol describes the synthesis of a peptide probe containing the photo-reactive amino acid p-azido-L-phenylalanine (pAzF) using manual or automated Fmoc SPPS.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-p-azido-L-phenylalanine (Fmoc-pAzF-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF.

  • Incorporation of Fmoc-pAzF-OH: When the sequence requires the photo-crosslinker, use Fmoc-pAzF-OH in the coupling step, following the same procedure as for other amino acids.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, remove the final Fmoc group.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the peptide by reverse-phase HPLC.

  • Quality Control: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Protocol 2: Photo-Crosslinking of a Peptide Probe to a Target Protein

This protocol outlines the procedure for photo-crosslinking a pAzF-containing peptide probe to its interacting protein partner.

Materials:

  • Purified peptide probe containing pAzF

  • Purified target protein

  • Reaction buffer (e.g., PBS or HEPES buffer, pH 7.4)

  • UV lamp (365 nm)

  • Ice

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the target protein and the peptide probe at desired molar ratios (e.g., 1:1, 1:10, 1:50). A typical final volume is 20-50 µL.

    • Include negative controls: a reaction without the peptide probe, a reaction without the target protein, and a reaction mixture that is not exposed to UV light.

  • Incubation: Incubate the reaction mixture in the dark at room temperature or 4°C for 30-60 minutes to allow for binding.

  • UV Irradiation:

    • Place the open tubes on ice to prevent heating.

    • Irradiate the samples with a 365 nm UV lamp at a close distance (e.g., 5 cm) for 15-60 minutes. The optimal irradiation time should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by adding a scavenger such as DTT.

  • Analysis:

    • Add SDS-PAGE loading buffer to the samples.

    • Boil the samples for 5 minutes.

    • Analyze the formation of crosslinked products by SDS-PAGE. A higher molecular weight band corresponding to the protein-peptide complex should be observed.

    • Visualize the gel by Coomassie staining or perform a Western blot using an antibody against the target protein.

Protocol 3: Identification of Crosslinked Products by Mass Spectrometry

This protocol provides a general workflow for identifying the crosslinked protein and the site of interaction using mass spectrometry.

Materials:

  • Crosslinked sample from Protocol 2

  • SDS-PAGE gel and running buffers

  • Coomassie stain

  • Destaining solution

  • In-gel digestion kit (containing trypsin, reduction, and alkylation reagents)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • SDS-PAGE Separation: Run the crosslinked reaction mixture on an SDS-PAGE gel.

  • Band Excision: Stain the gel with Coomassie Blue and excise the band corresponding to the crosslinked complex. Also, excise the band of the unmodified protein as a control.

  • In-Gel Digestion:

    • Destain the gel pieces.

    • Reduce the proteins with DTT and then alkylate with iodoacetamide.

    • Digest the proteins overnight with trypsin.

  • Peptide Extraction: Extract the tryptic peptides from the gel pieces using a series of acetonitrile and formic acid washes.

  • LC-MS/MS Analysis:

    • Dry and resuspend the extracted peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein database.

    • The search parameters should be set to identify peptides with a modification corresponding to the mass of the crosslinker-peptide remnant on specific amino acids.

    • The identification of a peptide from the target protein with this modification confirms the interaction and pinpoints the region of binding.

Quantitative Data Presentation

Quantitative analysis of crosslinking experiments can provide insights into the dynamics of PPIs under different conditions. The abundance of crosslinked peptides can be compared across different experimental setups (e.g., with and without a competing inhibitor).

Table 1: Relative Abundance of Crosslinked Peptides in the Presence and Absence of an Inhibitor

Crosslinked PeptideTarget ProteinFold Change (Inhibitor/Control)p-value
Peptide A - Site 1Protein X0.25< 0.01
Peptide A - Site 2Protein X0.31< 0.01
Peptide B - Site 1Protein Y0.95> 0.05

Table 2: Time-Course of Photo-Crosslinking Efficiency

UV Irradiation Time (min)Crosslinking Efficiency (%)
00
515
1545
3060
6062

Application in Signaling Pathway Elucidation

This methodology is particularly powerful for mapping interactions within signaling pathways. For example, it can be used to identify the direct binding partners of a specific domain of a signaling protein.

Below is a conceptual diagram illustrating how a photo-activatable peptide derived from a kinase substrate could be used to identify its direct interacting partners within a signaling cascade.

signaling_pathway receptor Receptor adaptor Adaptor Protein receptor->adaptor Signal kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 substrate Substrate (Source of Peptide Probe) kinase2->substrate Phosphorylation crosslinked_complex Crosslinked Complex kinase2->crosslinked_complex downstream Downstream Effector substrate->downstream probe Photo-Activatable Peptide Probe substrate->probe Derived from probe->kinase2 Binds to probe->crosslinked_complex UV light ms_analysis MS Analysis crosslinked_complex->ms_analysis Identifies Kinase 2

Caption: Using a photo-probe to identify an upstream kinase in a signaling pathway.

Conclusion

The use of photo-activatable peptide probes is a robust and versatile method for the study of protein-protein interactions. It allows for the capture of both stable and transient interactions in a variety of contexts, from purified protein systems to complex cell lysates. The ability to precisely control the timing of the crosslinking reaction with UV light provides a temporal resolution that is not possible with conventional methods. By combining this approach with modern mass spectrometry, researchers can gain detailed insights into the composition and topology of protein complexes, paving the way for a deeper understanding of cellular function and the development of novel therapeutics.

Application Notes and Protocols for Fmoc-Photo-Linker in the Synthesis of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a rapidly growing area of interest in drug discovery and chemical biology. Cyclization can enhance the metabolic stability, receptor binding affinity, and cell permeability of peptides compared to their linear counterparts. Solid-phase peptide synthesis (SPPS) utilizing photolabile linkers offers a powerful and versatile strategy for producing cyclic peptides under mild conditions. The use of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is compatible with these photolabile linkers, allowing for an orthogonal approach to peptide synthesis and cyclization.

This document provides detailed application notes and experimental protocols for the use of Fmoc-photo-linkers, with a focus on nitrobenzyl-based linkers, in the synthesis of cyclic peptides.

Principle of Photocleavable Linkers in Cyclic Peptide Synthesis

Photocleavable linkers are chemical moieties that connect the growing peptide chain to the solid support and can be cleaved by irradiation with UV light at a specific wavelength. This method of cleavage is advantageous as it is non-invasive and orthogonal to the acid- or base-labile protecting groups commonly used in Fmoc-SPPS.[1] The general mechanism for the photocleavage of widely used o-nitrobenzyl-based linkers involves a Norrish Type II reaction. Upon irradiation (typically at 300-350 nm), the nitro group undergoes photoisomerization, leading to the abstraction of a benzylic proton and subsequent rearrangement to release the peptide from the resin as a C-terminal amide or carboxylic acid.[2]

This mild cleavage condition is particularly beneficial for sensitive peptide sequences and for downstream applications where the presence of harsh chemical cleavage reagents would be detrimental.[3]

Featured Fmoc-Photolabile Linkers

Several Fmoc-photolabile linkers based on the o-nitrobenzyl chemistry are commercially available and have been successfully employed in cyclic peptide synthesis. Two prominent examples are:

  • Fmoc-3-amino-3-(2-nitrophenyl)propionic acid (Fmoc-ANP-Linker): This linker is used to generate peptide C-terminal amides upon photocleavage.[4]

  • 2-hydroxy-4-carboxy-6-nitrobenzyl (Hcnb) linker: This backbone amide linker has been shown to afford high yields and purities in the synthesis of cyclic peptides.[1] It utilizes an O-to-N transacylation to facilitate the acylation of even sterically hindered amino acids.[5]

Experimental Workflows

The synthesis of cyclic peptides using Fmoc-photo-linkers on a solid support generally follows the workflow depicted below. The specific details of each step are provided in the subsequent protocols.

G Resin Solid Support (e.g., Rink Amide Resin) Linker_Coupling Fmoc-Photo-Linker Coupling Resin->Linker_Coupling Fmoc_Deprotection1 Fmoc Deprotection (Piperidine/DMF) Linker_Coupling->Fmoc_Deprotection1 Peptide_Elongation Peptide Chain Elongation (Fmoc-SPPS Cycles) Fmoc_Deprotection1->Peptide_Elongation Side_Chain_Deprotection Selective Side-Chain Deprotection Peptide_Elongation->Side_Chain_Deprotection On_Resin_Cyclization On-Resin Cyclization Side_Chain_Deprotection->On_Resin_Cyclization Photocleavage Photocleavage (UV Irradiation) On_Resin_Cyclization->Photocleavage Purification Purification and Analysis (HPLC, MS) Photocleavage->Purification Cyclic_Peptide Final Cyclic Peptide Purification->Cyclic_Peptide

Caption: General workflow for solid-phase synthesis of cyclic peptides using an Fmoc-photolabile linker.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of cyclic peptides using Fmoc-photolabile linkers. Please note that yields and purities are highly sequence-dependent and optimization of coupling and cyclization conditions is often necessary.

Peptide SequenceLinkerCyclization StrategyCleavage ConditionsCrude Purity (%)Isolated Yield (%)Reference
cyclo-[GVYLHIE]Fmoc-Glu(ODmab)-Wang resinHead-to-TailNot photocleavable78-[6]
cyclo-[WTaRRR-nal-R-Fpa-nle-Q]Fmoc-Glu(ODmab)-Wang resinHead-to-TailNot photocleavable75-[6]
Model DecapeptideHcnbHead-to-Tail365 nm, 1 h5096 (cleavage)[1]
cyclo-GITVIFDAN linkerHead-to-TailIsoamyl nitrite activation>90-[2]

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of a Linear Peptide on a Photolabile Linker-Functionalized Resin

This protocol describes the manual synthesis of a linear peptide sequence on a resin pre-functionalized with an Fmoc-photolabile linker.

Materials:

  • Fmoc-photolabile linker-functionalized resin (e.g., Fmoc-ANP-Rink Amide resin)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and shake for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and MeOH, and then dry the resin in vacuo.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol outlines a general procedure for the on-resin cyclization of a linear peptide. This requires that the N-terminus is deprotected and the C-terminus is activated for intramolecular amide bond formation. For side-chain cyclizations, orthogonal protecting groups on the relevant amino acid side chains must be selectively removed prior to this step.

Materials:

  • Peptide-resin with a free N-terminus and a C-terminus attached to the photolabile linker.

  • Cyclization reagents (e.g., PyBOP/HOBt/DIPEA or HATU/HOAt/DIPEA)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the dried peptide-resin from Protocol 1 in DMF.

  • Cyclization:

    • In a separate vial, dissolve the cyclization reagents (e.g., PyBOP and HOBt, 3-5 equivalents each) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Add the cyclization cocktail to the peptide-resin.

    • Shake the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by cleaving a small amount of peptide from a few resin beads and analyzing by HPLC-MS.

  • Washing: Once the cyclization is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Drying: Dry the resin in vacuo.

Protocol 3: Photocleavage of the Cyclic Peptide from the Solid Support

This protocol describes the release of the cyclic peptide from the resin using UV irradiation.

Materials:

  • Cyclized peptide-resin

  • Photocleavage apparatus (e.g., a Rayonet reactor or a custom-built setup with a UV lamp, typically emitting at 365 nm)

  • Solvent for photocleavage (e.g., MeOH, DCM, or a mixture)

  • Collection vessel

Procedure:

  • Resin Suspension: Suspend the dried cyclized peptide-resin in the chosen solvent in a quartz reaction vessel. The concentration should be low enough to allow for efficient light penetration.

  • Irradiation:

    • Place the reaction vessel in the photocleavage apparatus.

    • Irradiate the suspension with UV light (e.g., 365 nm) for a predetermined time (typically 1-4 hours). The optimal irradiation time should be determined empirically for each peptide-linker combination.[1][7]

    • During irradiation, it is advisable to gently agitate the suspension to ensure all beads are exposed to the light.

  • Peptide Collection:

    • After irradiation, filter the resin and collect the filtrate containing the cleaved cyclic peptide.

    • Wash the resin with additional solvent and combine the filtrates.

  • Solvent Removal: Remove the solvent from the combined filtrates in vacuo to obtain the crude cyclic peptide.

Protocol 4: Purification and Analysis

The crude cyclic peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.

Logical Relationship Diagram

The following diagram illustrates the logical dependencies and outcomes in the process of selecting a synthesis strategy for cyclic peptides using photolabile linkers.

G cluster_0 Synthesis Planning cluster_1 Execution cluster_2 Outcome Target_Peptide Target Cyclic Peptide (Sequence, Cyclization type) Linker_Choice Select this compound (e.g., ANP, Hcnb) Target_Peptide->Linker_Choice Strategy Define Cyclization Strategy (Head-to-Tail, Side-Chain) Target_Peptide->Strategy SPPS Solid-Phase Peptide Synthesis Linker_Choice->SPPS Cyclization On-Resin Cyclization Strategy->Cyclization SPPS->Cyclization Cleavage Photocleavage Cyclization->Cleavage Crude_Product Crude Cyclic Peptide Cleavage->Crude_Product Purification Purification (HPLC) Crude_Product->Purification Final_Product Pure Cyclic Peptide Purification->Final_Product

Caption: Decision-making and workflow for cyclic peptide synthesis using photolabile linkers.

Conclusion

The use of Fmoc-photolabile linkers provides a robust and versatile platform for the solid-phase synthesis of cyclic peptides. The mild, orthogonal cleavage conditions preserve the integrity of sensitive peptide structures and simplify downstream processing. By carefully selecting the appropriate linker and optimizing the cyclization and cleavage conditions, researchers can efficiently produce a wide range of cyclic peptides for various applications in drug discovery and chemical biology. The protocols provided herein serve as a comprehensive guide for implementing this powerful synthetic strategy.

References

Application Notes and Protocols for Light-Induced Cell Targeting Using Fmoc-Photo-Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-Photo-Linkers in light-induced cell targeting. This technology offers precise spatiotemporal control over the activity of peptides and other bioactive molecules, making it a powerful tool in cell biology research and drug development. By "caging" a molecule with a photolabile group, its biological activity is temporarily inactivated and can be restored on-demand by irradiation with light of a specific wavelength.[1][2][3]

The Fmoc-Photo-Linker is a specialized chemical tool designed for solid-phase peptide synthesis (SPPS).[4][5][6] It incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group for compatibility with standard Fmoc-SPPS chemistry and a photolabile o-nitrobenzyl-based core that can be cleaved with UV light.[1] This allows for the synthesis of peptides that can be released from the solid support under mild, neutral conditions, minimizing the risk of damage to sensitive peptide structures.[7]

Key Advantages:

  • Spatiotemporal Control: Light-induced activation allows for precise control over where and when a bioactive peptide is released, enabling the study of dynamic cellular processes.[2]

  • Mild Cleavage Conditions: Photocleavage avoids the harsh acidic conditions often required for cleaving peptides from traditional solid supports, preserving the integrity of the synthesized peptide.[7]

  • High Purity: The clean and efficient nature of photocleavage can lead to higher purity of the final peptide product.[7]

  • Versatility: This method can be applied to a wide range of peptides and other small molecules for various applications, including targeted drug delivery and the study of protein-protein interactions.[2][7]

Quantitative Data Summary

The efficiency of photocleavage is influenced by several factors, including the specific structure of the photolabile linker, the wavelength and intensity of the light source, the duration of exposure, and the solvent conditions.[1][8] The following tables summarize key quantitative data for o-nitrobenzyl-based photolabile linkers.

Table 1: Photocleavage Conditions and Efficiency of o-Nitrobenzyl-Based Linkers

Linker TypeWavelength (nm)Light SourcePower/IntensityDurationCleavage Efficiency (%)Reference
o-nitrobenzyl ester365Not specified1.6 mW/cm²60 min~27%[9]
1-(o-nitrophenyl)ethyl ester365Not specified1.6 mW/cm²10 min>80%[9]
o-nitrobenzyl (veratryl-based)365Not specifiedNot specifiedNot specifiedDramatically increased vs. standard o-nitrobenzyl[8]
2-nitrobenzyl linker on DNA~340UV lampNot specified10 minComplete cleavage[10]
α-methyl-6-nitroveratryl350Not specifiedNot specified30 min>90%[11]
DMNPB-caged RGD peptide360Not specifiedNot specifiedVariousTime-dependent[12]

Table 2: Factors Influencing Photocleavage Kinetics

FactorObservationImpact on Cleavage RateReference
Linker Substitution Addition of two alkoxy groups (veratryl-based)Dramatic increase[8]
Addition of a benzylic methyl group~5-fold increase[8]
Solvent Organic vs. AqueousModest differences[8]
Attached Molecule Amide vs. Ester linkageAmide cleaves 3-7 times faster[8]
Light Intensity Higher intensityFaster cleavage[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide on a solid support using an this compound.

Materials:

  • This compound pre-loaded resin (e.g., Rink Amide resin)

  • Fmoc-protected amino acids

  • Coupling reagents: HCTU (1-[Bis(dimethylamino)methylene]-5-chlorobenzotriazolium-3-oxide hexafluorophosphate), NMM (4-methylmorpholine) or DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: DMF

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the this compound resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the first Fmoc-protected amino acid (3 equivalents to the resin loading) in DMF.

    • Add the coupling reagents (e.g., HCTU and NMM, 3 equivalents each).

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying:

    • Wash the resin with DMF, followed by DCM.

    • Dry the resin under vacuum.

Protocol 2: Photocleavage of the Peptide from the Solid Support

This protocol describes the release of the synthesized peptide from the resin using UV light.

Materials:

  • Peptide-bound resin from Protocol 1

  • Photocleavage buffer (e.g., PBS, pH 7.4)

  • UV lamp (e.g., 365 nm)

  • Reaction vessel transparent to UV light (e.g., quartz or borosilicate glass)

  • HPLC for analysis

Procedure:

  • Resin Suspension: Suspend the dried peptide-bound resin in the photocleavage buffer in the UV-transparent reaction vessel.

  • Irradiation:

    • Place the reaction vessel under the UV lamp.

    • Irradiate the suspension with UV light (e.g., 365 nm) for a predetermined time (e.g., 30 minutes to a few hours, optimization may be required).[1] The distance from the lamp and the intensity will affect the cleavage time.[1]

    • Gently agitate the suspension during irradiation to ensure even exposure.

  • Peptide Collection:

    • After irradiation, filter the resin to collect the supernatant containing the cleaved peptide.

    • Wash the resin with additional buffer to recover any remaining peptide.

  • Analysis:

    • Analyze the collected supernatant by HPLC to determine the purity and yield of the cleaved peptide.

    • Confirm the identity of the peptide by mass spectrometry.

Protocol 3: Light-Induced Targeting of Cultured Cells with a Caged Peptide

This protocol provides a general procedure for activating a "caged" bioactive peptide in a cell culture environment.

Materials:

  • Photocleaved and purified "caged" peptide

  • Cultured cells of interest (e.g., HeLa, fibroblasts)

  • Cell culture medium

  • Microscope with a UV light source and appropriate filters (e.g., DAPI filter cube for 365 nm) or a focused laser system.

  • Cell imaging system

Procedure:

  • Cell Preparation:

    • Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Incubation with Caged Peptide:

    • Prepare a stock solution of the caged peptide in a biocompatible solvent (e.g., sterile water or DMSO, ensuring the final concentration of the solvent is non-toxic to the cells).

    • Dilute the stock solution in the cell culture medium to the desired final concentration.

    • Replace the medium in the imaging dish with the medium containing the caged peptide.

    • Incubate the cells with the caged peptide for a sufficient time to allow for cellular uptake or interaction (this will be peptide-dependent and may require optimization).

  • Light-Induced Activation (Uncaging):

    • Place the imaging dish on the microscope stage.

    • Identify the target cell or region of interest.

    • Expose the target area to a brief pulse of UV light (e.g., 365 nm) using the microscope's light source. The duration and intensity of the light pulse should be minimized to avoid phototoxicity while ensuring efficient uncaging.[3]

  • Observation and Analysis:

    • Immediately after photoactivation, begin imaging the cells to observe the biological response to the activated peptide.

    • Acquire images at regular intervals to monitor the dynamics of the cellular response.

    • Analyze the images to quantify the observed effects (e.g., changes in cell morphology, signaling pathway activation, or cell viability).

Visualizations

The following diagrams illustrate the key processes involved in light-induced cell targeting using Fmoc-Photo-Linkers.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Photocleavage cluster_targeting Cell Targeting s1 This compound Resin s2 Fmoc Deprotection (20% Piperidine/DMF) s1->s2 s3 Amino Acid Coupling (Fmoc-AA, HCTU/NMM) s2->s3 s4 Repeat for Sequence s3->s4 s5 Final Fmoc Deprotection s4->s5 c1 Irradiation with UV Light (e.g., 365 nm) s5->c1 Peptide-on-Resin c2 Cleavage from Resin c1->c2 c3 Purification of Caged Peptide c2->c3 t1 Incubate Cells with Caged Peptide c3->t1 Purified Caged Peptide t2 Targeted Light Exposure (Uncaging) t1->t2 t3 Biological Response t2->t3

Caption: Experimental workflow for light-induced cell targeting.

photocleavage_mechanism start o-Nitrobenzyl Linker (Attached to Peptide) excited Excited State start->excited Absorption photon UV Photon (hν) photon->excited intermediate Aci-nitro Intermediate excited->intermediate Intramolecular Hydrogen Abstraction cleavage Rearrangement and Bond Cleavage intermediate->cleavage products Released Peptide + o-Nitrosobenzaldehyde cleavage->products

Caption: Simplified mechanism of o-nitrobenzyl photocleavage.

References

Application Notes and Protocols: Fmoc-Photo-Linker for Caging and Uncaging of Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control over the activity of biomolecules is a cornerstone of modern biological research and therapeutic development. Photolabile protecting groups, or "cages," offer a powerful method for spatiotemporal control, allowing for the activation of a biomolecule with light. The Fmoc-Photo-Linker, a cornerstone of this technology, combines the advantages of fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) with the precision of photocleavage. This application note provides a detailed overview of the this compound, its mechanism, and protocols for its use in caging and uncaging peptides and oligonucleotides.

The this compound is a bifunctional molecule featuring an Fmoc group for temporary N-terminal protection during synthesis and a photolabile core, typically based on an o-nitrobenzyl moiety, that can be cleaved upon UV irradiation.[1] This allows for the synthesis of complex biomolecules on a solid support and their subsequent release under mild, neutral conditions, preserving the integrity of sensitive structures.[2][3][4] The ability to control the release of peptides and other biomolecules makes this linker invaluable for applications ranging from studying protein interactions and cellular signaling to targeted drug delivery.[2][5]

Mechanism of Action

The photocleavage of the most common Fmoc-Photo-Linkers relies on the photochemistry of o-nitrobenzyl derivatives. Upon absorption of UV light, typically around 365 nm, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the covalent bond linking the biomolecule to the linker.[6][7] This process is irreversible and results in the release of the "uncaged" and therefore active biomolecule. The efficiency of this process can be influenced by factors such as the substituents on the aromatic ring of the linker, the wavelength and intensity of the light source, and the solvent conditions.[2][8]

Quantitative Data on Photocleavage

The efficiency and kinetics of photocleavage are critical parameters for the successful application of Fmoc-Photo-Linkers. The following table summarizes key quantitative data from various studies on o-nitrobenzyl-based photolabile linkers.

Linker Type/BiomoleculeWavelength (nm)Power Density (mW/cm²)Irradiation TimeCleavage Efficiency/KineticsReference
o-Nitrobenzyl ester3651.660 min27% decomposition[2]
1-(o-Nitrophenyl)ethyl ester3653.510 min>80% decomposition[4]
o-Nitrobenzyl O',O''-diethyl phosphate3653.5-Fastest decomposition among tested esters[4]
Veratryl-based linker (two alkoxy groups)365--Dramatically increased cleavage rate vs. standard o-nitrobenzyl
Veratryl-based with benzylic methyl group365--5-fold increased cleavage rate vs. veratryl-based
Amide-generating linker365--3 to 7 times faster cleavage than corresponding ester linkage
2-Nitrobenzyl linker on DNA oligonucleotide340-10 minAlmost complete cleavage[6]
Immobilized 2-nitrobenzyl linker on DNA340-2 min~80% removal of fluorophore[6][9]
Peptide with photolabile linker365-1.5 hComplete photolysis[10]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Caged Peptide using this compound

This protocol outlines the general steps for synthesizing a peptide on a solid support functionalized with an this compound.

1. Resin Preparation:

  • Start with a resin pre-loaded with the this compound or couple the this compound to a suitable amino-functionalized resin (e.g., Rink Amide resin for C-terminal amides).[11]

  • Swell the resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 1-2 hours.[11]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the linker.[12][13]

  • Wash the resin thoroughly with DMF to remove piperidine and byproducts.

3. Amino Acid Coupling:

  • Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (3-5 equivalents) or DIC (3-5 equivalents) with an activator like HOBt in DMF.[11][14][15]

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[13]

  • Monitor the coupling reaction for completion using a ninhydrin test.

  • Wash the resin with DMF to remove excess reagents.

4. Peptide Chain Elongation:

  • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

5. Final Fmoc Deprotection:

  • After coupling the final amino acid, perform a final Fmoc deprotection as described in Step 2.

6. Cleavage of Side-Chain Protecting Groups (Optional, depending on the desired caged product):

  • If the final product is the fully deprotected peptide attached to the linker, treat the resin with a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 2-3 hours.[16][17] This will remove the side-chain protecting groups while the peptide remains attached to the photolabile linker.

  • Caution: Trifluoroacetic acid (TFA) is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Precipitate the cleaved peptide-linker conjugate in cold diethyl ether.

Protocol 2: Photocleavage (Uncaging) of a Peptide

This protocol describes the release of the synthesized peptide from the solid support or the activation of a caged peptide in solution.

1. Sample Preparation:

  • For solid-phase cleavage: Suspend the peptide-linker-resin in a suitable solvent (e.g., PBS, Tris buffer, or a solvent compatible with the subsequent application).

  • For solution-phase uncaging: Dissolve the purified peptide-linker conjugate in an appropriate buffer.

2. UV Irradiation:

  • Irradiate the sample with a UV lamp, typically at a wavelength of 365 nm.[5] The optimal irradiation time and intensity will depend on the specific linker and the concentration of the sample and should be determined empirically.[18]

  • A typical starting point is irradiation for 1-2 hours.[10]

  • For efficient cleavage, ensure the sample is well-mixed during irradiation.

3. Product Analysis:

  • After irradiation, separate the released peptide from the resin (if applicable) by filtration or centrifugation.

  • Analyze the supernatant containing the uncaged peptide by HPLC and mass spectrometry to confirm the cleavage and purity of the product.

Protocol 3: Caging and Uncaging of an Oligonucleotide

This protocol provides a general workflow for synthesizing a caged oligonucleotide using a photolabile linker.

1. Oligonucleotide Synthesis with a Linker:

  • Synthesize the oligonucleotide on a solid support using standard phosphoramidite chemistry.

  • Incorporate an amino-modifier at the desired position (e.g., 5' or 3' end) to serve as an attachment point for the linker.

  • Alternatively, a phosphoramidite containing the photolabile linker can be directly incorporated during synthesis.

2. Conjugation of the this compound:

  • Cleave the amino-modified oligonucleotide from the solid support and deprotect it.

  • React the amino-modified oligonucleotide with an NHS-ester activated this compound in a suitable buffer (e.g., sodium borate buffer, pH 8.5) for 2-4 hours at room temperature.[19]

3. Purification of the Caged Oligonucleotide:

  • Purify the resulting caged oligonucleotide from excess linker and unconjugated oligonucleotide using HPLC or gel electrophoresis.

4. Photocleavage (Uncaging) of the Oligonucleotide:

  • Dissolve the purified caged oligonucleotide in an appropriate buffer.

  • Irradiate the solution with UV light at 340-365 nm for 10-30 minutes.[6]

  • Monitor the uncaging reaction by HPLC or gel electrophoresis to confirm the release of the oligonucleotide.

Visualizations

Caging_Uncaging_Workflow cluster_synthesis Solid-Phase Synthesis cluster_uncaging Uncaging Resin Solid Support (Resin) Linker This compound Resin->Linker Coupling AA1 Fmoc-AA1 Linker->AA1 Deprotection & Coupling AA2 Fmoc-AA2 AA1->AA2 Repeat AAn Fmoc-AAn AA2->AAn ... CagedPeptide Resin-Linker-Peptide (Caged) UV UV Light (~365 nm) CagedPeptide->UV Irradiation ActivePeptide Active Peptide (Uncaged) UV->ActivePeptide Byproduct Linker Byproduct UV->Byproduct

Caption: Workflow for caging and uncaging a peptide.

Caption: Mechanism of o-nitrobenzyl photocleavage.

Conclusion

The this compound is a versatile tool for the controlled release of biomolecules. Its compatibility with standard Fmoc-based solid-phase synthesis makes it readily adaptable for the preparation of caged peptides and oligonucleotides. The mild photocleavage conditions ensure the integrity of the released biomolecule, making this technology highly suitable for a wide range of applications in chemical biology, drug delivery, and diagnostics. The provided protocols and data serve as a guide for researchers to effectively utilize Fmoc-Photo-Linkers in their work.

References

Application Notes: Spatial and Temporal Control of Peptide Release with Fmoc-Photo-Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The precise control over the release of bioactive molecules is a cornerstone of advanced drug delivery, tissue engineering, and biological research.[1] Photolabile linkers, or photocleavable linkers, offer an exceptional mechanism for achieving this control, enabling the release of peptides and other molecules to be triggered by light.[2] This provides unparalleled spatial and temporal precision, as the release can be directed to a specific location by a focused light source and initiated at a precise moment.[3][4] Among these tools, the Fmoc-photolabile linker is particularly valuable as it is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the straightforward creation of photo-releasable peptides.[5][6]

The core of this technology is a chemical linker that is stable under typical chemical and biological conditions but cleaves upon irradiation with light of a specific wavelength, usually in the UV or near-UV range.[7][8] This process is orthogonal to most biological and chemical processes, meaning it does not interfere with standard peptide chemistry and can be performed under mild, neutral conditions, which is crucial for maintaining the integrity of sensitive biomolecules.[7]

Key Advantages of Fmoc-Photo-Linker Technology:

  • Spatiotemporal Precision: Release is confined to the area and time of light exposure.[1][9]

  • On-Demand Release: The cleavage is externally triggered, allowing for controlled dosing.[4]

  • Mild Cleavage Conditions: Photocleavage occurs under neutral pH and physiological temperatures, preserving the peptide's structure and function.[7]

  • Orthogonality: The light-induced cleavage is compatible with standard Fmoc-SPPS and does not require harsh acidic, basic, or metal-assisted conditions.[8]

  • Reduced Off-Target Effects: By releasing the peptide only at the target site, systemic exposure and potential side effects can be minimized.[3]

Quantitative Data Summary

The efficiency and conditions for peptide release are critical parameters. The following tables summarize key quantitative data related to photolabile linkers.

Table 1: Properties of Common Photolabile Linker Scaffolds

Linker TypeTypical Cleavage WavelengthQuantum Yield (Φ)Key Features & Applications
o-Nitrobenzyl (ONB)350 - 365 nm0.01 - 0.40Widely used, well-characterized. Applied in peptide synthesis, drug delivery, and surface modification.[1][8]
Coumarin-based400 - 450 nm (blue light)~0.25Cleavage at longer, less damaging wavelengths; suitable for applications with living cells.[10]
Benzoin~350 nmHighEfficient cleavage, used for caging various functional groups.
Anthracene~365 nmVariableUsed for light-triggered disassembly of peptide nanostructures.[11][12]

Table 2: Example of Photo-Triggered Release Efficiency

SystemAnalyte ReleasedLight SourceIrradiation TimeRelease EfficiencyReference
Photo-triggerable Polymeric NanoparticlesLysozymeUV Lamp3 x 5 min intervals~24%[13]
PCL-3 Linker in Aqueous SolutionSmall MoleculeUV Lamp~20 min>90% (Monitored by Absorbance)[13]
DNA-linked Capture AntibodyCirculating Tumor CellsN/A (Enzymatic)N/A~90% (for comparison)[10]

Experimental Workflows and Logical Relationships

Visualizing the processes involved in using Fmoc-Photo-Linkers is essential for understanding the workflow and the underlying mechanism.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin 1. Resin Swelling (e.g., in DCM/DMF) Linker 2. This compound Attachment Resin->Linker Deprotection1 3. Fmoc Deprotection (20% Piperidine in DMF) Linker->Deprotection1 Coupling 4. Amino Acid Coupling (AA, Coupling Reagent) Deprotection1->Coupling Wash1 Wash Step Coupling->Wash1 Deprotection2 5. Fmoc Deprotection Wash1->Deprotection2 Wash2 Wash Step Deprotection2->Wash2 Repeat Repeat Steps 4-5 for each amino acid Wash2->Repeat Repeat->Coupling Next Cycle Cleavage 6. Photocleavage (UV Irradiation) Repeat->Cleavage Final Peptide Peptide 7. Released Peptide in Solution Cleavage->Peptide G cluster_before Before Irradiation cluster_after After Irradiation Resin Solid Support (Resin) Linker Photolabile Linker (e.g., o-nitrobenzyl) Resin->Linker Peptide Peptide Chain Linker->Peptide Light UV Light (hv) Peptide_Released Released Peptide Light->Peptide_Released Resin_After Solid Support + Linker Byproduct G cluster_system Multi-well Plate or Cellular Environment cluster_release Targeted Release well1 Caged Peptide well2 Caged Peptide well3 Caged Peptide well3_released Released Peptide well4 Caged Peptide LightSource Focused Light Source (e.g., Laser, LED) LightSource->well3_released Spatial Control (Specific Location) LightSource->well3_released Temporal Control (Specific Time)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing UV Irradiation for Fmoc-Photo-Linker Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of UV irradiation time for Fmoc-Photo-Linker cleavage. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving efficient and reliable cleavage of photolabile linkers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for cleaving an this compound?

A1: Fmoc-Photo-Linkers, which are typically based on a 2-nitrobenzyl moiety, are most effectively cleaved by UV light in the range of 300-365 nm.[1][2] A wavelength of 365 nm is commonly used as it provides sufficient energy for efficient cleavage while minimizing potential damage to sensitive biomolecules.[2]

Q2: How long should I irradiate my sample for complete cleavage?

A2: The optimal irradiation time can vary depending on several factors, including the intensity of the UV source, the distance of the sample from the source, the concentration of the substrate, and the solvent used. Generally, complete cleavage can be achieved within 5 to 30 minutes.[3] For instance, one study reported almost complete cleavage of a 2-nitrobenzyl linker in 10 minutes.[3] It is highly recommended to perform a time-course experiment to determine the optimal irradiation time for your specific setup.

Q3: Can the solvent composition affect cleavage efficiency?

A3: Yes, the solvent can influence the photocleavage reaction. The presence of nucleophilic species in the solvent can sometimes lead to side reactions.[4][5] It has been observed that a slightly acidic pH and the addition of a scavenger like dithiothreitol (DTT) can help minimize these side reactions and improve the cleavage yield.[5]

Q4: What are common side reactions observed during photocleavage, and how can they be minimized?

A4: Side reactions can occur, particularly in biological media or at a basic pH, leading to the formation of byproducts.[4][5] The amino and thiol groups of molecules present in the solution can interact with the linker during photolysis.[5] To minimize these undesirable effects, it is recommended to perform the cleavage at a slightly acidic pH and to include scavengers like DTT in the reaction mixture.[5]

Q5: Is it possible to monitor the progress of the cleavage reaction?

A5: Yes, the progress of the cleavage can be monitored in real-time by taking small aliquots of the resin at different time points during irradiation. These samples can then be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to determine the extent of cleavage.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Cleavage Insufficient UV exposure time or intensity.Increase the irradiation time in increments (e.g., 5-10 minutes) and re-analyze. Ensure the UV lamp is functioning correctly and is at an appropriate distance from the sample. Consider using a continuous flow photoreactor for improved efficiency over a batch reactor.[7]
Sample concentration is too high, leading to light scattering or absorption by the sample itself.Dilute the sample to an optimal concentration. Perform a concentration optimization experiment if necessary.
The UV wavelength is not optimal for the specific photo-linker.Verify the recommended cleavage wavelength for your specific this compound from the manufacturer's documentation. Ensure your UV source emits at the correct wavelength.
Low Yield of Cleaved Product Side reactions consuming the desired product.Perform the cleavage at a slightly acidic pH. Add a scavenger such as dithiothreitol (DTT) to the cleavage solution to minimize side reactions.[5]
Adsorption of the cleaved product to the resin or reaction vessel.After cleavage, thoroughly wash the resin with an appropriate solvent to recover the product. Consider using silanized glassware to reduce adsorption.
Presence of Unexpected Byproducts Interaction of the photo-linker with nucleophiles in the reaction mixture.As mentioned above, adjust the pH to be slightly acidic and add scavengers like DTT.[5] If possible, remove or protect any highly nucleophilic groups in your molecule that are not involved in the linkage.
Photodegradation of the cleaved product or other components of the sample.Reduce the UV intensity or the total irradiation time. The use of a filter to cut off shorter, more damaging UV wavelengths may also be beneficial.

Experimental Protocols

Protocol 1: Optimization of UV Irradiation Time for this compound Cleavage

This protocol outlines a general procedure for determining the optimal UV irradiation time for the cleavage of a peptide from a solid support functionalized with an this compound.

Materials:

  • Peptide-resin conjugate with this compound

  • Cleavage solvent (e.g., a mixture of Trifluoroacetic acid (TFA), water, and a scavenger like Triisopropylsilane (TIS) or DTT, depending on the peptide sequence and protecting groups)

  • UV lamp with an emission maximum around 365 nm

  • Reaction vessel (e.g., a quartz tube or a multi-well plate with a UV-transparent bottom)

  • HPLC system for analysis

  • Mass spectrometer for product confirmation

Procedure:

  • Sample Preparation: Suspend a known amount of the dry peptide-resin in the chosen cleavage solvent in the reaction vessel. Ensure the resin is fully swollen.

  • Initial Time Point (T=0): Before starting the irradiation, take a small aliquot of the supernatant. This will serve as the control to check for any premature cleavage.

  • UV Irradiation: Place the reaction vessel under the UV lamp at a fixed distance. Start the irradiation.

  • Time-Course Sampling: At regular intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), carefully withdraw a small aliquot of the supernatant.

  • Sample Quenching (if necessary): Depending on the reactivity of the cleavage cocktail, it may be necessary to quench the reaction in the collected aliquots immediately (e.g., by dilution or neutralization).

  • Analysis:

    • Analyze each aliquot by reverse-phase HPLC to quantify the amount of cleaved peptide.

    • Monitor the appearance of the product peak and the disappearance of any starting material or intermediates.

    • Confirm the identity of the cleaved product using mass spectrometry.

  • Data Analysis: Plot the percentage of cleaved peptide as a function of irradiation time. The optimal irradiation time is the point at which the cleavage reaches a plateau, indicating the reaction is complete.

Data Presentation

Table 1: Example of UV Cleavage Optimization Data

Irradiation Time (minutes)UV Intensity (mW/cm²)Cleavage Efficiency (%)Notes
010< 1No premature cleavage observed.
51045Cleavage initiated.
101085Significant cleavage achieved.
151092Cleavage approaching completion.
2010>95Cleavage is essentially complete.
3010>95No significant increase in cleavage.
10560Lower intensity requires longer exposure.
1015>95Higher intensity accelerates cleavage.

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.

Visualizations

Experimental Workflow for UV Cleavage Optimization

G cluster_prep Preparation cluster_irrad Irradiation cluster_analysis Analysis prep_resin Prepare Peptide-Resin Suspension t0_sample Take T=0 Aliquot prep_resin->t0_sample irradiate Expose to UV Light (365 nm) t0_sample->irradiate Start Irradiation time_points Collect Aliquots at Timed Intervals irradiate->time_points hplc Analyze by HPLC time_points->hplc ms Confirm by Mass Spectrometry hplc->ms plot Plot Cleavage % vs. Time hplc->plot optimize Determine Optimal Time plot->optimize G start Incomplete Cleavage? check_time Sufficient Irradiation Time? start->check_time Yes check_intensity Correct UV Intensity? check_time->check_intensity Yes solution_increase_time Increase Irradiation Time check_time->solution_increase_time No check_wavelength Optimal Wavelength (365 nm)? check_intensity->check_wavelength Yes solution_check_lamp Check/Replace UV Lamp check_intensity->solution_check_lamp No check_concentration Sample Concentration Too High? check_wavelength->check_concentration Yes solution_verify_wavelength Verify UV Source Wavelength check_wavelength->solution_verify_wavelength No check_side_reactions Evidence of Side Reactions? check_concentration->check_side_reactions No solution_dilute Dilute Sample check_concentration->solution_dilute Yes solution_additives Adjust pH (slightly acidic) Add Scavengers (e.g., DTT) check_side_reactions->solution_additives Yes

References

Technical Support Center: Fmoc-Photo-Linker in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-Photo-Linkers in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is an Fmoc-Photo-Linker and what are its advantages in SPPS?

A1: An this compound is a bifunctional molecule used in SPPS that incorporates a photolabile core, allowing for the cleavage of the synthesized peptide from the solid support upon exposure to UV light. This method offers several advantages over traditional acid-labile cleavage methods, including:

  • Mild Cleavage Conditions: Photocleavage occurs under neutral conditions, which minimizes the degradation of sensitive amino acid residues and complex peptide structures.

  • Orthogonality: The use of light as a cleavage trigger is orthogonal to the acid- and base-labile protecting groups commonly used in Fmoc-SPPS, providing greater flexibility in synthesis design.

  • Controlled Release: Photocleavage allows for precise temporal and spatial control over the release of the peptide from the solid support.

Q2: What is the general mechanism of photocleavage for o-nitrobenzyl-based photo-linkers?

A2: The most common Fmoc-Photo-Linkers are based on an o-nitrobenzyl chemistry. The photocleavage process is initiated by irradiating the linker with UV light, typically at wavelengths between 320 nm and 365 nm. This triggers a Norrish Type II reaction, which is a two-step process:

  • Photoisomerization: The nitro group absorbs a photon, leading to an excited state. In this state, the activated oxygen of the nitro group abstracts a proton from the benzylic position, forming an aci-nitro intermediate.

  • Rearrangement and Cleavage: The aci-nitro intermediate then rearranges to form an o-nitrosobenzaldehyde or a related ketone, releasing the C-terminal of the peptide.[1]

Troubleshooting Common Side Reactions

This section provides a detailed guide to identifying, understanding, and mitigating common side reactions encountered when using Fmoc-Photo-Linkers in SPPS.

Problem 1: Low Cleavage Yield

Low or incomplete cleavage of the peptide from the photolabile resin is a frequent issue.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Irradiation Time or Intensity Optimize the irradiation time by performing a time-course experiment. Irradiate small aliquots of the resin for varying durations (e.g., 30 min, 1h, 2h, 4h) and analyze the cleavage efficiency by HPLC. Ensure the UV lamp is functioning correctly and is at an appropriate distance from the reaction vessel.
"Internal Light Filter" Effect The primary byproduct of o-nitrobenzyl linker cleavage is often o-nitrosobenzaldehyde, which is highly colored and can absorb UV light, preventing it from reaching unreacted linker molecules.[1] To mitigate this, gently agitate or stir the resin suspension during irradiation to ensure even light exposure. It may also be beneficial to perform the photocleavage in a solvent that allows for good resin swelling and diffusion of byproducts away from the beads.
Incomplete Swelling of the Resin Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF, NMP, DCM) prior to and during irradiation. Poor swelling can limit the accessibility of the linker to UV light.
Photodegradation of the Peptide Prolonged exposure to high-intensity UV light can lead to the degradation of the peptide itself, particularly photosensitive residues like Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe), Histidine (His), and Cysteine (Cys).[2] If optimizing irradiation time does not improve the yield of the desired product, consider using a lower intensity UV source or incorporating a filter to remove shorter, more damaging wavelengths.
Problem 2: Presence of Impurities and Side Products

The appearance of unexpected peaks in the HPLC chromatogram of the crude peptide is indicative of side reactions.

Possible Causes and Solutions:

Side Product/ImpurityMechanismMitigation Strategies
o-Nitrosobenzaldehyde Adducts The reactive aldehyde group of the o-nitrosobenzaldehyde byproduct can form adducts with nucleophilic side chains of the peptide, such as the primary amine of Lysine or the N-terminus.Use scavengers in the cleavage solution. While scavengers are more commonly associated with acid cleavage, nucleophilic scavengers can help trap the reactive aldehyde. Consider using a linker design that generates less reactive byproducts.
Photodegradation Products UV irradiation can cause direct photodegradation of the peptide. Aromatic amino acids can undergo ring modifications, and other residues can be oxidized.[2]Minimize irradiation time and intensity. Use degassed solvents for the cleavage to reduce oxidation. The addition of antioxidants as scavengers could be explored.
Deletion Sequences These arise from incomplete coupling or deprotection during the SPPS cycles and are not specific to the photocleavage step.Optimize coupling and deprotection times during synthesis. Use capping steps with reagents like acetic anhydride to terminate unreacted chains.
Diketopiperazine (DKP) Formation This is a common side reaction in SPPS, especially with C-terminal Proline or Glycine, where the deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.Use dipeptide building blocks to introduce the first two amino acids. Choose a resin with a more sterically hindered linker.
Aspartimide Formation The side chain carboxyl group of Aspartic acid (Asp) can be attacked by the backbone amide nitrogen, especially when followed by Gly, Ser, or Asn, leading to a succinimide intermediate that can hydrolyze to a mixture of α- and β-Asp peptides.Use bulky protecting groups for the Asp side chain (e.g., O-2,4-dichlorobenzyl). Add HOBt to the piperidine solution during Fmoc deprotection.

Experimental Protocols

Protocol 1: Time-Course Optimization of Photocleavage

Objective: To determine the optimal irradiation time for maximizing the yield of the desired peptide while minimizing photodegradation.

Materials:

  • Peptide-bound photolabile resin

  • Photocleavage solvent (e.g., DMF, DCM, or a mixture)

  • Microcentrifuge tubes

  • UV lamp (e.g., 365 nm)

  • HPLC system

  • Cleavage cocktail for analysis (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Swell a known amount of the peptide-resin in the chosen photocleavage solvent.

  • Divide the resin suspension into several equal aliquots in UV-transparent reaction vessels (e.g., quartz or borosilicate glass).

  • Irradiate each aliquot for a different amount of time (e.g., 0.5, 1, 2, 4, 6, and 8 hours) under gentle agitation.

  • After irradiation, filter the resin from each aliquot and wash with the photocleavage solvent.

  • Dry the resin from each time point.

  • Treat a small, known amount of the dried resin from each time point with a standard acid cleavage cocktail (e.g., 95% TFA) to cleave any remaining peptide. This will be used to normalize the results.

  • Analyze the supernatant from the photocleavage (containing the released peptide) and the supernatant from the subsequent acid cleavage by RP-HPLC.

  • Quantify the peak area of the desired peptide at each time point.

  • Plot the yield of the peptide versus irradiation time to determine the optimal duration.

Protocol 2: HPLC-MS Analysis of Photocleavage Products

Objective: To identify and characterize the desired peptide and any side products after photocleavage.

Materials:

  • Crude peptide solution after photocleavage and work-up

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in Mobile Phase A or a suitable solvent.

  • Inject the sample onto the HPLC system.

  • Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Couple the HPLC eluent to the mass spectrometer.

  • Analyze the mass spectra of the major peaks to identify the molecular weight of the desired peptide and any impurities.

  • Common side products to look for include:

    • M + 16 Da: Oxidation (e.g., Met, Trp)

    • M - 18 Da: Dehydration

    • Adducts with scavengers or byproducts: Calculate the expected mass of potential adducts.

Visualizations

Workflow for Troubleshooting Low Photocleavage Yield

Troubleshooting_Low_Yield start Low Photocleavage Yield check_irradiation Check Irradiation Conditions start->check_irradiation optimize_time Perform Time-Course Experiment check_irradiation->optimize_time Time? check_lamp Verify Lamp Intensity and Wavelength check_irradiation->check_lamp Intensity? agitate Ensure Proper Agitation/ Stirring During Irradiation check_irradiation->agitate Mixing? final_check Re-evaluate Synthesis Purity optimize_time->final_check check_lamp->final_check check_swelling Verify Adequate Resin Swelling agitate->check_swelling change_solvent Test Alternative Solvents check_swelling->change_solvent No analyze_impurities Analyze for Photodegradation (HPLC-MS) check_swelling->analyze_impurities Yes change_solvent->final_check reduce_intensity Reduce UV Intensity or Use a Filter analyze_impurities->reduce_intensity Degradation Products Found use_scavengers Consider Adding Scavengers analyze_impurities->use_scavengers Adducts Found reduce_intensity->final_check use_scavengers->final_check

Caption: A decision tree for troubleshooting low photocleavage yield in SPPS.

General SPPS Cycle with Photocleavage

SPPS_Photocleavage_Workflow start Start with Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., DIC/Oxyma) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotection No (Next AA) final_deprotection Final Fmoc Deprotection repeat->final_deprotection Yes (Last AA) wash3 Wash final_deprotection->wash3 photocleavage Photocleavage (UV Light, e.g., 365 nm) wash3->photocleavage precipitation Precipitation & Purification photocleavage->precipitation analysis Analysis (HPLC/MS) precipitation->analysis end Purified Peptide analysis->end

Caption: A flowchart illustrating the SPPS cycle incorporating a final photocleavage step.

References

Technical Support Center: Aspartimide Formation in Fmoc-Photo-Linker Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting aspartimide formation during the solid-phase peptide synthesis (SPPS) of peptides on photo-cleavable linkers using Fmoc chemistry.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem in peptide synthesis?

A1: Aspartimide formation is a significant side reaction that occurs during Fmoc-based solid-phase peptide synthesis, particularly when an aspartic acid (Asp) residue is present in the peptide sequence.[1][2] It involves the cyclization of the Asp side chain with the backbone amide nitrogen of the following amino acid, forming a five-membered succinimide ring.[3][4] This reaction is problematic because the aspartimide intermediate is unstable and can lead to several undesired byproducts. The aspartimide ring can be opened by the base used for Fmoc deprotection (e.g., piperidine) or by hydrolysis, resulting in a mixture of peptides including the correct α-aspartyl peptide, the β-aspartyl peptide, and their respective D-isomers due to epimerization.[1][2] These byproducts are often difficult to separate from the target peptide by HPLC, leading to reduced yield and purity.[2]

Q2: Are peptides synthesized on photo-linkers particularly susceptible to aspartimide formation?

A2: The susceptibility to aspartimide formation is primarily determined by the peptide sequence and the conditions used during Fmoc-SPPS, rather than the photo-linker itself.[3] Photo-linkers are cleaved under neutral conditions using UV light, which is orthogonal to the acidic or basic conditions that can promote aspartimide formation during cleavage from other linkers.[5][6] However, during the peptide elongation phase on any solid support, including those with photo-linkers, the repeated exposure to basic conditions for Fmoc deprotection is the main driver for aspartimide formation.[2][7] Therefore, the same precautions to prevent this side reaction must be taken regardless of the linker used.

Q3: Which amino acid sequences are most prone to aspartimide formation?

A3: The sequence of amino acids immediately following the aspartic acid residue has a significant impact on the rate of aspartimide formation. The most problematic sequences are Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala motifs.[1][3] The lack of steric hindrance in glycine makes the Asp-Gly sequence particularly susceptible to this side reaction.[3][7]

Q4: What are the main strategies to prevent aspartimide formation?

A4: Several strategies can be employed to minimize or prevent aspartimide formation:

  • Use of sterically hindered side-chain protecting groups for Asp: Replacing the standard tert-butyl (OtBu) group with bulkier protecting groups like 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die) can physically block the cyclization reaction.[8][9]

  • Backbone protection: Introducing a protecting group on the amide nitrogen of the amino acid following the Asp residue, such as a 2,4-dimethoxybenzyl (Dmb) group, can completely prevent aspartimide formation by blocking the nucleophilic attack.[1][4][8] This is often employed by using pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[4]

  • Modification of Fmoc deprotection conditions: Using weaker bases for Fmoc removal, such as piperazine or morpholine, can reduce the rate of aspartimide formation compared to the standard 20% piperidine in DMF.[1][8][10] Alternatively, adding a weak acid like 0.1 M HOBt or formic acid to the piperidine solution can also suppress the side reaction.[8][11][12]

  • Lowering the reaction temperature: Elevated temperatures can accelerate aspartimide formation.[13][14] Performing the synthesis at room temperature or below can help minimize this side reaction.

Troubleshooting Guide

Problem: I am observing a significant peak with a mass corresponding to my target peptide minus 18 Da (loss of water) in my crude LC-MS analysis.

  • Possible Cause: This is a strong indication of aspartimide formation. The cyclic imide has a lower molecular weight than the desired peptide due to the loss of a water molecule.[15]

  • Solution:

    • Confirm the presence of aspartimide by analyzing its subsequent conversion to α- and β-peptides (which will have the same mass as the target peptide) and piperidide adducts upon prolonged exposure to the basic deprotection solution.[1]

    • For future syntheses of this or similar sequences, implement one of the preventative strategies outlined in the FAQs, such as using a sterically hindered Asp protecting group (e.g., Fmoc-Asp(OMpe)-OH) or a backbone-protected dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH).[4][8][9]

Problem: My final purified peptide shows two closely eluting peaks with the same mass in the LC-MS, making separation impossible.

  • Possible Cause: This is likely due to the presence of the desired α-aspartyl peptide along with the rearranged β-aspartyl peptide and/or D-Asp epimers, which are common byproducts of aspartimide formation and often co-elute.[2]

  • Solution:

    • Unfortunately, separating these isomers is extremely difficult. The best approach is to re-synthesize the peptide using methods to suppress aspartimide formation from the outset.

    • Consider using a backbone protection strategy, which has been shown to completely eliminate the formation of rearranged products.[8] The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH for Asp-Gly sequences is a well-established solution.[4]

Problem: I am performing a high-temperature or microwave-assisted synthesis and see a high level of aspartimide-related impurities.

  • Possible Cause: Elevated temperatures significantly accelerate the rate of aspartimide formation.[13][14]

  • Solution:

    • Lower the temperature for the coupling and deprotection steps involving and immediately following the Asp residue.[14]

    • Switch to a deprotection cocktail less prone to causing aspartimide formation at high temperatures. For example, using dipropylamine (DPA) instead of piperidine has been shown to reduce aspartimide formation at elevated temperatures.[16]

    • The addition of HOBt to the deprotection solution can also mitigate aspartimide formation during microwave-assisted synthesis.[14]

Quantitative Data

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation

Fmoc-Asp DerivativeAspartimide Formation per Cycle (%) in VKDGYIReference
Fmoc-Asp(OtBu)-OH2.5[2]
Fmoc-Asp(OMpe)-OH0.3[2]
Fmoc-Asp(OBno)-OH<0.1[2]

Data from a model peptide (VKDGYI) after treatment with 20% piperidine in DMF to simulate 100 deprotection cycles.[2]

Table 2: Influence of Deprotection Reagent on Aspartimide Formation

Deprotection Reagent (in DMF)Aspartimide Formation (%) in Toxin II Model PeptideReference
20% Piperidine9.2 (at RT), >70 (at 45°C)[7]
~50% Morpholine1.2 (at RT), 4.3 (at 45°C)[7]
20% Piperidine + 0.1 M HOBtSignificantly reduced[8][14]
20% PiperazineSignificantly reduced[8][14]

Data for the scorpion toxin II model peptide (Val-Lys-Asp-Gly-Tyr-Ile).[7]

Experimental Protocols

Protocol 1: Synthesis using a Sterically Hindered Asp Protecting Group

  • Resin and Linker: Start with your desired solid support functionalized with a photo-linker (e.g., NovaSyn® TGT).

  • Peptide Elongation: Perform standard Fmoc-SPPS for all amino acids except for the aspartic acid residue.

  • Aspartic Acid Coupling: For the aspartic acid coupling step, use Fmoc-Asp(OMpe)-OH or another bulky protecting group derivative instead of the standard Fmoc-Asp(OtBu)-OH. Use standard coupling reagents such as HBTU/DIPEA or DIC/Oxyma.

  • Subsequent Steps: Continue with standard Fmoc-SPPS until the full peptide is synthesized.

  • Cleavage: Cleave the final peptide from the photo-linker using UV irradiation at the appropriate wavelength (typically 365 nm).

Protocol 2: Synthesis using a Backbone-Protected Dipeptide

  • Application: This protocol is highly recommended for sequences containing the Asp-Gly motif.

  • Resin and Linker: Begin with your photo-linker functionalized resin.

  • Peptide Elongation: Synthesize the peptide chain up to the position before the Asp-Gly sequence.

  • Dipeptide Coupling: Instead of coupling Fmoc-Gly-OH followed by Fmoc-Asp(OtBu)-OH, couple the pre-formed dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH in a single step using standard coupling conditions.

  • Completion of Synthesis: Continue with the synthesis of the remaining peptide sequence. The Dmb group will be removed during the final TFA cleavage cocktail, although in the case of a photo-linker, a separate acid treatment would be required if global side-chain deprotection is needed.

  • Cleavage: Release the peptide from the resin via photocleavage.

Protocol 3: Modified Fmoc-Deprotection

  • Preparation of Reagent: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt. Caution: Anhydrous HOBt is explosive; use the commercially available wetted form.[8] Alternatively, prepare a solution of 20% piperazine in DMF.[8]

  • Application: Use this modified deprotection solution for all Fmoc removal steps throughout the synthesis, or at a minimum, for the deprotection steps immediately following the incorporation of the Asp residue.

  • Procedure: Follow your standard deprotection protocol (e.g., 2 x 10-minute treatments).

  • Note: While effective at reducing aspartimide formation, this method may not completely eliminate it in very sensitive sequences.[8]

Visualizations

Aspartimide_Formation_Mechanism Peptide Peptide Backbone with Asp(OR) Aspartimide Aspartimide Intermediate (Cyclic Succinimide) Peptide->Aspartimide Deprotonation & Intramolecular Attack Base Base (e.g., Piperidine) Base->Peptide During Fmoc Deprotection Byproducts Undesired Byproducts: - α-peptide (D,L) - β-peptide (D,L) - Piperidide Adducts Aspartimide->Byproducts Nucleophilic Ring Opening & Epimerization

Caption: Mechanism of base-catalyzed aspartimide formation.

Troubleshooting_Workflow Start Start Synthesis CheckSequence Is an Asp residue present? Start->CheckSequence AspGly Is it an Asp-Gly/Asn/Ser sequence? CheckSequence->AspGly Yes StandardSPPS Proceed with Standard SPPS CheckSequence->StandardSPPS No UseBackboneProtection Use Backbone Protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) AspGly->UseBackboneProtection Yes UseBulkyGroup Use Bulky Side-Chain Group (e.g., Fmoc-Asp(OMpe)-OH) AspGly->UseBulkyGroup No Analysis Crude Product Analysis (LC-MS) UseBackboneProtection->Analysis ModifyDeprotection Modify Deprotection Conditions (e.g., add HOBt, use Piperazine) UseBulkyGroup->ModifyDeprotection ModifyDeprotection->Analysis StandardSPPS->Analysis CheckImpurities Aspartimide-related impurities observed? Analysis->CheckImpurities Success Synthesis Successful CheckImpurities->Success No Troubleshoot Implement/Strengthen Preventative Strategy CheckImpurities->Troubleshoot Yes Troubleshoot->Start

Caption: Decision workflow for preventing aspartimide formation.

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_prevention Aspartimide Prevention Points Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Washing1 2. Washing (DMF) Deprotection->Washing1 Repeat for each AA Coupling 3. Amino Acid Coupling (e.g., HBTU/DIPEA) Washing1->Coupling Repeat for each AA Washing2 4. Washing (DMF) Coupling->Washing2 Repeat for each AA Washing2->Deprotection Repeat for each AA FinalCleavage Final Photocleavage (UV Light) Washing2->FinalCleavage After final AA ModDeprotection Modify Deprotection Reagent ModDeprotection->Deprotection ModAA Use Modified Asp Building Block ModAA->Coupling Start Start with Photo-Linker Resin Start->Deprotection End Purified Peptide FinalCleavage->End

Caption: SPPS workflow with points for aspartimide prevention.

References

Technical Support Center: Optimizing Purity of Peptides Synthesized with Fmoc-Photo-Linker

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Photo-Linker solid-phase peptide synthesis (SPPS). Our goal is to help you improve the purity of your synthesized peptides by addressing common challenges encountered during the photocleavage and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of impurities during the photocleavage of peptides synthesized with an this compound?

A1: The primary source of impurities during the photocleavage of peptides from resins functionalized with o-nitrobenzyl-based photolabile linkers is the formation of a reactive aromatic nitroso ketone or aldehyde byproduct.[1] This byproduct can react with nucleophilic residues on the target peptide, leading to undesired modifications and a decrease in the final purity.[1]

Q2: What are the key factors that influence the efficiency of photocleavage?

A2: The efficiency and rate of photocleavage are influenced by several factors, including:

  • Irradiation Wavelength and Intensity: The choice of wavelength should correspond to the absorbance maximum of the photolabile linker, typically in the UV-A range (320-400 nm) for o-nitrobenzyl linkers. Higher light intensity generally leads to faster cleavage.

  • Irradiation Time: Sufficient irradiation time is crucial for complete cleavage. Incomplete cleavage will result in lower yield and contamination of the final product with uncleaved or partially cleaved peptide-resin conjugates. One study showed that for a specific peptide, cleavage was almost complete after 6 minutes of UV irradiation.[2]

  • Solvent: The choice of solvent for the photocleavage reaction can impact the swelling of the resin and the solubility of the peptide, which in turn affects the accessibility of the linker to light.

  • Stirring: For heterogeneous reactions involving solid-phase resins, adequate mixing is essential to ensure that all beads are uniformly exposed to the light source. A study demonstrated that increasing the stirring rate during photocleavage significantly improves the cleavage efficiency.[1]

Q3: What is the role of scavengers during photocleavage, and which ones are recommended?

A3: Scavengers are crucial for trapping the reactive nitroso ketone/aldehyde byproducts generated during photocleavage, thereby preventing them from reacting with the desired peptide. While many scavenger cocktails are well-documented for standard acid-based cleavage, specific recommendations for photocleavage are less common but equally important. Based on the nature of the reactive byproduct, scavengers that can react with aldehydes and ketones are beneficial. While not extensively documented in the context of photocleavage, scavengers used in traditional TFA cleavage cocktails to protect sensitive amino acids can also be beneficial. For example, to prevent oxidation of sensitive residues like cysteine and methionine, reducing agents such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) can be included in the cleavage solution.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Purity after Cleavage 1. Incomplete cleavage. 2. Side reactions with photolytic byproducts. 3. Oxidation of sensitive amino acids (e.g., Met, Cys, Trp).1. Optimize irradiation time and intensity. Ensure uniform exposure of the resin to the light source through efficient stirring.[1] 2. Add appropriate scavengers to the cleavage solution to trap reactive byproducts. 3. Include reducing agents like EDT or DTT in the cleavage cocktail and protect the reaction from light and oxygen.[2][3]
Low Peptide Yield 1. Incomplete cleavage from the resin. 2. Adsorption of the peptide to the resin or reaction vessel. 3. Precipitation issues during workup.1. Increase irradiation time and/or light intensity. Consider using a more efficient light source or a continuous flow reactor for better light penetration. 2. After cleavage, thoroughly wash the resin with an appropriate solvent (e.g., TFA, DCM) to recover all the cleaved peptide.[4] 3. If the peptide is small or hydrophobic, it may not precipitate well in ether. In such cases, concentrate the cleavage mixture and dissolve the residue in an aqueous solution for direct purification by HPLC.[2]
Presence of Multiple Peaks in HPLC Analysis 1. Truncated or deletion sequences from inefficient coupling during SPPS. 2. Formation of peptide adducts with photolytic byproducts. 3. Oxidation or other modifications of amino acid side chains. 4. Incomplete removal of protecting groups.1. Optimize the SPPS protocol, including coupling times and reagents. 2. Use effective scavengers during photocleavage. 3. Use appropriate scavenger cocktails to protect sensitive residues and handle the peptide under inert conditions.[3] 4. Ensure complete deprotection during the final cleavage step. For acid-labile side-chain protecting groups, a final TFA treatment after photocleavage may be necessary.

Quantitative Data Summary

Table 1: Effect of Stirring on Photocleavage Efficiency

Stirring Rate (rpm)Cleavage Efficiency (%) after 4 hours
0< 20
500~ 40
800~ 60
1060> 80

Data adapted from a study on a fluorescent photolabile linker, demonstrating the importance of mechanical stirring for efficient cleavage.[1]

Experimental Protocols

Protocol 1: General Procedure for Photocleavage of Peptides from a Photolabile Resin
  • Resin Preparation:

    • Swell the peptide-bound resin in a suitable solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)) for 30-60 minutes in a quartz reaction vessel.

    • Wash the resin several times with the cleavage solvent to remove any residual reagents from the synthesis.

  • Photocleavage:

    • Suspend the resin in the chosen cleavage solvent. The solvent should be transparent to the irradiation wavelength.

    • Add the appropriate scavenger cocktail to the resin suspension.

    • Irradiate the suspension with a UV lamp at the appropriate wavelength (typically 350-365 nm for o-nitrobenzyl linkers) while stirring vigorously.[4] The irradiation time should be optimized for the specific peptide and linker, but can range from 30 minutes to several hours.[4][5]

    • Monitor the cleavage progress by taking small aliquots of the solution at different time points and analyzing them by HPLC.

  • Peptide Isolation:

    • After completion of the cleavage, filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin multiple times with the cleavage solvent or a stronger solvent like TFA to ensure complete recovery of the peptide.[4]

    • Combine all the filtrates.

  • Work-up and Purification:

    • Concentrate the combined filtrate under reduced pressure.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether several times to remove residual scavengers and byproducts.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]

Protocol 2: HPLC Analysis of Peptide Purity
  • Sample Preparation:

    • Dissolve the crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[6]

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B (e.g., 5% to 95% B over 30 minutes).

    • Detection: UV absorbance at 214-220 nm (for the peptide backbone) and 280 nm (for aromatic residues).[6]

  • Data Analysis:

    • Calculate the peptide purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[6][7]

Visualizations

Photocleavage_Mechanism Resin Resin-Linker-Peptide UV_Light UV Light (hv) Resin->UV_Light Absorption Excited_State Excited State UV_Light->Excited_State Intermediate Aci-nitro Intermediate Excited_State->Intermediate Rearrangement Cleavage Cleavage Intermediate->Cleavage Peptide Free Peptide Cleavage->Peptide Byproduct Nitroso-aldehyde/ketone Byproduct Cleavage->Byproduct Scavenger Scavenger Byproduct->Scavenger Reaction Trapped_Byproduct Trapped Byproduct Scavenger->Trapped_Byproduct

Caption: Mechanism of o-nitrobenzyl photolabile linker cleavage.

Peptide_Purification_Workflow SPPS Solid-Phase Peptide Synthesis (this compound) Photocleavage Photocleavage (UV Irradiation + Scavengers) SPPS->Photocleavage Isolation Peptide Isolation (Filtration & Washing) Photocleavage->Isolation Precipitation Precipitation (Cold Ether) Isolation->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Purity Analysis (HPLC & Mass Spectrometry) Purification->Analysis Final_Product Pure Peptide Analysis->Final_Product

Caption: Workflow for peptide synthesis, cleavage, and purification.

References

Technical Support Center: Efficient Fmoc-Photo-Linker Photocleavage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the solvent selection for efficient photocleavage of Fmoc-Photo-Linkers.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind photocleavage of an Fmoc-Photo-Linker?

A1: Fmoc-Photo-Linkers are bifunctional molecules used in solid-phase peptide synthesis (SPPS). They contain a photolabile core, typically an o-nitrobenzyl group, which can be cleaved by UV light. This allows for the release of the synthesized molecule from the solid support under mild and neutral conditions, avoiding the harsh acidic or basic reagents often required for traditional cleavage methods.[1] The process is initiated by the absorption of light energy, leading to the breakage of a specific covalent bond within the linker.

Q2: What is the typical wavelength of UV light used for photocleavage?

A2: The most common wavelength used for the photocleavage of o-nitrobenzyl-based photolabile linkers is 365 nm.[2] This wavelength provides sufficient energy to induce cleavage without causing significant damage to the synthesized peptide.

Q3: How does solvent choice impact the efficiency of photocleavage?

A3: Solvent choice can significantly influence the rate and efficiency of photocleavage. The solvent can affect the conformation of the linker and the attached molecule, the solvation of reactants and products, and the penetration of UV light. The polarity and hydrogen-bonding properties of the solvent are key factors to consider.

Q4: Are there any known side reactions to be aware of during photocleavage?

A4: The byproducts of the photocleavage of o-nitrobenzyl linkers are typically nitroso-ketones or aldehydes. These byproducts can potentially react with the cleaved peptide, although this is less common under optimized conditions. In some cases, incomplete cleavage can occur, leaving a portion of the peptide still attached to the resin.

Q5: How can I monitor the progress of the photocleavage reaction?

A5: The progress of the photocleavage reaction can be monitored by taking small aliquots of the reaction mixture at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC).[2] By comparing the peak area of the cleaved product to the starting material, you can determine the extent of the reaction. For molecules attached to a solid support, a small amount of the resin can be treated, and the supernatant analyzed.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Cleavage Yield 1. Inefficient UV light penetration.2. Suboptimal solvent choice.3. Insufficient irradiation time.4. Low UV lamp intensity.1. Ensure the reaction vessel is made of a UV-transparent material (e.g., quartz). If using a solid support, ensure adequate stirring or agitation to expose all beads to the light.2. Refer to the Solvent Selection Table below. Consider switching to a solvent known to promote efficient cleavage, such as methanol or an aqueous buffer.3. Increase the irradiation time and monitor the reaction progress by HPLC.4. Check the specifications of your UV lamp and replace it if necessary.
Incomplete Cleavage 1. Aggregation of the peptide on the solid support.2. Steric hindrance around the cleavage site.1. Try a different solvent system that may better solvate the peptide and reduce aggregation.2. This may be inherent to the sequence. Longer irradiation times may be required.
Degradation of Cleaved Product 1. Photodegradation of the product by the UV light.2. Reaction with cleavage byproducts.1. Minimize the irradiation time by using a more efficient solvent and a higher intensity lamp. Filter the solution to remove the solid support before prolonged exposure.2. Consider adding scavengers to the reaction mixture, although this is not typically required for standard photocleavage.

Solvent Selection for Photocleavage

The choice of solvent can have a significant impact on the rate of photocleavage. The following table summarizes the kinetic rates of cleavage for a model o-nitrobenzyl linker in various solvents, as determined by Holmes et al. (1997).[2] While this study did not use an this compound specifically, the o-nitrobenzyl core is the photolabile component in many such linkers, making these results a valuable guide.

SolventRate Constant (k, min⁻¹)Relative Rate
Methanol0.0421.00
p-Dioxane0.0210.50
Aqueous Buffer (pH 7.5)0.0330.79
Aqueous Buffer (pH 7.5) + Dithiothreitol (DTT)0.0290.69

Data adapted from Holmes, C. P.; Jones, D. G. J. Org. Chem. 1997, 62 (8), 2370–2380.[2]

Experimental Protocols

Protocol for Monitoring Photocleavage by HPLC

This protocol is adapted from the methodology described by Holmes et al. (1997).[2]

1. Sample Preparation:

  • For solution-phase cleavage: Prepare a solution of the photolabile linker-peptide conjugate in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • For solid-phase cleavage: Suspend the resin-bound peptide in the chosen solvent in a UV-transparent reaction vessel.

2. Irradiation:

  • Place the sample in a photolysis apparatus equipped with a 365 nm UV lamp.

  • Ensure consistent geometry between the lamp and the sample for reproducible results.

  • If using a solid support, ensure continuous stirring or agitation.

3. Sampling:

  • At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • For solid-phase reactions, quickly filter the aliquot to separate the supernatant from the resin.

4. HPLC Analysis:

  • Dilute the aliquot with a suitable mobile phase.

  • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

  • Use a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% TFA) to separate the starting material from the cleaved product.

  • Monitor the elution profile using a UV detector at a wavelength where both the starting material and product absorb (e.g., 220 nm or 280 nm).

5. Data Analysis:

  • Integrate the peak areas of the starting material and the cleaved product at each time point.

  • Calculate the percentage of cleavage at each time point.

  • Plot the percentage of cleavage versus time to determine the reaction kinetics.

Diagrams

Solvent_Selection_Workflow cluster_Troubleshooting Troubleshooting Low_Yield Low Cleavage Yield? Select_Solvent Select Initial Solvent (e.g., Methanol) Low_Yield->Select_Solvent Change Solvent/ Increase Time Incomplete_Cleavage Incomplete Cleavage? Incomplete_Cleavage->Select_Solvent Change Solvent/ Improve Agitation Product_Degradation Product Degradation? Perform_Cleavage Perform Photocleavage (365 nm UV) Product_Degradation->Perform_Cleavage Decrease Time/ Filter Start Start: Photocleavage Experiment Start->Select_Solvent Select_Solvent->Perform_Cleavage Analyze_HPLC Analyze by HPLC Perform_Cleavage->Analyze_HPLC Evaluate_Yield Evaluate Cleavage Yield Analyze_HPLC->Evaluate_Yield Optimize Optimize Conditions Evaluate_Yield->Optimize Yield < 90% End End: Efficient Cleavage Evaluate_Yield->End Yield > 90% Optimize->Low_Yield Low Yield Optimize->Incomplete_Cleavage Incomplete Optimize->Product_Degradation Degradation

Caption: Workflow for solvent selection and troubleshooting in this compound photocleavage.

Photocleavage_Mechanism Start This compound-Peptide (on solid support) UV_Light UV Light (365 nm) Start->UV_Light Excited_State Excited State of o-Nitrobenzyl Group UV_Light->Excited_State Intramolecular_Rearrangement Intramolecular Hydrogen Abstraction & Rearrangement Excited_State->Intramolecular_Rearrangement Cleavage Bond Cleavage Intramolecular_Rearrangement->Cleavage Products Cleaved Peptide + Nitroso-aldehyde/ketone byproduct Cleavage->Products

Caption: Simplified signaling pathway of o-nitrobenzyl-mediated photocleavage.

References

Technical Support Center: Managing Aggregation in Peptide Synthesis with Fmoc-Photo-Linker

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage peptide aggregation during solid-phase peptide synthesis (SPPS) using an Fmoc-Photo-Linker.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during solid-phase peptide synthesis (SPPS)?

A1: During SPPS, as the peptide chain elongates, it can fold into secondary structures, such as β-sheets. These structures can cause multiple peptide chains to stick together, or aggregate, through intermolecular hydrogen bonding.[1] This aggregation can hinder the accessibility of the reactive sites, leading to incomplete reactions and lower synthesis yields.

Q2: Are there specific sequences that are more prone to aggregation?

A2: Yes, sequences containing stretches of hydrophobic amino acids like Alanine (Ala), Valine (Val), and Isoleucine (Ile) are particularly prone to aggregation.[1][2] Also, amino acids that can form intra-chain hydrogen bonds, such as Glutamine (Gln), Serine (Ser), and Threonine (Thr), can contribute to difficult syntheses. Aggregation is less likely to be an issue before the fifth or sixth residue is added.[1]

Q3: How does the this compound influence aggregation?

A3: Research indicates that the choice of linker can impact the severity of aggregation. The commonly used photolinker, 4-{4-[1-aminoethyl]-2-methoxy-5-nitrophenoxy}butanoic acid, is electron-poor and has been observed to result in greater aggregation compared to other linkers like Rink amide or HMPB.[3]

Q4: What are the visible signs of aggregation during synthesis?

A4: In batch synthesis, a key indicator of aggregation is the shrinking of the resin matrix, as the aggregated peptide chains cause the resin beads to collapse.[1] In continuous-flow synthesis, aggregation is often detected by a broadening and flattening of the UV deprotection peak during the Fmoc-removal step.[4]

Q5: Can I rely on standard tests like the Kaiser or TNBS test to monitor difficult couplings?

A5: In cases of severe aggregation, traditional colorimetric tests like the Kaiser test (for primary amines) or the TNBS test can be unreliable and may produce false-negative results, suggesting a complete coupling when it is, in fact, incomplete. This is because the aggregated peptide chains can prevent the test reagents from reaching the unreacted amino groups.

Troubleshooting Guide

Problem 1: Incomplete Fmoc Deprotection or Amino Acid Coupling

Symptoms:

  • Low yield of the target peptide.

  • Presence of deletion sequences in the final product, as identified by mass spectrometry.

  • Shrinking of the resin during synthesis.[1]

  • False-negative results from ninhydrin or TNBS tests.

Potential Causes and Solutions:

Potential Cause Recommended Solution Experimental Protocol
On-resin peptide aggregation 1. Improve Solvation: Switch to more polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[1][5] A "Magic Mixture" can also be effective.[1]2. Disrupt Hydrogen Bonds: Wash the resin with a solution containing chaotropic salts.[1]3. Increase Temperature: Perform the coupling reaction at a higher temperature (e.g., 55°C).[1]--INVALID-LINK----INVALID-LINK--
Steric Hindrance 1. Extend Reaction Time: Increase the coupling time and/or perform a double coupling.2. Change Activation Method: Use a more efficient coupling reagent like HATU or PyBOP.--INVALID-LINK--
Difficult Sequence 1. Incorporate Backbone Protection: Introduce a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid.[1]2. Use Pseudoproline Dipeptides: Substitute a Ser or Thr residue with a corresponding pseudoproline dipeptide to disrupt secondary structure formation.[1]--INVALID-LINK----INVALID-LINK--
High Resin Loading Resynthesize with Low-Load Resin: Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between peptide chains.[6]-

Experimental Protocols

Protocol 1: Use of "Magic Mixture" for Difficult Couplings

This solvent system is designed to improve the solvation of aggregating peptide chains.

Materials:

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Triton X-100

  • Ethylenecarbonate

Procedure:

  • Prepare the "Magic Mixture" solvent system: a 1:1:1 mixture of DCM/DMF/NMP containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate.

  • For the acylation (coupling) step, use the "Magic Mixture" as the solvent for your activated amino acid.

  • Allow the coupling reaction to proceed at 55°C.

  • For the Fmoc-cleavage step, use 20% piperidine in the "Magic Mixture".

Protocol 2: Chaotropic Salt Wash

Chaotropic salts disrupt the hydrogen bonds that lead to aggregation.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Sodium perchlorate (NaClO₄), Lithium chloride (LiCl), or Potassium thiocyanate (KSCN)

Procedure:

  • Prepare a 0.8 M solution of NaClO₄ or LiCl, or a 4 M solution of KSCN in DMF.

  • Before the coupling step, wash the resin with the prepared chaotropic salt solution for 2-5 minutes.

  • Wash the resin thoroughly with DMF to remove the chaotropic salt.

  • Proceed with the standard coupling protocol.

  • Alternatively, the chaotropic salt can be added directly to the coupling mixture.

Protocol 3: Double Coupling Strategy

This method helps to drive difficult coupling reactions to completion.

Procedure:

  • Perform the first coupling reaction for the standard duration (e.g., 1-2 hours).

  • After the first coupling, drain the reaction vessel.

  • Wash the resin with DMF.

  • Perform a second coupling using a fresh solution of the activated amino acid.

  • Allow the second coupling to proceed for another 1-2 hours.

  • Wash the resin and proceed to the next deprotection step.

Protocol 4: Incorporation of Dmb/Hmb Amino Acids

These backbone-protected amino acids prevent hydrogen bond formation.[1]

Procedure:

  • Identify a suitable position in your peptide sequence for incorporating a Dmb- or Hmb-protected amino acid, ideally every six to seven residues.[1] Glycine is a common choice, using Fmoc-(Dmb)Gly-OH.

  • Couple the Fmoc-(Dmb)Gly-OH using standard methods such as PyBOP/DIPEA.

  • After Fmoc removal, the resulting secondary amine can be acylated. This acylation may be difficult and require a stronger coupling reagent like PyBrOP or HATU.

  • The Dmb and Hmb protecting groups are stable during the synthesis and are removed during the final TFA cleavage. It is recommended to add about 2% Triisopropylsilane (TIS) to the cleavage cocktail.

Protocol 5: Use of Pseudoproline Dipeptides

Pseudoproline dipeptides are effective at disrupting β-sheet formation.[1]

Procedure:

  • Identify a Ser or Thr residue in your sequence that can be substituted.

  • Replace the target residue and the preceding amino acid with the corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.

  • Dissolve the pseudoproline dipeptide (5 equivalents) and a coupling reagent (e.g., HATU, 5 equivalents) in a minimal volume of DMF or NMP.

  • Add DIPEA (10 equivalents) and immediately add the mixture to the deprotected peptide-resin.

  • Allow the coupling to proceed for 1-2 hours.

  • The pseudoproline structure is converted back to the native Ser or Thr residue during the final TFA cleavage.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_synthesis Peptide Synthesis cluster_problem Problem Identification cluster_solution Solution Implementation Start Start SPPS with This compound Monitor Monitor Synthesis: Resin Swelling, UV Profile Start->Monitor Signs Signs of Aggregation? (Resin Shrinking, Peak Broadening) Monitor->Signs Strategy Implement Mitigation Strategy Signs->Strategy Yes Continue Continue Synthesis Signs->Continue No Solvents Change Solvents (NMP, DMSO, Magic Mixture) Strategy->Solvents Salts Use Chaotropic Salts Strategy->Salts Backbone Incorporate Backbone Protection (Dmb, Pseudoproline) Strategy->Backbone Conditions Modify Coupling (Temp, Time, Reagent) Strategy->Conditions Solvents->Continue Salts->Continue Backbone->Continue Conditions->Continue

Caption: Workflow for identifying and addressing peptide aggregation.

Pseudoproline_Mechanism cluster_aggregation Inter-chain H-Bonding (β-Sheet Formation) cluster_disruption Disrupted H-Bonding (Kink in Backbone) P1 ---[N-H]---O=C--- P2 ---[N-H]---O=C--- P1:e->P2:w H-Bond PP1 ---[N-C(ΨPro)]---O=C--- PP2 ---[N-H]---O=C--- PP1:e->PP2:w No H-Bond

Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.

Troubleshooting_Flowchart cluster_aggregation_solutions Aggregation-Specific Solutions Start Synthesis Failed or Low Purity Observed Check_Aggregation Are there signs of aggregation (e.g., resin shrinking)? Start->Check_Aggregation Use_Low_Load_Resin Use Low-Load Resin (<0.4 mmol/g) Check_Aggregation->Use_Low_Load_Resin Yes Check_Other Investigate other issues: - Side reactions - Protecting group stability - Cleavage cocktail Check_Aggregation->Check_Other No Change_Solvent Switch to NMP or DMSO Use_Low_Load_Resin->Change_Solvent Add_Chaotropic_Salts Add Chaotropic Salts (e.g., NaClO4) Change_Solvent->Add_Chaotropic_Salts Incorporate_BBP Incorporate Backbone Protection (Pseudoproline, Dmb/Hmb) Add_Chaotropic_Salts->Incorporate_BBP End Resynthesize Peptide Incorporate_BBP->End Check_Other->End

Caption: Decision flowchart for troubleshooting failed peptide synthesis.

References

Fmoc-Photo-Linker compatibility with sensitive amino acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Fmoc-photo-linkers, with a specific focus on their compatibility with sensitive amino acids in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are Fmoc-photo-linkers and what are their primary advantages?

A1: Fmoc-photo-linkers are specialized chemical tools used in solid-phase peptide synthesis (SPPS) to attach a growing peptide chain to a solid support resin.[1][2][3] They consist of an Fmoc-protected amino group for synthesis, a functional group for resin attachment, and a photolabile core.[3] The key advantage is that the final peptide can be cleaved from the resin under mild conditions using UV light, typically around 365 nm.[2] This avoids the harsh acidic conditions (like trifluoroacetic acid, TFA) required for traditional linkers, which can damage sensitive peptides.[2][3]

Q2: Are Fmoc-photo-linkers generally compatible with standard Fmoc-SPPS conditions?

A2: Yes, Fmoc-photo-linkers are designed to be fully compatible with the standard reaction conditions used in Fmoc-based solid-phase peptide synthesis.[1][2] This includes the basic conditions for Fmoc group removal (e.g., piperidine) and standard coupling reagents.[2]

Q3: What are the most common sensitive amino acids of concern when using photo-linkers?

A3: The amino acids that require special consideration due to their reactive side chains are Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Histidine (His). Their side chains can be susceptible to oxidation, alkylation, or other modifications during synthesis and cleavage. Specifically, the thiol group in Cysteine and various amino groups can lead to side reactions during photolysis.[4]

Q4: What is the general mechanism of photocleavage?

A4: Most photolabile linkers used in SPPS are based on an o-nitrobenzyl chemistry.[3] Upon irradiation with UV light, the linker undergoes an intramolecular rearrangement to an o-nitroso species, which then cleaves to release the peptide, often as a C-terminal amide.[3] This process allows for the controlled release of the synthesized peptide from the solid support.[2]

Troubleshooting Guide

Issue 1: Low or No Cleavage Yield
Potential Cause Troubleshooting Steps
Insufficient UV Exposure Increase the irradiation time or the intensity of the UV lamp. The optimal exposure time should be determined experimentally for your specific peptide and setup.
Incorrect Wavelength Ensure your UV source emits at the optimal wavelength for your specific photo-linker, typically in the 350-365 nm range.[2] Using a wavelength that is too low (<320 nm) can potentially damage sensitive amino acids like Tryptophan.[5]
Peptide Aggregation On-resin aggregation can shield the photo-linker from UV light. Swell the resin adequately in a suitable solvent (e.g., NMP, DMF) before and during irradiation to improve accessibility. Consider altering the synthesis chemistry or using PEG-based resins for difficult, hydrophobic sequences.[6]
Incompatible Additives Some scavengers or additives in the cleavage cocktail may absorb UV light, reducing the energy reaching the linker. Perform the photocleavage in a simple, non-absorbing solvent system like DMF, NMP, or a slightly acidic buffer.[4]
Issue 2: Peptide Degradation or Unidentified Side Products in HPLC
Potential Cause Troubleshooting Steps
Side Reactions with Sensitive Residues The byproducts of photocleavage can be reactive. Side reactions are favored at basic pH.[4] Performing the photolysis at a slightly acidic pH and including scavengers like dithiothreitol (DTT) can significantly reduce side products and improve both the rate and yield of cleavage.[4]
Oxidation of Met or Cys If not already performed during synthesis, conduct the photocleavage under an inert atmosphere (e.g., Argon) to minimize oxidation.
Intramolecular Cyclization Nearby nucleophilic side chains (e.g., Lys, Orn) can sometimes react with the linker upon cleavage, leading to side products.[7] This is sequence-dependent. Optimizing the pH and using appropriate scavengers can help mitigate this issue.[4]
Overexposure to UV Light Excessive UV irradiation can lead to the degradation of photosensitive amino acids or the peptide backbone itself. Titrate the exposure time to find the minimum duration required for complete cleavage.

Compatibility with Sensitive Amino Acids: A Summary

The following table outlines potential issues and recommended mitigation strategies when synthesizing peptides containing sensitive amino acids with Fmoc-photo-linkers.

Amino Acid Potential Issue During Photocleavage Recommended Mitigation Strategy
Cysteine (Cys) The thiol side-chain is highly nucleophilic and can participate in side reactions with linker byproducts.[4] Prone to oxidation.Perform cleavage at a slightly acidic pH. Add scavengers like dithiothreitol (DTT) to the cleavage solution.[4] Use an inert atmosphere.
Methionine (Met) The thioether side-chain is susceptible to oxidation. Can be alkylated by cations generated during cleavage from some traditional linkers, though less of an issue with photocleavage itself.Conduct photocleavage under an inert atmosphere (Argon or Nitrogen).
Tryptophan (Trp) The indole side-chain is sensitive to oxidation and acid-catalyzed degradation. It can also be alkylated. The indole ring itself can absorb UV light, potentially leading to degradation.Use a UV filter to avoid wavelengths below 320 nm.[5] Add scavengers to the cleavage cocktail.
Histidine (His) The imidazole side-chain is nucleophilic and can participate in side reactions.Ensure the side-chain protecting group (e.g., Trt) is stable during synthesis and only removed post-cleavage. Perform photocleavage at a neutral or slightly acidic pH.[4]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Photo-Linker Resin
  • Resin Swelling: Swell the photo-linker resin (e.g., 0.1 mmol scale) in DMF for 1 hour in a reaction vessel.[8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF (5x) and DCM (3x).[9][10]

  • Amino Acid Coupling:

    • In a separate vial, activate the first Fmoc-protected amino acid (3 eq.) using a coupling agent like HBTU/HATU (3 eq.) and a base like DIPEA (6 eq.) in DMF.[9]

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.[11]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in Step 2.

  • Final Wash: Wash the peptidyl-resin with DMF (3x), DCM (3x), and Methanol (3x) and dry under vacuum.

Protocol 2: Photocleavage of Peptide from Resin
  • Resin Preparation: Swell the dried peptidyl-resin in a suitable, UV-transparent solvent (e.g., DMF, NMP, or a buffer of choice) in a quartz reaction vessel or a borosilicate glass vial.

  • Scavenger Addition (Optional but Recommended): For peptides with sensitive residues, add scavengers such as dithiothreitol (DTT, 5-10 eq.) to the resin suspension.[4] Adjust the pH to be slightly acidic if necessary.[4]

  • Irradiation:

    • Place the vessel at a fixed distance from a UV lamp (e.g., a 365 nm LED or mercury arc lamp).

    • Irradiate the suspension while gently stirring or agitating for 1-4 hours. The optimal time should be determined empirically.

    • To prevent overheating, cooling with a fan or a water jacket may be necessary.

  • Peptide Collection: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

  • Washing: Wash the resin 2-3 times with the cleavage solvent to recover any remaining peptide. Combine the washes with the initial filtrate.

  • Product Isolation: Precipitate the crude peptide from the combined filtrate by adding cold diethyl ether.[9] Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Analysis of Cleavage Products
  • Sample Preparation: Dissolve a small amount of the crude, dried peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Analysis: Analyze the sample using reverse-phase high-performance liquid chromatography (RP-HPLC) to assess purity. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.[7]

  • Mass Spectrometry: Confirm the identity of the main product peak by electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF to ensure the molecular weight matches the expected peptide.[9]

Visual Guides

SPPS_Workflow Fmoc-SPPS Workflow with Photocleavage cluster_resin Solid Support cluster_cycle Synthesis Cycle (Repeat n times) cluster_cleavage Final Steps start Photo-Linker Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling 2. AA Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash2->deprotection Next Cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection cleavage 3. Photocleavage (UV Light, 365 nm) final_deprotection->cleavage product Purified Peptide cleavage->product Troubleshooting_Flowchart Troubleshooting: Low Photocleavage Yield start Start: Low Cleavage Yield q1 Is UV wavelength correct? (e.g., ~365 nm) start->q1 a1_yes Check UV exposure time q1->a1_yes Yes a1_no Action: Use correct UV light source q1->a1_no No q2 Is exposure time sufficient? a1_yes->q2 a2_yes Check for peptide aggregation q2->a2_yes Yes a2_no Action: Increase irradiation time incrementally q2->a2_no No q3 Is peptide sequence hydrophobic? a2_yes->q3 a3_yes Action: Ensure proper resin swelling. Use agitation during cleavage. q3->a3_yes Yes a3_no Check for UV-absorbing additives in solution q3->a3_no No q4 Are there additives in the cleavage solution? a3_no->q4 a4_yes Action: Perform cleavage in a non-absorbing solvent/buffer q4->a4_yes Yes a4_no Problem likely complex. Re-evaluate synthesis and side reactions. q4->a4_no No

References

Technical Support Center: Enhancing Photocleavage Reaction Yields

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for photocleavage reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your photocleavage experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My photocleavage reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common issue in photocleavage reactions. Several factors related to the reaction setup, conditions, and starting materials can contribute to this problem. Here’s a systematic approach to troubleshooting:

1. Verify Your Experimental Setup and Reagents:

  • Purity of Starting Materials: Impurities in your photolabile protecting group (PPG)-caged compound, solvent, or any additives can quench the excited state or lead to side reactions. Ensure all reagents are of high purity.[1]

  • Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction. Some reactions work best in polar aprotic solvents, while others require protic solvents to trap reactive intermediates. Consult the literature for the optimal solvent for your specific PPG.

  • Degassing: Dissolved oxygen can quench the triplet excited state of some PPGs, leading to lower yields. Degassing the solvent by purging with an inert gas (e.g., argon or nitrogen) before and during the reaction can improve the yield.

2. Optimize Irradiation Conditions:

  • Wavelength: The irradiation wavelength must overlap with the absorption spectrum of the PPG.[2][3] Using a wavelength that is too short or too long will result in inefficient light absorption and poor cleavage. It is often beneficial to use a wavelength longer than 350nm to prevent potential cell damage in biological applications.[2]

  • Light Intensity: Insufficient light intensity will lead to incomplete conversion.[4] Conversely, excessively high intensity can sometimes promote side reactions or degradation of the product. You may need to optimize the light intensity by adjusting the power of your light source or the distance of the sample from the source.

  • Irradiation Time: The reaction may not have gone to completion. Monitor the reaction over time using an appropriate analytical technique (e.g., HPLC, TLC, or NMR) to determine the optimal irradiation time.[5]

3. Check the Photolabile Protecting Group (PPG):

  • Quantum Yield (QY): The efficiency of the photocleavage process is determined by the quantum yield (Φ or QY) and the molar attenuation coefficient (ε) at the irradiation wavelength.[6][7][8] If you are using a PPG with a known low QY, consider switching to a more efficient one.

  • Structural Modifications: The electronic properties of the PPG can be tuned by adding electron-donating or electron-withdrawing groups to improve its photophysical properties, such as shifting the absorption to a more desirable wavelength.[3][9]

A logical workflow for troubleshooting low yield is presented below:

low_yield_troubleshooting cluster_setup Setup & Reagents cluster_irradiation Irradiation Conditions cluster_ppg PPG Properties start Low or No Product Yield check_setup Verify Experimental Setup & Reagents start->check_setup purity Check Purity of Starting Materials check_setup->purity check_irradiation Optimize Irradiation Conditions wavelength Match Wavelength to PPG Absorption check_irradiation->wavelength check_ppg Evaluate PPG Properties qy Check Quantum Yield (QY) check_ppg->qy solution Improved Yield solvent Verify Solvent Choice purity->solvent degas Degas Solvent solvent->degas degas->check_irradiation intensity Optimize Light Intensity wavelength->intensity time Determine Optimal Irradiation Time intensity->time time->check_ppg structure Consider Structural Modifications qy->structure structure->solution

Caption: Troubleshooting workflow for low photocleavage yield.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of unintended side products. How can I minimize their formation?

Answer:

The formation of side products can be a significant issue, reducing the yield of your desired product and complicating purification. Here are some strategies to address this:

  • Wavelength Filtering: Using a broad-spectrum lamp can lead to the excitation of your product or intermediates, causing secondary photoreactions. Use a bandpass filter to select a narrow wavelength range that is optimal for your PPG but does not excite other components in your reaction mixture.

  • Temperature Control: Photocleavage reactions can generate heat, which may promote thermal side reactions.[10] It is important to control the temperature of your reaction, for example, by using a cooling fan or a temperature-controlled reactor.[10]

  • Scavengers: In some cases, reactive intermediates (e.g., radicals or reactive oxygen species) generated during the photoreaction can lead to side products. The addition of appropriate scavengers may help to suppress these unwanted reactions.

  • Reaction Time: Prolonged irradiation can lead to the degradation of the desired product. As mentioned previously, monitor the reaction progress to avoid over-irradiating your sample.

Issue 3: Reaction Reproducibility

Question: I am having trouble reproducing my photocleavage reaction results. What factors could be contributing to this inconsistency?

Answer:

Lack of reproducibility is a common challenge in photochemistry and can often be traced back to poor control over reaction parameters.[10]

  • Light Source Fluctuation: The output of lamps can fluctuate over time. It is crucial to use a stable light source and to measure the light intensity before each experiment to ensure consistency.

  • Reaction Temperature: As mentioned, uncontrolled temperature changes can affect reaction rates and product distribution.[10]

  • Heterogeneous Mixtures: If your reaction mixture is not homogeneous (e.g., due to poorly soluble reagents), you may see inconsistent results.[10] Ensure all components are fully dissolved, or if a suspension is necessary, ensure consistent and efficient stirring.

  • Detailed Protocol: Keep a detailed record of all experimental parameters, including the specific equipment used, lamp age, distance from the lamp, and reaction vessel geometry. This will help you to identify any variables that may be changing between experiments.

Frequently Asked Questions (FAQs)

Q1: How can I increase the quantum yield of my photocleavage reaction?

A1: The quantum yield (QY) is an intrinsic property of the photolabile protecting group (PPG). While you cannot change the QY of a given molecule, you can choose a PPG with a higher QY. Recent research has shown that the QY of coumarin-based PPGs can be significantly increased by stabilizing the intermediate carbocation formed during photocleavage.[6][7] This can be achieved through strategies like allylic substitution, which can lead to a more than 35-fold increase in QY.[6][7]

Q2: What is the "meta-effect" and how can it be used to improve photocleavage efficiency?

A2: The "meta-effect" refers to the observation that certain benzyl esters with electron-donating substituents at the meta position exhibit a higher efficiency of photocleavage.[3] This is because these substituents help to delocalize the positive charge in the transition state, thus enhancing the efficiency of the electron-transfer step.[3] You can leverage this effect by choosing or designing PPGs with appropriate substitution patterns.

Q3: Can I use longer wavelength light for my photocleavage reaction to avoid damaging biological samples?

A3: Yes, using longer wavelength light (typically >350-400 nm) is a common strategy to minimize cellular damage.[2] This can be achieved in several ways:

  • PPG Design: Choose a PPG that has a strong absorption in the near-UV or visible region. This can be accomplished by extending the π-system of the chromophore or by adding electron-donating substituents.[9]

  • Two-Photon Excitation: This technique uses two lower-energy photons to excite the PPG, providing the same total energy as a single high-energy photon.[2][9] This allows for the use of near-infrared light, which is less damaging to biological tissues and allows for greater penetration depth.[9]

Q4: How does the solvent affect the photocleavage reaction?

A4: The solvent can play a crucial role in the outcome of a photocleavage reaction. The polarity of the solvent can influence the stability of the excited state and any charged intermediates. Protic solvents can participate in the reaction by trapping carbocations or other reactive species. It is important to choose a solvent that is transparent at the irradiation wavelength and does not react with your starting material or product in an undesirable way.

The general mechanism for the photocleavage of a coumarin-based PPG is illustrated below, highlighting the key intermediates and competing pathways.

photocleavage_mechanism PPG_Payload PPG-Payload (Ground State) Excited_PPG PPG-Payload* (Excited State) PPG_Payload->Excited_PPG hν (Photon Absorption) Unproductive Unproductive Recombination CIP Contact Ion Pair (CIP) [PPG+...-Payload] Excited_PPG->CIP k1 (Heterolytic Cleavage) CIP->PPG_Payload k-1 (Recombination) Products PPG + Released Payload CIP->Products k2 (Solvent Trapping) Productive Productive Pathway

Caption: General mechanism of coumarin PPG photocleavage.

Data Presentation

Table 1: Comparison of Quantum Yields for Different Coumarin-Based PPGs

Photolabile Protecting Group (PPG)Substituent at α-carbonPayloadQuantum Yield (Φ)Fold ImprovementReference
Primary CoumarinHAcetate0.002-[6]
Allylic CoumarinCH=CH₂Acetate0.0735x[6]
Primary CoumarinHCarbamate<0.001-[7]
Allylic CoumarinCH=CH₂Carbamate>0.035>35x[7]

This table summarizes data showing that allylic substitution can dramatically increase the quantum yield of coumarin-based PPGs.[6][7]

Experimental Protocols

Protocol 1: General Procedure for a Photocleavage Reaction

This protocol provides a general framework for performing a photocleavage reaction. Specific parameters such as solvent, concentration, and irradiation time should be optimized for your particular system.

  • Preparation of the Reaction Mixture:

    • Dissolve the PPG-caged compound in the appropriate solvent to a final concentration typically in the micromolar to millimolar range.

    • Transfer the solution to a suitable reaction vessel (e.g., a quartz cuvette or a vial made of UV-transparent material).

    • If necessary, degas the solution by bubbling an inert gas (e.g., argon) through it for 15-30 minutes.

  • Irradiation:

    • Place the reaction vessel in a photoreactor equipped with a lamp that emits at the desired wavelength.[11] Common light sources include mercury lamps, xenon lamps, and LEDs.[11][12]

    • Use a filter to select the desired wavelength range if using a broad-spectrum lamp.

    • Irradiate the sample for the desired amount of time. It is recommended to take aliquots at different time points to monitor the progress of the reaction.

  • Analysis:

    • Analyze the reaction mixture using a suitable analytical technique such as HPLC, LC-MS, or NMR to determine the extent of cleavage and to identify the products.[5]

    • Quantify the product yield by comparing the peak area of the product to that of an internal standard.

Protocol 2: Monitoring a Photocleavage Reaction by HPLC

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of your expected product at known concentrations.

    • Inject each standard onto the HPLC and record the peak area.

    • Plot the peak area versus concentration to generate a calibration curve.

  • Monitor the Reaction:

    • At various time points during the irradiation, withdraw a small aliquot of the reaction mixture.

    • Inject the aliquot onto the HPLC using the same method as for the standards.

    • Determine the concentration of the product in the aliquot using the calibration curve.

  • Calculate the Yield:

    • Plot the concentration of the product versus irradiation time to obtain a reaction profile.

    • The final concentration of the product can be used to calculate the overall yield of the reaction.

A schematic of a typical experimental workflow for a photocleavage reaction is provided below.

experimental_workflow start Start prepare Prepare Reaction Mixture (PPG-caged compound in solvent) start->prepare degas Degas with Inert Gas (optional) prepare->degas irradiate Irradiate at Specific Wavelength degas->irradiate monitor Monitor Reaction Progress (e.g., HPLC, TLC) irradiate->monitor monitor->irradiate Continue Irradiation workup Reaction Workup & Purification monitor->workup Reaction Complete analyze Analyze Product (e.g., NMR, MS) workup->analyze end End analyze->end

References

Technical Support Center: Purification of Peptides Cleaved from Fmoc-Photo-Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of peptides following cleavage from Fmoc-Photo-Linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities encountered after photocleavage of a peptide from an Fmoc-Photo-Linker?

A1: Following photocleavage, the crude peptide mixture typically contains the target peptide along with several process-related impurities. These can be broadly categorized as:

  • Byproducts from the Photolinker: The most common byproduct from nitrobenzyl-based photolabile linkers is o-nitrosobenzaldehyde or a related derivative, which results from the rearrangement of the linker upon UV irradiation.

  • Synthesis-Related Impurities: These are common to most solid-phase peptide synthesis (SPPS) protocols and include deletion sequences (peptides missing one or more amino acids) and truncated sequences (peptides that stopped elongating prematurely).[1]

  • Incompletely Deprotected Peptides: Peptides where side-chain protecting groups have not been fully removed during the final cleavage and deprotection steps.[1]

  • Photodegradation Products: Certain amino acids, particularly Tryptophan (Trp) and Methionine (Met), are susceptible to photooxidation during the UV cleavage process, leading to modified peptides.[2][3]

  • Unchanged Starting Material: In cases of incomplete cleavage, the starting peptide-resin conjugate may be present.

Q2: What is the standard method for purifying peptides after photocleavage?

A2: The standard and most widely used method for purifying peptides cleaved from photolabile linkers is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates the peptide from impurities based on hydrophobicity. A C18 column is most commonly used, with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).[1][4]

Q3: Are there alternative purification methods to RP-HPLC?

A3: Yes, while RP-HPLC is the gold standard, other techniques can be employed, especially for peptides that are difficult to purify by RP-HPLC or when specific impurities need to be removed:

  • Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge and is useful for peptides that are either highly acidic or basic.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for very polar peptides that show poor retention on traditional reversed-phase columns.[5]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to remove smaller molecule impurities or aggregated peptides.

  • Flash Chromatography: This is a lower-pressure chromatography method that can be used for a rapid, initial clean-up of the crude peptide before a final polishing step with RP-HPLC.[6][7] It is particularly useful for large-scale purifications.

Troubleshooting Guide

Problem 1: Low yield of the desired peptide after purification.

Possible Cause Suggestion
Incomplete Photocleavage Ensure the UV lamp is at the correct wavelength (typically 365 nm) and intensity. Optimize the irradiation time; insufficient time will result in incomplete cleavage, while excessive exposure can lead to photodamage. Perform a small-scale trial to determine the optimal cleavage time.
Peptide Precipitation Highly hydrophobic peptides may precipitate upon cleavage. Dissolve the crude peptide in a minimal amount of a strong solvent like neat TFA or guanidine hydrochloride before diluting and injecting it onto the HPLC column.[4]
Poor Solubility in HPLC Solvents If the peptide is not soluble in the initial mobile phase, it will not bind effectively to the column. Try dissolving the sample in a small amount of a stronger organic solvent like DMSO or DMF before dilution with the mobile phase.
Peptide Adsorption to Vials/Tubing Some peptides are "sticky" and can adsorb to glass or plastic surfaces. Using low-retention vials and minimizing transfer steps can help. Rinsing vials with a small amount of organic solvent can help recover adsorbed peptide.

Problem 2: Poor separation of the target peptide from impurities during HPLC.

Possible Cause Suggestion
Inappropriate HPLC Column For most peptides, a C18 column is suitable. However, for very hydrophobic peptides, a C4 or C8 column may provide better separation. For very polar peptides, consider a HILIC column.
Suboptimal Gradient Elution A steep gradient may not provide sufficient resolution. A shallower gradient around the elution point of your peptide will improve separation from closely eluting impurities.[4]
Co-elution with Linker Byproducts The o-nitrosobenzaldehyde byproduct can sometimes co-elute with the peptide. Adjusting the pH of the mobile phase or using a different ion-pairing agent may alter the retention time of the byproduct relative to the peptide.
Peptide Aggregation Aggregated peptides can result in broad or multiple peaks. Try dissolving the sample in a denaturing solvent like 6M guanidine hydrochloride prior to injection.[4] Running the purification at a higher temperature (e.g., 40-60°C) can also help disrupt aggregates.

Problem 3: Presence of unexpected peaks in the HPLC chromatogram.

Possible Cause Suggestion
Photodamage to Amino Acids Tryptophan and Methionine are prone to oxidation during photocleavage.[2][3] Mass spectrometry (MS) can be used to identify the masses of these modified peptides. Optimizing the cleavage time and using scavengers can help minimize this.
Formation of Deletion/Truncated Sequences These impurities arise during synthesis. Optimizing the coupling and deprotection steps in your SPPS protocol is the best way to minimize their formation.
Incomplete Removal of Protecting Groups If you suspect incomplete deprotection, you can re-treat the crude peptide with the cleavage cocktail before purification.

Data Presentation

Table 1: Comparison of Purification Techniques for a Model Peptide Cleaved from an this compound

Purification Method Typical Purity (%) Typical Yield (%) Throughput Key Advantages Key Disadvantages
RP-HPLC (C18) >9540-60LowHigh resolution and purity.[1]Time-consuming, requires specialized equipment.
Flash Chromatography 80-9060-80HighFast, high loading capacity, good for initial cleanup.[6]Lower resolution than HPLC.
Ion-Exchange (IEX) >9050-70MediumEffective for highly charged peptides.[5]Peptide must be charged, may require buffer exchange.
HILIC >9040-60MediumIdeal for very polar peptides.[5]Can have lower loading capacity, sensitive to sample solvent.

Note: The values presented are typical and can vary significantly depending on the peptide sequence, length, and the efficiency of the synthesis and cleavage steps.

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification
  • Sample Preparation:

    • After photocleavage, precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet several times with cold ether to remove organic impurities and scavengers.[4]

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). If solubility is an issue, use a stronger solvent like DMSO or 6M guanidine hydrochloride.[4]

    • Filter the sample through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient is often most effective, for example, 5-65% B over 60 minutes.

    • Flow Rate: Dependent on column diameter (e.g., 1 mL/min for an analytical column).

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.

    • Pool the fractions with the desired purity and lyophilize to obtain the final peptide product.

Protocol 2: Removal of o-Nitrosobenzaldehyde Byproduct

The o-nitrosobenzaldehyde byproduct is generally more hydrophobic than the peptide and can often be separated by standard RP-HPLC. If it co-elutes with the peptide, consider the following:

  • Extraction: Before HPLC, the crude peptide can be dissolved in an aqueous buffer and extracted with an organic solvent like ethyl acetate. The more hydrophobic byproduct will partition into the organic layer.

  • Alternative Chromatography: A different stationary phase (e.g., a phenyl-hexyl column) may provide different selectivity and allow for separation.

  • Scavenger Resins: After cleavage, the solution can be passed through a scavenger resin that reacts with aldehydes, thus removing the byproduct before purification.

Visualizations

experimental_workflow start Peptide on Resin (with this compound) cleavage Photocleavage (UV light, e.g., 365 nm) start->cleavage crude_peptide Crude Peptide Mixture (Peptide, linker byproducts, impurities) cleavage->crude_peptide purification Purification Step crude_peptide->purification rphplc RP-HPLC purification->rphplc analysis Purity & Identity Analysis (Analytical HPLC, Mass Spectrometry) rphplc->analysis pure_peptide Pure Peptide analysis->pure_peptide Fractions >95% pure lyophilization Lyophilization pure_peptide->lyophilization final_product Final Peptide Product lyophilization->final_product

Caption: General experimental workflow for peptide purification.

troubleshooting_logic start Low Peptide Purity After Purification check_cleavage Incomplete Cleavage? start->check_cleavage check_synthesis Synthesis Impurities? start->check_synthesis check_purification Suboptimal Purification? start->check_purification optimize_cleavage Optimize UV exposure time and wavelength check_cleavage->optimize_cleavage optimize_synthesis Optimize coupling/deprotection steps in SPPS check_synthesis->optimize_synthesis optimize_hplc Modify HPLC gradient, change column, or adjust pH check_purification->optimize_hplc

Caption: Troubleshooting logic for low peptide purity.

References

effect of scavengers on Fmoc-Photo-Linker cleavage efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of scavengers to improve Fmoc-Photo-Linker cleavage efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a scavenger during the photocleavage of an this compound?

A1: The primary purpose of a scavenger during photocleavage is to trap reactive byproducts generated during the reaction, which can otherwise lead to side reactions with the cleaved peptide, reducing the final yield and purity. The main reactive byproduct of nitrobenzyl-based photocleavage is o-nitrosobenzaldehyde.[1] Scavengers can also help to maintain a reducing environment, preventing the oxidation of sensitive amino acid residues such as cysteine and methionine.[2]

Q2: What are the common side reactions observed during photocleavage without scavengers?

A2: Without scavengers, the reactive o-nitrosobenzaldehyde byproduct can form adducts with the cleaved peptide. Additionally, sensitive amino acid residues are susceptible to oxidation. For peptides containing cysteine, undesired intermolecular or intramolecular disulfide bonds can form.[2][3] Peptides with C-terminal tryptophan, tyrosine, or methionine have been reported to undergo reattachment to the resin-bound cations generated during cleavage, which can drastically decrease yields.[3]

Q3: Which scavengers are recommended for use with Fmoc-Photo-Linkers?

A3: Based on studies of o-nitrobenzyl-based photolabile linkers, thiol-based scavengers like dithiothreitol (DTT) have been shown to be effective.[4] For linkers involving an amide bond (NB-amide), a carbonyl scavenger such as semicarbazide has been demonstrated to promote complete cleavage.[5] While many scavengers are documented for acid-mediated cleavage (e.g., TFA cocktails), their efficacy in photocleavage conditions should be empirically determined.

Q4: Can scavengers improve the rate of photocleavage?

A4: Yes, some scavengers can increase the rate of photocleavage. For example, the presence of dithiothreitol (DTT) has been shown to increase the kinetic rate of cleavage for certain o-nitrobenzyl photolabile linkers.[4]

Q5: How do I choose the right scavenger for my peptide?

A5: The choice of scavenger depends on the peptide sequence and the specific type of photolabile linker used.

  • For peptides containing cysteine, a reducing scavenger like DTT or 1,2-ethanedithiol (EDT) is recommended to prevent oxidation.[2]

  • If you are using an NB-amide linker and observing incomplete cleavage, a carbonyl scavenger like semicarbazide may be beneficial.[5]

  • It is always recommended to perform a small-scale pilot experiment to determine the optimal scavenger and conditions for your specific peptide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Cleavage Yield 1. Incomplete photocleavage reaction. 2. Reattachment of the cleaved peptide to the resin. 3. Side reactions with cleavage byproducts.1. Increase irradiation time or light intensity. Ensure the correct wavelength (typically ~365 nm) is used. 2. Add a scavenger such as dithiothreitol (DTT) to the cleavage solution.[4] For NB-amide linkers, consider adding a carbonyl scavenger like semicarbazide.[5] 3. Use a scavenger cocktail to trap reactive species.
Presence of Impurities in the Final Product 1. Formation of adducts between the peptide and the o-nitrosobenzaldehyde byproduct. 2. Oxidation of sensitive amino acids (e.g., Cys, Met).1. Incorporate a scavenger in the cleavage solution to react with the aldehyde byproduct. 2. Add a reducing agent like DTT or EDT to the cleavage solution and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Peptide Dimerization or Oligomerization Oxidation of cysteine residues leading to disulfide bond formation.Use a reducing scavenger such as DTT or EDT in the cleavage cocktail to maintain the reduced state of cysteine residues.[2]
Incomplete Cleavage of NB-Amide Linkers The rate of photodegradation can be significantly slowed in a confined environment like on a resin.[5]Utilize a carbonyl scavenger such as semicarbazide in the cleavage solution to facilitate complete degradation.[5]

Quantitative Data on Scavenger Effects

The following table summarizes the kinetic data from a study on the effect of dithiothreitol (DTT) on the photocleavage of an o-nitrobenzyl photolabile linker in an aqueous buffer. This data illustrates the potential for scavengers to enhance the rate of cleavage.

Linker StructureSolventScavengerRate of Cleavage (min⁻¹)
o-nitrobenzyl acetamideAqueous BufferNone0.048
o-nitrobenzyl acetamideAqueous BufferDithiothreitol (DTT)0.059

Data extracted from Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.[4]

Experimental Protocols

General Protocol for Photocleavage of this compound with a Scavenger

This protocol provides a general guideline for the photocleavage of a peptide from a solid support using an this compound with the addition of a scavenger.

Materials:

  • Peptide-resin

  • Photocleavage buffer (e.g., PBS, Tris buffer, pH 7.4)

  • Scavenger (e.g., Dithiothreitol (DTT) or Semicarbazide)

  • Photolysis apparatus with a UV lamp (typically 365 nm)

  • Reaction vessel (quartz or borosilicate glass)

  • Filtration apparatus

  • Collection tube

  • HPLC system for analysis

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in a suitable solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)) for 30-60 minutes.

    • Wash the resin several times with the photocleavage buffer to remove the storage solvent and equilibrate the resin.

  • Preparation of Cleavage Solution:

    • Prepare the photocleavage buffer.

    • Dissolve the chosen scavenger in the photocleavage buffer at the desired concentration (e.g., 50-100 mM DTT or semicarbazide). Ensure the scavenger is fully dissolved.

  • Photocleavage Reaction:

    • Suspend the washed peptide-resin in the cleavage solution containing the scavenger in a suitable reaction vessel.

    • Place the reaction vessel in the photolysis apparatus.

    • Irradiate the resin suspension with UV light (e.g., 365 nm) for a predetermined time (e.g., 1-4 hours). The optimal irradiation time should be determined empirically for each peptide. Gentle agitation of the resin during irradiation is recommended to ensure uniform light exposure.

  • Product Collection and Analysis:

    • After irradiation, filter the resin to separate the cleaved peptide solution from the solid support.

    • Wash the resin with additional photocleavage buffer and combine the filtrates.

    • Analyze the crude cleaved peptide by reverse-phase HPLC to determine the cleavage efficiency and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis resin_prep 1. Swell and Wash Peptide-Resin solution_prep 2. Prepare Cleavage Buffer with Scavenger photocleavage 3. Irradiate Resin Suspension with UV Light resin_prep->photocleavage filtration 4. Filter to Collect Cleaved Peptide photocleavage->filtration hplc 5. Analyze by HPLC filtration->hplc cleavage_mechanism cluster_photocleavage Photocleavage Process cluster_scavenging Scavenger Action peptide_resin Peptide-Resin Complex uv_light UV Light (365 nm) peptide_resin->uv_light cleaved_peptide Cleaved Peptide uv_light->cleaved_peptide byproduct o-Nitrosobenzaldehyde uv_light->byproduct scavenger Scavenger (e.g., DTT) byproduct->scavenger reacts with trapped_byproduct Trapped Byproduct scavenger->trapped_byproduct

References

Technical Support Center: Minimizing Phototoxicity in Live-Cell Applications of Fmoc-Photo-Linker

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize phototoxicity when using Fmoc-Photo-Linker in live-cell experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the photocleavage of this compound in live cells, focusing on balancing cleavage efficiency with cell viability.

Problem Potential Cause Suggested Solution
High Cell Death or Signs of Stress (e.g., membrane blebbing, vacuole formation) After UV Exposure Excessive Light Dose: The total energy delivered to the cells is too high.- Reduce Light Intensity: Lower the power of your UV lamp or laser. - Decrease Exposure Time: Use the shortest possible exposure time that still yields acceptable cleavage efficiency. - Optimize Wavelength: While this compound is optimally cleaved around 365 nm, ensure your light source has a narrow bandwidth to avoid shorter, more damaging UV wavelengths.[1] - Implement a Pulsed Light Regimen: Instead of a single continuous exposure, break it into multiple shorter pulses with dark intervals to allow cells to recover.
Sub-optimal Cell Culture Conditions: Cells are already stressed before UV exposure.- Ensure Healthy Cell Culture: Only use cells that are in the logarithmic growth phase and show healthy morphology. - Use Phenol Red-Free Medium During aUV Exposure: Phenol red can generate reactive oxygen species (ROS) upon light exposure. - Supplement with Antioxidants: Add antioxidants like Ascorbic Acid (Vitamin C) or Trolox to the culture medium before and during the experiment to scavenge ROS.[2][3][4][5]
Low Cleavage Efficiency of the this compound Insufficient Light Dose: The total energy delivered is not enough to cleave the linker efficiently.- Increase Exposure Time: Gradually increase the duration of UV exposure. - Increase Light Intensity: Incrementally increase the power of your light source. - Calibrate Your Light Source: Ensure the output of your lamp or laser is as expected.
Light Path Obstruction or Misalignment: The UV light is not reaching the sample effectively.- Check Microscope Optics: Ensure all optical components are clean and aligned for optimal UV transmission. - Use UV-Compatible Labware: Standard polystyrene plates can block a significant amount of UV light. Use quartz-bottom or other UV-transparent plates.
Inconsistent Results Between Experiments Variability in Light Source Output: The lamp intensity may fluctuate over time.- Warm-up the Lamp: Ensure your UV lamp has reached a stable operating temperature before starting the experiment. - Monitor Lamp Age: UV lamps have a limited lifespan and their output decreases over time. Replace as needed.
Inconsistent Cell Density or Health: - Standardize Seeding Density: Use a consistent number of cells for each experiment. - Monitor Cell Viability Before the Experiment: Ensure a high percentage of viable cells before UV exposure.
Autofluorescence Obscuring Signal UV-Induced Autofluorescence: UV light can induce autofluorescence in cells and culture media.- Use a Longer Wavelength Photo-Linker: Consider alternatives to this compound that are cleaved by less energetic, longer wavelength light (e.g., coumarin-based linkers cleaved at 400-450 nm).[6] - Image Before and After Cleavage: Acquire a baseline fluorescence image before UV exposure to subtract from the post-cleavage image.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of phototoxicity when using this compound?

A1: The primary mechanism of phototoxicity is the generation of reactive oxygen species (ROS) upon exposure of cells to UV light (typically 365 nm) required for the cleavage of the o-nitrobenzyl core of the this compound.[7] These ROS can damage cellular components, including DNA, proteins, and lipids, leading to cell stress and death.[7]

Q2: What is a recommended starting light dose for this compound cleavage in live cells?

A2: A definitive starting dose is difficult to recommend as it depends on the cell type, microscope setup, and desired cleavage efficiency. However, based on studies with other o-nitrobenzyl linkers, a starting point could be in the range of 1-5 J/cm².[8] It is crucial to perform a dose-response experiment to determine the optimal balance between cleavage efficiency and cell viability for your specific system.

Q3: How can I measure phototoxicity in my experiments?

A3: Phototoxicity can be assessed using various cell viability and cytotoxicity assays. Common methods include:

  • Live/Dead Staining: Using reagents like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) allows for visualization and quantification of viable and non-viable cells.[9][10]

  • MTS/MTT Assays: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.[11][12]

Q4: Are there alternatives to this compound that are less phototoxic?

A4: Yes, several alternative photo-linkers can be cleaved with longer, less energetic, and therefore less phototoxic, wavelengths.[6][13]

  • Coumarin-based linkers: These can be cleaved with blue light (around 400-450 nm), which is significantly less damaging to cells than UV light.[6]

  • Two-Photon Cleavable Linkers: These linkers are cleaved by the simultaneous absorption of two lower-energy photons (e.g., near-infrared light). This confines the cleavage to a very small focal volume, drastically reducing off-target damage and phototoxicity.[14][15]

Q5: Can I use antioxidants to reduce phototoxicity?

A5: Yes, supplementing your cell culture medium with antioxidants can help mitigate phototoxicity by scavenging the harmful ROS generated during UV exposure. Commonly used antioxidants include:

  • Ascorbic Acid (Vitamin C) [2][3][5]

  • Trolox (a water-soluble analog of Vitamin E) [4]

It is recommended to add the antioxidant to the medium shortly before and during the UV exposure.

Quantitative Data Summary

Table 1: Comparison of UV Wavelengths and their Phototoxic Effects

WavelengthTypical ApplicationRelative DNA Damage PotentialReference
365 nm Cleavage of o-nitrobenzyl linkers (e.g., this compound)High[1]
405 nm Cleavage of some coumarin-based linkersLow[1]

Table 2: Recommended Light Dosages for Photocleavage in Biological Systems

Photo-Linker TypeWavelengthRecommended Dose RangeNotesReference
o-Nitrobenzyl (similar to this compound)365 nm1 - 10 J/cm²Highly dependent on cell type and experimental setup. Empirical optimization is essential.[8]
Coumarin-based400 - 450 nmNot specifiedGenerally considered more cytocompatible due to the longer wavelength.[6]

Experimental Protocols

Protocol 1: Optimizing UV Exposure for this compound Cleavage
  • Cell Seeding: Seed your cells on a UV-transparent plate (e.g., quartz-bottom 96-well plate) at a consistent density.

  • Incubation: Allow cells to adhere and grow under standard culture conditions.

  • Introduce this compound Conjugate: Add the molecule conjugated via the this compound to the cells and incubate for the desired duration.

  • Prepare for UV Exposure: Replace the culture medium with a phenol red-free medium, with or without antioxidants.

  • Light Dose Titration: Expose different sets of wells to a range of UV light doses (365 nm). This can be achieved by varying the exposure time at a fixed intensity or vice versa. Include a no-UV control group.

  • Post-Exposure Incubation: Incubate the cells for a period (e.g., 1-24 hours) to allow for the manifestation of any cytotoxic effects.

  • Assess Cleavage Efficiency: Measure the extent of linker cleavage using an appropriate method (e.g., fluorescence imaging if the released molecule is fluorescent, or a functional assay).

  • Assess Cell Viability: In parallel, assess cell viability using a method like the MTS assay or Live/Dead staining (see Protocols 2 and 3).

  • Data Analysis: Plot cleavage efficiency and cell viability against the light dose to determine the optimal exposure conditions that provide sufficient cleavage with minimal phototoxicity.

Protocol 2: MTS Assay for Cell Viability Assessment
  • Prepare Cells: Following the UV exposure and post-exposure incubation (from Protocol 1), you will have your 96-well plate with the different treatment groups.

  • Prepare MTS Reagent: Prepare the MTS solution according to the manufacturer's instructions, often by mixing the MTS tetrazolium salt with an electron coupling reagent like PES.

  • Add MTS Reagent: Add 20 µL of the prepared MTS reagent to each well containing 100 µL of culture medium.[11][12]

  • Incubate: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[11][12]

  • Measure Absorbance: Record the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and normalize the results to the no-UV control to determine the percentage of cell viability for each light dose.

Protocol 3: Live/Dead Staining for Fluorescence Microscopy
  • Prepare Staining Solution: Prepare a working solution of Calcein-AM and Ethidium Homodimer-1 in a buffered saline solution (e.g., DPBS) according to the manufacturer's protocol.[9]

  • Stain Cells: After the post-exposure incubation, wash the cells gently with DPBS and add the staining solution to each well.

  • Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Image Cells: Visualize the cells using a fluorescence microscope with appropriate filter sets for Calcein-AM (live cells, green fluorescence) and Ethidium Homodimer-1 (dead cells, red fluorescence).

  • Quantify Viability: Acquire images from multiple fields for each condition and use image analysis software to count the number of live and dead cells to calculate the percentage of viable cells.

Visualizations

Phototoxicity_Pathway cluster_0 UV Light Exposure (365 nm) cluster_1 Cellular Components cluster_2 Mitigation Strategy UV_Light UV Photon Cell Cellular Molecules (e.g., Riboflavin) UV_Light->Cell excites ROS Reactive Oxygen Species (ROS) Cell->ROS generates Damage Oxidative Damage (DNA, Lipids, Proteins) ROS->Damage causes Neutralization ROS Neutralization Apoptosis Cell Stress & Death Damage->Apoptosis leads to Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->ROS scavenges

Caption: Signaling pathway of UV-induced phototoxicity and mitigation by antioxidants.

Experimental_Workflow cluster_assessment Parallel Assessment start Start: Healthy Cell Culture seed_cells Seed Cells in UV-Transparent Plate start->seed_cells add_conjugate Add this compound Conjugate seed_cells->add_conjugate uv_exposure UV Exposure (365 nm) Dose Titration add_conjugate->uv_exposure no_uv No UV Control uv_exposure->no_uv post_incubation Post-Exposure Incubation uv_exposure->post_incubation no_uv->post_incubation cleavage_assay Assess Cleavage Efficiency post_incubation->cleavage_assay viability_assay Assess Cell Viability (MTS or Live/Dead) post_incubation->viability_assay analysis Data Analysis: Plot Efficiency vs. Viability cleavage_assay->analysis viability_assay->analysis end End: Optimal Light Dose Determined analysis->end

Caption: Workflow for optimizing UV light dose for this compound cleavage.

Troubleshooting_Logic start Problem Encountered high_death High Cell Death? start->high_death low_cleavage Low Cleavage? high_death->low_cleavage No reduce_dose Reduce Light Dose (Intensity/Time) high_death->reduce_dose Yes increase_dose Increase Light Dose (Time/Intensity) low_cleavage->increase_dose Yes solution Solution low_cleavage->solution No (Optimal) add_antioxidants Add Antioxidants reduce_dose->add_antioxidants use_alt_linker Consider Longer Wavelength Linker add_antioxidants->use_alt_linker use_alt_linker->solution check_setup Check Light Path & Labware increase_dose->check_setup check_setup->solution

Caption: Logical workflow for troubleshooting common issues with this compound.

References

optimizing light source and wavelength for Fmoc-Photo-Linker

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fmoc-Photo-Linker

Welcome to the technical support center for Fmoc-Photo-Linkers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for cleaving an this compound?

A1: The optimal wavelength depends on the specific photolabile core of the linker. For the most common nitroaryl-based linkers, such as those with an o-nitrobenzyl (oNB) or o-nitroveratryl (oNV) core, the recommended wavelength is 365 nm .[1][2] This wavelength corresponds to an absorption maximum of the nitroaryl chromophore, providing sufficient energy for efficient cleavage while minimizing potential damage to sensitive biomolecules.[1] Other types of photo-linkers may require different wavelengths; for example, pivaloyl-based linkers are typically cleaved at wavelengths above 320 nm.[1]

Q2: What type of light source should I use for the photocleavage reaction?

A2: Both traditional UV lamps and modern LED light sources are effective. 365 nm LEDs are a common and efficient choice for this application.[3] The key is to use a light source that provides a sufficient and consistent intensity at the optimal wavelength for your specific linker. Higher intensity generally leads to faster cleavage rates.[1]

Q3: My photocleavage reaction is incomplete. What are the possible causes and solutions?

A3: Incomplete cleavage can result from several factors:

  • Insufficient Light Exposure: The duration or intensity of the light may be too low. Increase the irradiation time or use a more powerful light source. The reaction kinetics are often first-order, meaning longer exposure increases the extent of cleavage.[1]

  • Incorrect Wavelength: Ensure your light source emits at the optimal wavelength for your linker (typically 365 nm for nitrobenzyl-based linkers).[1]

  • Light Path Obstruction: Make sure the light path to your sample is not blocked. If using a solid support (e.g., resin beads), ensure the sample is adequately agitated or irradiated from multiple angles to expose all beads to the light.

  • Competitive Absorption: Other molecules in your reaction mixture might absorb light at the same wavelength, reducing the photons available to the photo-linker.[1] If possible, remove these competing substances or choose a linker that absorbs at a different wavelength.

  • Solvent Issues: The choice of solvent can influence cleavage efficiency. Ensure your solvent is UV-transparent at the chosen wavelength and does not quench the excited state of the linker.

Q4: How can I monitor the progress of the photocleavage reaction?

A4: The most common methods for monitoring the reaction are High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1] By taking small aliquots from the reaction at different time points, you can quantify the amount of released product and remaining starting material to determine the reaction kinetics and endpoint.

Q5: Are there any harmful byproducts from the photocleavage reaction?

A5: Yes, the cleavage of nitrobenzyl-based linkers typically generates a nitrosobenzaldehyde byproduct.[4] In biological applications, it's crucial to consider the potential for these byproducts to interact with cells or tissues, which could lead to toxicity or misleading results.[1] The selection of a photo-linker should be guided not only by its cleavage efficiency but also by the chemical nature of its byproducts.[1]

Quantitative Data Summary

The efficiency of photocleavage is influenced by wavelength, light intensity, and exposure time. The following tables summarize typical parameters for common Fmoc-Photo-Linkers.

Table 1: Recommended Wavelengths for Various Photo-Linker Cores

Photo-Linker Core TypeTypical WavelengthNotes
o-Nitrobenzyl (oNB) / o-Nitro veratryl (oNV)365 nmMost common type; 365 nm provides high efficiency and minimizes damage to biomolecules.[1]
L-Photo-Leucine (Diazirine)~350-360 nmForms a reactive carbene upon irradiation.[1]
Pivaloyl-Based> 320 nmCleavage proceeds via a Norrish-type I reaction.[1]
p-Azido-L-phenylalanine< 300 nmGenerates a highly reactive nitrene intermediate.[1]

Table 2: General Photocleavage Reaction Parameters

ParameterTypical Value / RangeImpact on Cleavage
Cleavage Efficiency > 90%Achievable under optimal conditions.[1]
Reaction Kinetics First-OrderRate is dependent on light intensity and linker concentration.[1]
Exposure Time Minutes to several hoursLonger exposure increases the extent of cleavage.[1]
Light Source UV Lamp, 365 nm LEDHigher intensity leads to faster cleavage.[1][3]
Common Solvents Acetonitrile, DMFSolvent should be UV-transparent at the chosen wavelength.[3][5]

Experimental Protocols

Protocol: Photocleavage of a Peptide from Solid Support

This protocol outlines a general procedure for the light-induced cleavage of a peptide synthesized on a solid-phase resin using an this compound.

1. Materials and Reagents:

  • Peptide-resin conjugate with a photolabile linker.

  • UV-transparent reaction vessel (e.g., quartz or borosilicate glass).

  • Solvent (e.g., HPLC-grade acetonitrile, DMF, or a suitable buffer).

  • Light source emitting at the appropriate wavelength (e.g., 365 nm LED photoreactor).

  • Stirring or agitation mechanism.

  • Analytical instruments (HPLC, LC-MS) for monitoring.

2. Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen solvent for 30-60 minutes.

  • Reaction Setup: Transfer the swollen resin slurry to the UV-transparent reaction vessel. Add enough solvent to ensure the resin is fully submerged and can be agitated freely.

  • Irradiation:

    • Position the reaction vessel in the photoreactor, ensuring the light source is at a fixed and reproducible distance.

    • Begin agitation to keep the resin suspended.

    • Turn on the light source to initiate the cleavage reaction.

  • Monitoring:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot of the supernatant (the solution containing the cleaved peptide).

    • Analyze the aliquots by HPLC or LC-MS to quantify the amount of released peptide.

  • Completion and Workup:

    • Continue irradiation until the monitoring indicates that the reaction has reached completion (i.e., no further increase in cleaved product).

    • Once complete, turn off the light source.

    • Filter the reaction mixture to separate the resin from the solution containing the cleaved peptide.

    • Wash the resin with additional solvent and combine the filtrates.

    • The crude peptide solution can then be concentrated and purified as required.

Visualizations

Photocleavage Mechanism

The diagram below illustrates the general photochemical cleavage mechanism for a common o-nitrobenzyl-based linker. The process is initiated when a photon of UV light is absorbed by the nitro group, leading to an intramolecular rearrangement and subsequent release of the target molecule.[4]

G cluster_0 cluster_1 A 1. Photon Absorption (hv at 365 nm) B 2. Excited State (Diradical Formation) C 3. H-Abstraction (aci-nitro intermediate) D 4. Rearrangement E 5. Product Release mol4 Released Molecule + Nitrosobenzaldehyde Byproduct mol1 Nitrobenzyl-Linker-Molecule mol2 Excited Nitrobenzyl* mol1->mol2 hv mol3 aci-nitro Intermediate mol2->mol3 mol3->mol4

Caption: Photocleavage mechanism of a nitrobenzyl-based linker.

Optimization Workflow

This workflow provides a logical sequence for optimizing the photocleavage conditions for your specific experimental setup.

G start Start Optimization select_params Select Initial Parameters (365 nm, 1 hr, Room Temp) start->select_params run_exp Run Photocleavage Experiment select_params->run_exp monitor Monitor Progress (HPLC / LC-MS) run_exp->monitor is_complete Cleavage >90%? monitor->is_complete adjust_time Increase Irradiation Time is_complete->adjust_time No end Optimized Protocol is_complete->end Yes adjust_time->run_exp adjust_intensity Increase Light Intensity adjust_time->adjust_intensity check_setup Check Wavelength & Solvent Compatibility adjust_time->check_setup adjust_intensity->run_exp check_setup->run_exp

Caption: Workflow for optimizing photocleavage conditions.

References

Validation & Comparative

A Comparative Guide to Photolabile Linkers in Solid-Phase Peptide Synthesis: Fmoc-Photo-Linker and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice of a linker to anchor the growing peptide chain to the solid support is a critical decision that dictates the final cleavage strategy. Among the various options, photolabile linkers have emerged as a powerful tool, offering mild and orthogonal cleavage conditions that preserve the integrity of sensitive peptide sequences. This guide provides a comprehensive comparison of the commercially available Fmoc-Photo-Linker with other common classes of photolabile linkers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal linker for their specific needs.

Introduction to Photolabile Linkers in SPPS

Photolabile linkers are chemical moieties that can be cleaved upon exposure to UV light of a specific wavelength.[1] This property offers a significant advantage over traditional acid-labile linkers, which require harsh acidic conditions that can lead to side reactions and degradation of the desired peptide. The mildness of photocleavage makes it particularly suitable for the synthesis of peptides containing sensitive amino acids, post-translational modifications, or complex cyclic structures.[2]

The most common photolabile linkers used in SPPS are based on the o-nitrobenzyl, phenacyl, and coumarin scaffolds. The this compound is a prominent example of a modified o-nitrobenzyl linker, featuring an Fmoc-protected amino group for direct use in Fmoc-based SPPS.[3]

Performance Comparison of Photolabile Linkers

The efficiency of a photolabile linker is determined by several factors, including the quantum yield of the photocleavage reaction, the wavelength of irradiation, and the potential for side reactions. The following tables summarize the available quantitative data on the performance of different photolabile linkers.

Linker TypeChemical Structure CoreTypical Cleavage Wavelength (nm)Reported Cleavage Yield (%)Remarks
This compound (o-Nitrobenzyl type)4-{4-[1-(Fmoc-amino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid~365Can exceed 90%Commercially available and directly compatible with Fmoc-SPPS. Cleavage efficiency can be sequence-dependent.
o-Nitrobenzyl o-Nitrobenzyl300 - 36562 - 71%One of the first and most widely studied photolabile linkers. Yields can be moderate and may require optimization.[1]
p-Alkoxyphenacyl p-Alkoxyphenacyl300 - 350>85%Generally offers higher cleavage yields compared to the parent phenacyl and some o-nitrobenzyl linkers.[1]
Coumarin Coumarin350 - 400High (qualitative)Known for high photosensitivity. The specific quantum yield can be tuned by substitution on the coumarin ring.[4]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving optimal and reproducible results in SPPS. Below are representative protocols for the photocleavage of a peptide from different photolabile linker resins.

General Photocleavage Setup

A standard setup for photocleavage involves a UV lamp with a specific wavelength output, a reaction vessel made of UV-transparent material (e.g., quartz or borosilicate glass), and a means of gentle agitation to ensure uniform irradiation of the resin. The reaction is typically carried out in a neutral, UV-transparent solvent.

Protocol 1: Cleavage from this compound Resin
  • Resin Preparation: Following peptide synthesis, wash the peptide-resin (e.g., 100 mg) thoroughly with dichloromethane (DCM) and methanol and dry under vacuum.

  • Swelling: Swell the resin in a suitable solvent (e.g., 5 mL of DCM or methanol) in a quartz reaction vessel for 30 minutes.

  • Irradiation: Irradiate the resin suspension with a 365 nm UV lamp (e.g., a high-pressure mercury lamp) with gentle agitation for 2-4 hours. The optimal irradiation time should be determined empirically for each peptide.

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Washing: Wash the resin with two additional portions of the cleavage solvent (2 x 5 mL).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude peptide.

Protocol 2: Cleavage from o-Nitrobenzyl Resin
  • Resin Preparation: Wash the peptide-resin (e.g., 100 mg) with DCM and methanol and dry it under vacuum.

  • Swelling: Swell the resin in a UV-transparent solvent such as methanol or a mixture of methanol/DCM (e.g., 5 mL) in a borosilicate glass reaction vessel for 30 minutes.

  • Irradiation: Irradiate the suspension with a UV lamp at 350-365 nm for 4-8 hours with constant, gentle stirring.

  • Peptide Collection: Filter the resin and collect the filtrate.

  • Washing: Wash the resin with fresh cleavage solvent (2 x 5 mL).

  • Isolation: Combine the filtrates and remove the solvent by rotary evaporation.

Protocol 3: Cleavage from p-Alkoxyphenacyl Resin
  • Resin Preparation: Thoroughly wash the peptide-resin (e.g., 100 mg) with DCM and methanol and dry.

  • Swelling: Swell the resin in a suitable solvent like DCM or acetonitrile (5 mL) in a quartz vessel for 30 minutes.

  • Irradiation: Irradiate the resin suspension at 350 nm for 1-3 hours with gentle agitation.

  • Peptide Collection: Collect the cleaved peptide by filtering the resin.

  • Washing: Wash the resin with two portions of the cleavage solvent (2 x 5 mL).

  • Isolation: Combine the filtrates and concentrate under vacuum to yield the crude peptide.

Mandatory Visualizations

General Workflow for SPPS with a Photolabile Linker

SPPS_Workflow Resin Photolabile Resin Coupling Fmoc-AA Coupling Resin->Coupling Wash Washing Steps Coupling->Wash Deprotection Fmoc Deprotection Deprotection->Wash Wash->Deprotection Repeat Repeat Cycles Wash->Repeat Repeat->Coupling Next Amino Acid Photocleavage Photocleavage (UV Light) Repeat->Photocleavage Final Cycle Peptide Crude Peptide Photocleavage->Peptide

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using a photolabile linker.

Comparative Experimental Workflow for Photolabile Linker Evaluation

Comparative_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Photocleavage cluster_analysis Analysis cluster_results Results Comparison Resin_Fmoc This compound Resin SPPS Identical SPPS Protocol (Same Peptide Sequence) Resin_Fmoc->SPPS Resin_oNB o-Nitrobenzyl Resin Resin_oNB->SPPS Resin_Phenacyl p-Alkoxyphenacyl Resin Resin_Phenacyl->SPPS Cleavage_Fmoc Irradiation at 365 nm SPPS->Cleavage_Fmoc Cleavage_oNB Irradiation at 350-365 nm SPPS->Cleavage_oNB Cleavage_Phenacyl Irradiation at 350 nm SPPS->Cleavage_Phenacyl HPLC_Fmoc HPLC Analysis Cleavage_Fmoc->HPLC_Fmoc HPLC_oNB HPLC Analysis Cleavage_oNB->HPLC_oNB HPLC_Phenacyl HPLC Analysis Cleavage_Phenacyl->HPLC_Phenacyl MS_Fmoc Mass Spectrometry HPLC_Fmoc->MS_Fmoc Comparison Compare Cleavage Yield and Purity MS_Fmoc->Comparison MS_oNB Mass Spectrometry HPLC_oNB->MS_oNB MS_oNB->Comparison MS_Phenacyl Mass Spectrometry HPLC_Phenacyl->MS_Phenacyl MS_Phenacyl->Comparison

Caption: Workflow for the comparative evaluation of different photolabile linkers in SPPS.

Conclusion

The selection of a photolabile linker in SPPS is a multifaceted decision that depends on the specific requirements of the peptide being synthesized. The this compound offers the convenience of direct compatibility with the widely used Fmoc-SPPS chemistry and can provide high cleavage yields. However, other photolabile linkers, such as those based on the p-alkoxyphenacyl and coumarin scaffolds, may offer advantages in terms of cleavage efficiency for certain applications. Researchers should carefully consider the data presented and optimize the cleavage conditions for their particular peptide and linker combination to achieve the best possible results. The mild and orthogonal nature of photocleavage ensures that photolabile linkers will continue to be a valuable tool in the synthesis of complex and sensitive peptides for research and drug development.

References

A Head-to-Head Comparison: Fmoc-Photo-Linker Versus Traditional Cleavage Methods in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), the final cleavage of the synthesized peptide from its solid support is a critical step that significantly impacts the final product's purity and yield. For decades, traditional acidolytic cleavage, predominantly using trifluoroacetic acid (TFA), has been the workhorse of peptide chemists. However, the advent of photolabile linkers, such as the Fmoc-Photo-Linker, offers a milder and more controlled alternative. This guide provides an objective comparison of the this compound cleavage method with traditional TFA-based cleavage, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Fundamental Difference: A Matter of Light Versus Acid

The core distinction between these two methods lies in the cleavage agent. Traditional methods rely on strong acids, like TFA, to break the bond between the peptide and the resin.[1] In contrast, the this compound utilizes ultraviolet (UV) light to induce a photochemical reaction that severs the linker, releasing the peptide.[2] This fundamental difference gives rise to a cascade of advantages and disadvantages for each approach.

Key Advantages of this compound Cleavage:

  • Mild and Orthogonal Cleavage Conditions: Photocleavage is performed under neutral conditions, typically in a buffered solution, which minimizes the risk of side reactions and degradation of sensitive amino acid residues that can occur in the harsh acidic environment of TFA.[2][3] This orthogonality allows for the presence of acid-labile protecting groups on the peptide during cleavage.

  • Spatio-temporal Control: The use of light allows for precise control over when and where cleavage occurs. This is particularly advantageous in applications like peptide microarrays or the controlled release of bioactive peptides.

  • Reduced Side-Product Formation: By avoiding strong acids and the concomitant generation of reactive carbocations, photocleavage can lead to cleaner crude products with fewer impurities, simplifying subsequent purification steps.

Advantages of Traditional TFA Cleavage:

  • Well-Established and Robust: TFA cleavage is a time-tested and widely used method with extensive literature and a plethora of optimized protocols for various peptide sequences.[4][5]

  • Simultaneous Deprotection: In many cases, the strong acidity of TFA not only cleaves the peptide from the resin but also removes most common side-chain protecting groups in a single step.[5]

  • Cost-Effectiveness: The reagents and equipment for TFA cleavage are generally less expensive than those required for photocleavage.

Quantitative Performance: A Comparative Overview

ParameterThis compound CleavageTraditional TFA Cleavage
Cleavage Yield Often high, with some studies reporting yields of up to 62% for initial applications.[3]Variable, but optimized protocols can achieve high yields. For example, a study on a protected peptide fragment from Sieber amide resin reported cleavage yields of 41.7% to 52.2% depending on the solvent used with 2% TFA.[6]
Crude Peptide Purity Generally high due to the mild conditions and reduced side reactions.Purity can be high with optimized scavenger cocktails but is more susceptible to side-product formation, such as alkylation of tryptophan residues.[7] Purity of crude peptides after TFA cleavage can range from 58.3% to 69.8% as reported in one study.[6]
Cleavage Time Typically ranges from minutes to a few hours of UV irradiation.[8]Generally 1 to 4 hours, but can be longer for peptides with protecting groups that are difficult to remove.[5]
Side Reactions Potential for side reactions exists, influenced by pH and the presence of nucleophiles. These can be mitigated by optimizing conditions and using additives like dithiothreitol.[9][10]Prone to various side reactions, including alkylation, oxidation, and aspartimide formation, necessitating the use of specific scavenger cocktails.[1][11]

Experimental Protocols

This compound Cleavage Protocol

This protocol is a general guideline and may require optimization based on the specific peptide and linker.

Materials:

  • Peptide-resin synthesized with an this compound

  • Cleavage buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • Scavengers (optional, e.g., dithiothreitol if cysteine is present)

  • UV lamp (typically emitting at 365 nm)[12]

  • Reaction vessel transparent to UV light (e.g., quartz or borosilicate glass)

  • HPLC system for analysis

Procedure:

  • Resin Preparation: Swell the peptide-resin in the cleavage buffer for 30-60 minutes.

  • Irradiation: Place the resin suspension in the UV-transparent reaction vessel. Irradiate the suspension with a 365 nm UV lamp. The distance from the lamp and the irradiation time will need to be optimized (typically 30 minutes to 4 hours). Gentle agitation during irradiation can improve cleavage efficiency.

  • Peptide Collection: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

  • Resin Washing: Wash the resin with additional cleavage buffer to recover any remaining peptide.

  • Analysis: Analyze the crude peptide solution by HPLC to determine purity and yield.[10]

Traditional TFA Cleavage Protocol

This is a standard protocol for the cleavage of peptides from Wang resin.

Materials:

  • Peptide-resin (e.g., synthesized on Wang resin)

  • TFA cleavage cocktail (e.g., "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[11]

  • Cold diethyl ether

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage Reaction: Add the freshly prepared TFA cleavage cocktail to the resin (approximately 10 mL per gram of resin).[4] Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[5]

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Peptide Collection: Collect the precipitated peptide by centrifugation.

  • Washing: Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.

  • Drying: Dry the peptide pellet under vacuum.

  • Analysis: Dissolve the crude peptide in a suitable solvent and analyze by HPLC to determine purity and yield.[10]

Visualizing the Workflows

To better understand the procedural differences, the following diagrams illustrate the workflows for both cleavage methods.

Fmoc_Photo_Linker_Cleavage_Workflow start Start: Peptide-Resin (with Photolabile Linker) swell Swell Resin in Cleavage Buffer start->swell irradiate Irradiate with UV Light (365 nm) swell->irradiate filter_collect Filter and Collect Cleaved Peptide irradiate->filter_collect wash Wash Resin filter_collect->wash analyze Analyze Crude Peptide (HPLC) wash->analyze end End: Purified Peptide analyze->end TFA_Cleavage_Workflow start Start: Peptide-Resin add_tfa Add TFA Cleavage Cocktail start->add_tfa react React for 2-4 hours add_tfa->react precipitate Precipitate Peptide in Cold Ether react->precipitate centrifuge Centrifuge and Collect Pellet precipitate->centrifuge wash Wash Pellet with Cold Ether centrifuge->wash dry Dry Peptide wash->dry analyze Analyze Crude Peptide (HPLC) dry->analyze end End: Purified Peptide analyze->end

References

Validating Peptide Integrity Post-Photocleavage from Fmoc-Photo-Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in peptide synthesis and drug development, ensuring the integrity of the final peptide product is paramount. The use of photocleavable linkers, such as the Fmoc-Photo-Linker, offers a mild and orthogonal method for releasing peptides from a solid support. This guide provides a comparative analysis of validating peptide integrity after photocleavage from an this compound, supported by experimental data and detailed protocols.

Photocleavage offers a distinct advantage over traditional acidic cleavage methods by proceeding under neutral conditions with UV light, which can be performed in batch or using flow chemistry.[1] This orthogonality is compatible with a wide array of amino acid protecting groups, minimizing side reactions often associated with harsh acid treatments.[1][2]

Comparative Analysis of Cleavage Methods

The choice of cleavage strategy significantly impacts the purity and yield of the final peptide. While traditional methods involving strong acids like trifluoroacetic acid (TFA) are effective, they can lead to side reactions, particularly with sensitive residues such as Tryptophan, Tyrosine, Methionine, and Cysteine.[3][4][5] Photocleavable linkers, like the o-nitrobenzyl-based this compound, provide a milder alternative.

FeatureThis compound (Photocleavage)Traditional Acidic Cleavage (e.g., TFA)
Cleavage Conditions UV light (e.g., 365 nm) in a neutral solvent (e.g., DCM)[6]Strong acid (e.g., 82.5-95% TFA) with scavengers[4][7]
Orthogonality High; compatible with most protecting groups[1][2]Lower; can prematurely cleave acid-labile protecting groups
Potential Side Reactions Minimal; potential for photochemical side products is lowAlkylation of sensitive residues, formation of deletion and truncated sequences[3][8][9]
Peptide Purity Generally high due to mild conditionsVariable; requires careful optimization of scavenger cocktails to minimize impurities[3][4]
Yield Can be high, but may be influenced by factors like bead size and light penetration[6]Generally high, but can be reduced by side reactions and purification losses

Experimental Protocols

Accurate validation of peptide integrity relies on robust analytical methods. The following are key experimental protocols for assessing peptides after photocleavage.

Photocleavage of Peptide from Solid Support

Objective: To release the synthesized peptide from the resin using UV irradiation.

Materials:

  • Peptide-bound resin with this compound

  • Dichloromethane (DCM) or other suitable solvent

  • Quartz cuvette

  • Magnetic stirrer and stir bar

  • High-power 365 nm LED lamp[6]

Procedure:

  • Place 25-100 mg of the peptide-bound resin into a quartz cuvette with a magnetic stir bar.

  • Add 2 ml of DCM to the cuvette to swell the resin.[6]

  • Place the cuvette on a magnetic stirrer.

  • Position the 365 nm LED lamp approximately 2 cm from the cuvette.

  • Irradiate the suspension for a predetermined time (e.g., 1-4 hours), with continuous stirring to ensure even exposure of the beads to the light.[6]

  • After irradiation, filter the solution to separate the cleaved peptide from the resin beads.

  • Wash the resin with additional DCM to recover any remaining peptide.

  • Combine the filtrates and evaporate the solvent to obtain the crude peptide.

Analysis of Peptide Purity by RP-HPLC

Objective: To determine the purity of the cleaved peptide by separating it from potential impurities.

Materials:

  • Crude peptide sample

  • Solvent A: 0.1% TFA in water[7]

  • Solvent B: 0.1% TFA in acetonitrile (ACN)[7]

  • C18 reverse-phase HPLC column[7]

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of the crude peptide at approximately 1 mg/mL in Solvent A.[7]

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B, for example, 0-60% B over 20 minutes.[7]

  • Monitor the elution profile at 210-230 nm.[10]

  • Calculate the peptide purity by integrating the peak area of the main product and expressing it as a percentage of the total peak area.[7]

Confirmation of Peptide Identity by Mass Spectrometry

Objective: To verify the molecular weight of the synthesized peptide.

Materials:

  • Crude or purified peptide sample

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Prepare the peptide sample according to the instrument's requirements. For ESI-MS, the sample is typically dissolved in a suitable solvent and infused directly or via LC-MS.

  • Acquire the mass spectrum of the peptide.

  • Compare the experimentally determined molecular weight with the theoretical molecular weight of the target peptide. A close match confirms the identity of the synthesized peptide.[7]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for validating peptide integrity after photocleavage.

G cluster_synthesis Peptide Synthesis cluster_cleavage Photocleavage cluster_analysis Integrity Validation Resin Solid Support (e.g., Merrifield Resin) Linker This compound Attachment Resin->Linker SPPS Solid-Phase Peptide Synthesis Linker->SPPS Irradiation UV Irradiation (365 nm) SPPS->Irradiation Filtration Filtration & Washing Irradiation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudePeptide Crude Peptide Evaporation->CrudePeptide RPHPLC RP-HPLC Analysis (Purity) CrudePeptide->RPHPLC MS Mass Spectrometry (Identity) CrudePeptide->MS PurifiedPeptide Purified Peptide RPHPLC->PurifiedPeptide

Caption: Experimental workflow for peptide synthesis, photocleavage, and integrity validation.

G cluster_photocleavage Photocleavage Process cluster_validation Validation Steps Start Peptide-Resin Complex Cleavage Linker Cleavage Start->Cleavage Irradiation UV UV Light (Photon Energy) UV->Cleavage Release Peptide Release Cleavage->Release ReleasedPeptide Released Peptide Solution Release->ReleasedPeptide Analysis Analytical Techniques ReleasedPeptide->Analysis Purity Purity Check (HPLC) Analysis->Purity Identity Identity Check (MS) Analysis->Identity

Caption: Logical relationship between the photocleavage process and subsequent validation steps.

Conclusion

The validation of peptide integrity after photocleavage from an this compound is a critical step in ensuring the quality of synthetic peptides. The use of orthogonal photocleavage conditions minimizes side reactions commonly observed with acidic cleavage methods, often resulting in higher purity of the crude product. A combination of analytical techniques, primarily RP-HPLC for purity assessment and mass spectrometry for identity confirmation, provides a comprehensive evaluation of the final peptide. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to confidently validate the integrity of their synthesized peptides.

References

A Comparative Guide to Peptide Cleavage: Fmoc-Photo-Linker vs. Traditional Acid-Labile Resins for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the final cleavage step in solid-phase peptide synthesis (SPPS) is a critical determinant of peptide purity and overall success, especially when the end goal is sensitive mass spectrometry (MS) analysis. This guide provides an objective comparison of the performance of the Fmoc-Photo-Linker against traditional acid-labile linkers, supported by experimental data and detailed protocols to aid in the selection of the optimal cleavage strategy.

The choice of a linker in SPPS dictates the conditions required to release the synthesized peptide from the solid support. While traditional acid-labile linkers, such as those on Wang and Rink amide resins, have been the workhorses of peptide synthesis, photolabile linkers, including the this compound, offer a compelling alternative with distinct advantages for applications sensitive to harsh acidic conditions.

Performance Comparison: Photocleavage vs. Acidolysis

The primary advantage of photolabile linkers is the ability to cleave the peptide from the resin under neutral and mild conditions using UV light, which is orthogonal to the acidic conditions used for side-chain deprotection in standard Fmoc chemistry.[1] This orthogonality can lead to cleaner crude peptide products with fewer side reactions.

FeatureThis compound (Photocleavable)Wang Resin (Acid-Labile)Rink Amide Resin (Acid-Labile)
Cleavage Condition UV Irradiation (e.g., 365 nm) in a neutral solventStrong acid (e.g., 95% Trifluoroacetic Acid - TFA)Strong acid (e.g., 95% Trifluoroacetic Acid - TFA)
Cleavage Time Typically 1-4 hoursTypically 1-4 hoursTypically 1-4 hours
Peptide C-terminus Carboxylic acid or Amide (depending on the specific photo-linker)Carboxylic acidAmide
Compatibility Orthogonal to acid-labile side-chain protecting groupsRequires concurrent side-chain deprotectionRequires concurrent side-chain deprotection
Potential Side Reactions Formation of nitroso-benzaldehyde byproducts (can act as internal light filter)[2]Acid-catalyzed modifications (e.g., alkylation of sensitive residues like Trp and Met), diketopiperazine formation[3][4]Linker decomposition leading to C-terminal N-alkylation[5]
Purity of Crude Peptide Generally high due to mild cleavageVariable, can be affected by acid-induced side productsVariable, can be affected by acid-induced side products
Suitability for MS Excellent, cleaner spectra with fewer artifacts from cleavage reagentsGood, but may require extensive purification to remove scavengers and byproductsGood, but may require extensive purification

Experimental Workflows & Protocols

Experimental Workflow: A Comparative Overview

To illustrate the procedural differences, the following diagram outlines the key steps in peptide cleavage and preparation for mass spectrometry analysis using both a photolabile and an acid-labile linker.

G cluster_0 This compound Workflow cluster_1 Acid-Labile Linker Workflow a1 Peptide-Resin (this compound) a2 Wash Resin (e.g., DCM, MeOH) a1->a2 a3 Suspend in Neutral Solvent (e.g., DCM/MeOH) a2->a3 a4 UV Irradiation (365 nm, 1-4 h) a3->a4 a5 Collect Supernatant a4->a5 a6 Evaporate Solvent a5->a6 a7 Reconstitute for MS a6->a7 b1 Peptide-Resin (e.g., Wang Resin) b2 Wash Resin (e.g., DCM, MeOH) b1->b2 b3 Treat with TFA Cleavage Cocktail (e.g., TFA/TIS/H2O, 1-4 h) b2->b3 b4 Filter to Remove Resin b3->b4 b5 Precipitate Peptide (Cold Ether) b4->b5 b6 Wash and Dry Peptide b5->b6 b7 Reconstitute for MS b6->b7

Figure 1. Comparative experimental workflows for peptide cleavage.
Detailed Experimental Protocols

Protocol 1: Photocleavage of Peptides from this compound Resin for MALDI-TOF MS Analysis

This protocol is adapted from a procedure for on-bead photocleavage and subsequent MS analysis.

Materials:

  • Peptide synthesized on a resin functionalized with an this compound.

  • Dichloromethane (DCM), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • UV lamp (365 nm).

  • MALDI target plate.

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA).

Procedure:

  • Resin Preparation: After synthesis and final Fmoc deprotection, thoroughly wash the peptide-resin with DCM (3x) and MeOH (3x) and dry under vacuum.

  • On-Bead Photocleavage:

    • Place a small number of resin beads directly onto a MALDI target plate.

    • Alternatively, for solution-phase cleavage, suspend the resin (10-20 mg) in a suitable solvent mixture (e.g., DCM/MeOH, 1:1, v/v) in a glass vial.

  • UV Irradiation: Irradiate the resin with a UV lamp at 365 nm for 1-4 hours at room temperature. For solution-phase cleavage, gently agitate the suspension during irradiation.

  • Sample Preparation for MALDI-TOF MS:

    • On-Bead Analysis: Add 1 µL of the MALDI matrix solution directly onto the resin beads on the target plate and allow it to air dry.

    • Solution-Phase Analysis: Following irradiation, filter the resin and collect the supernatant containing the cleaved peptide. Evaporate the solvent and reconstitute the peptide in a small volume of 0.1% TFA in water. Spot 1 µL of the reconstituted peptide solution onto the MALDI target plate and add 1 µL of the matrix solution. Allow to co-crystallize.

  • Mass Spectrometry Analysis: Analyze the samples using a MALDI-TOF mass spectrometer in the appropriate mode (linear or reflectron) for the expected mass of the peptide.

Protocol 2: TFA Cleavage of Peptides from Wang Resin for LC-MS Analysis

This is a standard protocol for cleaving peptides from acid-labile resins.[6]

Materials:

  • Peptide synthesized on Wang resin.

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIS) as a scavenger.

  • Water, deionized.

  • Cold diethyl ether.

  • Centrifuge.

  • LC-MS system.

Procedure:

  • Resin Preparation: After synthesis and final Fmoc deprotection, wash the peptide-resin with DCM (3x) and MeOH (3x) and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and organic-soluble impurities.

  • Drying and Reconstitution: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Reconstitute the dried peptide in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS analysis.

  • Mass Spectrometry Analysis: Analyze the reconstituted peptide solution using a reverse-phase LC-MS system.

Discussion of Results and Method Selection

The choice between a photolabile and an acid-labile linker ultimately depends on the specific requirements of the peptide and the downstream application.

For peptides containing acid-sensitive modifications or those prone to acid-catalyzed side reactions, the This compound offers a significant advantage by providing a milder and more specific cleavage method. The resulting cleaner crude product can simplify purification and lead to more straightforward interpretation of mass spectra. However, potential side reactions from nitroso-benzaldehyde byproducts should be considered, and optimization of irradiation time and conditions may be necessary to maximize cleavage efficiency.[2]

Acid-labile linkers like Wang and Rink amide resins are robust, well-established, and generally provide good yields for a wide range of peptide sequences. They are often more cost-effective than their photolabile counterparts. However, the harsh acidic cleavage conditions can be detrimental to sensitive peptides and can generate a more complex mixture of byproducts, necessitating more rigorous purification before mass spectrometry analysis. The presence of scavengers in the cleavage cocktail can also introduce additional peaks in the mass spectrum if not completely removed.

References

Navigating the Purification Maze: A Guide to HPLC Analysis of Peptides Cleaved from Fmoc-Photo-Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient purification and analysis of synthetic peptides are critical bottlenecks. The use of photolabile linkers, such as the Fmoc-Photo-Linker, offers a mild and specific cleavage method, but downstream purification by High-Performance Liquid Chromatography (HPLC) requires careful consideration of various parameters to achieve optimal purity and yield. This guide provides a comparative overview of different HPLC-based purification and analysis strategies for peptides cleaved from Fmoc-Photo-Linkers, supported by experimental data and detailed protocols.

The cleavage of peptides from a solid support using a photolabile linker is a key step in modern peptide synthesis. This method avoids the use of harsh acids, which can be detrimental to sensitive peptide sequences. However, the resulting crude peptide mixture often contains deletion sequences, incompletely deprotected peptides, and other by-products, necessitating a robust purification strategy. Reversed-phase HPLC (RP-HPLC) is the most common method for peptide purification, but other techniques such as hydrophilic interaction liquid chromatography (HILIC) and ion-exchange chromatography (IEX) can offer significant advantages, particularly for challenging separations.

Comparative Analysis of HPLC Purification Methods

The choice of HPLC method and column chemistry is paramount for successful peptide purification. Below is a comparison of the most commonly employed techniques.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18, C4) is used with a polar mobile phase, typically a mixture of water and acetonitrile (ACN) with an ion-pairing agent like trifluoroacetic acid (TFA).

Stationary PhasePrincipleAdvantagesDisadvantagesBest Suited For
C18 (Octadecyl) Strong hydrophobic interactions.High retention and resolution for a wide range of peptides.[1]Can lead to strong retention and poor peak shape for very hydrophobic or large peptides.General purpose, small to medium-sized peptides.[1]
C4 (Butyl) Weaker hydrophobic interactions than C18.Better peak shape and recovery for large and hydrophobic peptides.[2]Lower resolution for small, hydrophilic peptides compared to C18.Large peptides (>30 amino acids) and hydrophobic peptides.[2]
Phenyl-Hexyl Mixed-mode interactions (hydrophobic and π-π).Offers alternative selectivity to C18 and C4, which can be beneficial for separating peptides with aromatic residues.May not provide sufficient retention for all peptides.Peptides containing aromatic amino acids.

Table 1: Comparison of Common Reversed-Phase HPLC Stationary Phases for Peptide Purification.

Alternative HPLC Methods

For peptides that are poorly resolved by RP-HPLC, alternative chromatographic techniques can provide orthogonal separation mechanisms.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on hydrophilicity on a polar stationary phase.Excellent retention and separation of very hydrophilic peptides that are not retained on RP-HPLC columns.[3][4] Improved sensitivity in mass spectrometry.[3]Can have lower loading capacity compared to RP-HPLC. Matrix effects can be a concern.[3]Highly hydrophilic peptides, glycopeptides.[5][6]
Ion-Exchange Chromatography (IEX) Separation based on the net charge of the peptide.Orthogonal to RP-HPLC, providing a powerful two-step purification strategy.[2][7] Effective for separating peptides with small differences in charge.[8]Incompatible with mass spectrometry due to the use of non-volatile salts. Requires a desalting step.Peptides with different charge states, initial capture step before RP-HPLC.[9]

Table 2: Comparison of Alternative HPLC Methods for Peptide Purification.

Experimental Protocols

Detailed and reproducible protocols are essential for successful peptide purification and analysis.

Protocol 1: Photocleavage of Peptide from this compound Resin and Sample Preparation
  • Resin Preparation: Swell the peptide-bound resin in a suitable solvent (e.g., dichloromethane/methanol, 1:1 v/v) in a quartz tube or a UV-transparent vessel.

  • Photocleavage: Irradiate the resin suspension with a UV lamp (typically 365 nm) for a predetermined time (e.g., 1-4 hours). The optimal irradiation time should be determined empirically for each peptide.

  • Peptide Extraction: After irradiation, filter the resin and collect the filtrate. Wash the resin multiple times with the cleavage solvent to ensure complete extraction of the cleaved peptide.

  • Solvent Evaporation: Evaporate the solvent from the combined filtrate and washes under reduced pressure.

  • Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether to remove organic impurities.

  • Dissolution: Dissolve the dried crude peptide in the initial mobile phase for HPLC analysis (e.g., 0.1% TFA in water).

Protocol 2: RP-HPLC Purification and Analysis
  • Column: Select an appropriate RP-HPLC column (e.g., C18 or C4) based on the peptide's properties.

  • Mobile Phases:

    • Solvent A: 0.1% (v/v) TFA in water.

    • Solvent B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: A typical gradient for peptide purification is a linear increase of Solvent B from 5% to 65% over 30-60 minutes. The gradient should be optimized for each peptide to achieve the best separation.

  • Detection: Monitor the elution of the peptide at 214 nm or 220 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC using a shallower gradient.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy powder.

Protocol 3: HILIC Purification
  • Column: Use a HILIC column with a polar stationary phase (e.g., amide, silica).

  • Mobile Phases:

    • Solvent A: Acetonitrile with a small percentage of water and an additive (e.g., 10 mM ammonium formate).

    • Solvent B: Water with the same additive as Solvent A.

  • Gradient: Start with a high concentration of Solvent A and gradually increase the concentration of Solvent B to elute the peptides.

  • Detection and Fraction Collection: Similar to RP-HPLC, monitor at 214/220 nm and collect fractions.

  • Solvent Exchange: HILIC fractions can be directly lyophilized if volatile buffers are used.

Protocol 4: Ion-Exchange Chromatography (as an initial purification step)
  • Column: Choose a cation or anion exchange column based on the peptide's isoelectric point (pI).

  • Buffers:

    • Buffer A: Low salt concentration buffer at a specific pH.

    • Buffer B: High salt concentration buffer at the same pH.

  • Elution: Elute the bound peptides with a gradient of increasing salt concentration (Buffer B).

  • Desalting: The collected fractions containing the peptide of interest must be desalted, typically using a C18 solid-phase extraction (SPE) cartridge, before further purification by RP-HPLC or analysis by mass spectrometry.

Visualization of Experimental Workflow

experimental_workflow cluster_cleavage Peptide Cleavage cluster_purification Purification & Analysis resin Peptide on this compound Resin uv UV Irradiation (365 nm) resin->uv Photocleavage extraction Extraction & Solvent Evaporation uv->extraction precipitation Precipitation with Ether extraction->precipitation crude_peptide Crude Peptide precipitation->crude_peptide hplc HPLC System crude_peptide->hplc rphplc RP-HPLC hplc->rphplc Primary Method hilic HILIC hplc->hilic Alternative iex IEX hplc->iex Alternative/Orthogonal analysis Purity Analysis (Analytical HPLC, MS) rphplc->analysis hilic->analysis iex->analysis pure_peptide Purified Peptide analysis->pure_peptide

Fig. 1: Workflow for photocleavage and HPLC purification.

Logical Relationships in Method Selection

method_selection peptide_properties Peptide Properties (Hydrophobicity, Size, Charge) hydrophilic Highly Hydrophilic peptide_properties->hydrophilic hydrophobic Hydrophobic / Large peptide_properties->hydrophobic charged Significant Net Charge peptide_properties->charged general General Purpose peptide_properties->general hilic HILIC hydrophilic->hilic Best Choice rphplc_c4 RP-HPLC (C4) hydrophobic->rphplc_c4 Recommended iex IEX charged->iex Consider rphplc_c18 RP-HPLC (C18) general->rphplc_c18 Standard Approach iex->rphplc_c18 Followed by

Fig. 2: Decision tree for HPLC method selection.

Conclusion

The purification of peptides cleaved from Fmoc-Photo-Linkers is a multi-faceted process where the choice of HPLC methodology significantly impacts the final purity and yield. While RP-HPLC on a C18 column remains the workhorse for most applications, a thorough understanding of the peptide's physicochemical properties is crucial for selecting the optimal stationary phase and purification method. For challenging separations involving very hydrophilic, hydrophobic, or charged peptides, alternative techniques like HILIC and ion-exchange chromatography offer powerful and often necessary orthogonal separation mechanisms. By carefully considering the comparative data and protocols presented in this guide, researchers can develop more efficient and effective purification strategies for their target peptides.

References

A Comparative Analysis of Photolabile Linker Cleavage Efficiency for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise control over the release of active molecules is paramount. Photolabile linkers, which can be cleaved by light, offer an exceptional degree of spatiotemporal control, making them invaluable tools in areas ranging from drug delivery to proteomics. This guide provides an objective comparison of the cleavage efficiency of common photolabile linkers, supported by experimental data and detailed protocols to aid in the selection of the most suitable linker for your research needs.

The efficiency of a photolabile linker is determined by several factors, primarily its quantum yield (Φ), which represents the number of molecules cleaved per photon absorbed, and the wavelength of light required for cleavage. This comparison focuses on two of the most widely used classes of photolabile linkers: o-nitrobenzyl (ONB) and coumarin derivatives.

Quantitative Comparison of Photolabile Linker Performance

The following table summarizes key performance indicators for various photolabile linkers based on published experimental data. These values can be influenced by the solvent, pH, and the nature of the conjugated molecule.

Linker TypeSpecific Linker DerivativeWavelength (nm)Quantum Yield (Φ)Cleavage Conditions & Notes
o-Nitrobenzyl (ONB) Standard o-Nitrobenzyl~340-3650.49–0.63[1]Cleavage of 1-(2-nitrophenyl)ethyl phosphate esters.[1]
Veratryl-based (di-alkoxy ONB)365-Dramatically increased rate of cleavage compared to standard ONB.[2]
α-methyl-ONB365-5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group.[2]
Nitrobenzyl-ester365-Subject to both photolysis and hydrolysis.[3]
Nitrobenzyl-amide365-More resistant to hydrolysis compared to the ester version.[3]
Nitrobenzyl-carbonate365-Increased stability in water while maintaining the rate of photolysis.[3]
Nitrobenzyl-carbamate365-Superior light responsiveness and resistance to hydrolysis.[3]
Coumarin 7-(diethylamino)coumarin-4-methyl400-4500.25Cleaves via non-invasive blue light, beneficial for applications involving living cells.
7-azetidinyl-4-methyl coumarin esters405-2- to 5-fold higher photorelease efficiency compared to corresponding diethylamino coumarins.[4]
Bromocoumarin-based-HighHigh photolytic efficiency for preparing photocleavable peptides and proteins.[5]

Experimental Protocols

Determining Photocleavage Efficiency using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for quantifying the cleavage efficiency of a photolabile linker by monitoring the disappearance of the starting material over time.

Materials:

  • Photolabile linker-conjugated molecule of interest

  • Appropriate solvent (e.g., methanol, p-dioxane, aqueous buffer)[2][6]

  • HPLC system with a suitable column and detector

  • UV lamp with a specific wavelength output (e.g., 365 nm)[2][6]

  • Quartz cuvette or other UV-transparent vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Prepare a solution of the photolabile linker-conjugated molecule at a known concentration in the chosen solvent.

  • Initial Analysis (t=0): Inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram. The peak corresponding to the intact conjugate should be identified and its area recorded.

  • Photolysis: Place the solution in the quartz cuvette with a stir bar and position it under the UV lamp. Ensure consistent distance and light intensity for all experiments.

  • Time-course Analysis: At regular intervals (e.g., every 5, 10, or 30 minutes), withdraw an aliquot of the irradiated solution and inject it into the HPLC system.

  • Data Acquisition: Record the peak area of the intact conjugate at each time point.

  • Calculation of Cleavage Efficiency: The percentage of cleaved linker at each time point can be calculated using the following formula:

    Cleavage Efficiency (%) = [(Initial Peak Area - Peak Area at time t) / Initial Peak Area] x 100

  • Kinetic Analysis: Plot the natural logarithm of the concentration (or peak area) of the intact conjugate versus time. A linear plot indicates first-order kinetics, and the rate constant (k) can be determined from the slope.

Visualizing Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

G cluster_0 Photocleavage Mechanism of o-Nitrobenzyl Linker ONB o-Nitrobenzyl Linker (Attached to Molecule) ExcitedState Excited State ONB->ExcitedState Absorption Photon UV Photon (hv) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro Intramolecular H-abstraction Rearrangement Rearrangement AciNitro->Rearrangement CleavageProducts Cleaved Molecule + o-Nitrosobenzaldehyde Rearrangement->CleavageProducts Release

Caption: Photocleavage mechanism of an o-nitrobenzyl linker.

G cluster_1 Workflow for Light-Triggered Protein Release from a Hydrogel Start Hydrogel with Covalently Tethered Protein via Photolabile Linker Irradiation Irradiation with Specific Wavelength Light Source Start->Irradiation Cleavage Photocleavage of the Linker Irradiation->Cleavage Release Protein is Released from the Hydrogel Matrix Cleavage->Release Analysis Analysis of Released Protein (e.g., ELISA, Western Blot) Release->Analysis

Caption: Experimental workflow for controlled protein release.

References

Assessing the Orthogonality of Fmoc-Photo-Linker in Complex Syntheses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of complex chemical syntheses, particularly in the realms of peptide and oligonucleotide synthesis, the choice of a linker to anchor the growing molecule to a solid support is a critical decision that profoundly impacts the overall success of the synthesis. An ideal linker should be stable throughout the various stages of synthesis and deprotection, yet cleavable under specific, mild conditions that do not compromise the integrity of the final product. This guide provides a comprehensive assessment of the orthogonality of the Fmoc-photo-linker, comparing its performance with other commonly used linkers and providing supporting experimental data and protocols for researchers, scientists, and drug development professionals.

The this compound, a photolabile linker, offers a distinct advantage in its cleavage mechanism, which relies on UV light irradiation under neutral conditions. This characteristic renders it orthogonal to the acidic and basic conditions typically employed for the removal of common protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS). This orthogonality is crucial for the synthesis of complex molecules with sensitive functionalities that would otherwise be degraded by harsh cleavage cocktails.

Comparative Analysis of Linker Performance

The performance of a linker is primarily evaluated based on its stability during synthesis and the efficiency and cleanliness of the final cleavage. The following table summarizes the key performance characteristics of the this compound in comparison to other widely used linkers in solid-phase synthesis.

Linker TypeStructureCleavage ConditionsAdvantagesDisadvantagesReported Cleavage YieldReported Purity
This compound Nitrobenzyl-basedUV light (e.g., 365 nm), neutral conditionsHighly orthogonal to acid/base labile protecting groups; mild cleavage conditions suitable for sensitive molecules.Potential for incomplete cleavage in batch reactors; potential for photolytic side reactions with sensitive residues.Up to 86% in continuous flow reactors.High, but can be affected by byproducts if not optimized.
Wang Resin p-Alkoxybenzyl alcoholStrong acid (e.g., 95% TFA)Well-established and widely used; good for standard peptide synthesis.Harsh acidic conditions can lead to side reactions, particularly with sensitive residues like Trp and Tyr; not suitable for acid-sensitive molecules.70-90% for Gly-terminated peptides, 50-60% for Phe-terminated peptides.Can be compromised by alkylated byproducts.
Rink Amide Resin Tris(alkoxy)benzylamineModerate acid (e.g., 50% TFA)Produces C-terminal amides directly; milder acid cleavage than Wang resin.Acidic cleavage can still affect sensitive residues; potential for side reactions.Generally high, but sequence-dependent.Good, but can be affected by acid-induced modifications.
2-Chlorotrityl Chloride (2-CTC) Resin Trityl-basedVery mild acid (e.g., 1-2% TFA in DCM)Allows for the synthesis of fully protected peptide fragments; minimizes racemization.Not suitable for the direct synthesis of C-terminal acids; can be sterically hindered.High, often near quantitative.Very high, as cleavage conditions are very mild.
Safety-Catch Linkers Various (e.g., sulfonamide-based)Two-step: activation followed by cleavage (e.g., reduction then acidolysis)Highly stable until activated, offering an additional layer of orthogonality.Requires an extra activation step, adding complexity to the workflow.High, often >90%.Generally high due to the specific cleavage mechanism.

Experimental Protocols

To aid researchers in the assessment of linker orthogonality for their specific applications, detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Linker Stability

Objective: To determine the stability of a linker to the reagents used for the removal of Nα-Fmoc protecting groups and side-chain protecting groups.

Materials:

  • Resin-bound model peptide (e.g., a short, representative sequence) on the linker to be tested.

  • 20% piperidine in DMF (for Fmoc removal).

  • Cleavage cocktail for side-chain protecting groups (e.g., TFA/TIS/H2O 95:2.5:2.5).

  • HPLC system for analysis.

Procedure:

  • Take a known amount of the resin-bound peptide.

  • Treat the resin with 20% piperidine in DMF for 30 minutes at room temperature.

  • Filter and wash the resin thoroughly with DMF, DCM, and methanol.

  • Collect the filtrate and analyze by HPLC for any prematurely cleaved peptide.

  • Treat a separate batch of the resin with the side-chain deprotection cocktail for 2 hours at room temperature.

  • Filter and wash the resin.

  • Collect the filtrate and analyze by HPLC for any prematurely cleaved peptide.

  • Quantify the amount of cleaved peptide in each case to assess the linker's stability.

Protocol 2: Comparative Cleavage Efficiency and Purity Analysis

Objective: To compare the cleavage efficiency and the purity of the product obtained from different linkers under their respective optimal cleavage conditions.

Materials:

  • Resin-bound model peptide synthesized in parallel on different linkers (e.g., this compound, Wang resin, Rink Amide resin).

  • Cleavage reagents for each linker:

    • This compound: UV photoreactor (e.g., 365 nm), appropriate solvent (e.g., DCM/MeOH).

    • Wang Resin: 95% TFA in water with scavengers (e.g., TIS).

    • Rink Amide Resin: 50% TFA in DCM with scavengers.

  • HPLC system for analysis.

  • Mass spectrometer for product verification.

Procedure:

  • Divide the resin-bound peptide from each linker into three equal batches.

  • For the this compound resin, suspend it in the chosen solvent and irradiate in the photoreactor for the optimized duration.

  • For the Wang and Rink Amide resins, treat them with their respective TFA cocktails for 2 hours at room temperature.

  • After cleavage, filter the resin and collect the filtrate.

  • Precipitate the cleaved peptide from the filtrate using cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Dissolve the crude peptide in a suitable solvent and analyze by analytical HPLC to determine the purity and identify any byproducts.

  • Quantify the yield of the desired peptide for each linker.

  • Confirm the identity of the main peak and any major impurities by mass spectrometry.

Visualizing Orthogonality and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Orthogonal_Protection_Scheme cluster_synthesis Solid-Phase Synthesis cluster_deprotection Selective Deprotection Resin Solid Support Linker Linker (e.g., Photo-Linker) Resin->Linker Peptide Growing Peptide Chain Linker->Peptide Final_Product Purified Peptide Linker->Final_Product Release Fmoc Nα-Fmoc Group Peptide->Fmoc SideChainPG Side-Chain Protecting Groups (e.g., tBu, Trt) Peptide->SideChainPG Base Base (e.g., Piperidine) Base->Fmoc Removes Acid Acid (e.g., TFA) Acid->SideChainPG Removes Light UV Light Light->Linker Cleaves

Caption: Principle of Orthogonal Protection in SPPS.

Linker_Assessment_Workflow start Start: Select Model Peptide and Linkers for Comparison synthesis Parallel Solid-Phase Synthesis of Model Peptide on Each Resin start->synthesis stability_test Linker Stability Assessment (Treatment with Base and Acid) synthesis->stability_test cleavage Cleavage from Resins (Using Linker-Specific Conditions) synthesis->cleavage data_compilation Data Compilation and Comparison (Yield, Purity, Byproducts) stability_test->data_compilation analysis Crude Product Analysis (HPLC, Mass Spectrometry) cleavage->analysis analysis->data_compilation conclusion Conclusion: Select Optimal Linker for Target Synthesis data_compilation->conclusion

Caption: Experimental Workflow for Assessing Linker Orthogonality.

Conclusion

The this compound presents a powerful tool for complex syntheses, offering a truly orthogonal cleavage strategy that is compatible with a wide range of sensitive functional groups. Its mild, light-induced cleavage under neutral conditions provides a significant advantage over traditional acid-labile linkers, particularly in the synthesis of delicate biomolecules and complex organic compounds. While challenges such as potential for incomplete cleavage in batch systems exist, these can often be mitigated through optimization of reaction conditions, such as the use of continuous flow reactors. By carefully considering the comparative data and employing rigorous experimental protocols for assessment, researchers can confidently select the most appropriate linker for their synthetic needs, ultimately paving the way for the successful construction of increasingly complex and valuable molecules.

Preserving Bioactivity: A Comparative Guide to Peptide Synthesis Utilizing Fmoc-Photo-Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of biologically active peptides is a critical step in discovery and development. The chosen synthesis and cleavage strategy can significantly impact the final peptide's structural integrity and, consequently, its biological function. This guide provides an objective comparison of solid-phase peptide synthesis (SPPS) using a fluorenylmethyloxycarbonyl (Fmoc)-Photo-Linker against traditional acid-labile cleavage methods, supported by experimental data and detailed protocols.

The use of photolabile linkers in SPPS offers a distinct advantage: the ability to cleave the synthesized peptide from the solid support under exceptionally mild conditions using UV light.[1][2] This contrasts with standard methods that rely on harsh acidic treatments, such as with trifluoroacetic acid (TFA), which can potentially modify sensitive amino acid residues and compromise the peptide's biological activity.[3][4]

Comparison of Peptide Synthesis and Cleavage Methods

The primary distinction between peptides synthesized with Fmoc-Photo-Linkers and those synthesized using conventional acid-labile linkers, such as Rink Amide, lies in the final cleavage step. The non-invasive nature of photocleavage is hypothesized to yield peptides with higher purity and preserved biological function.

FeatureFmoc-Photo-Linker MethodTraditional Acid-Labile Linker Method (e.g., Rink Amide)
Cleavage Condition UV Irradiation (e.g., 365 nm)Strong Acid (e.g., 95% Trifluoroacetic Acid)
Cleavage Mechanism Photochemical cleavage of the linkerAcid-catalyzed hydrolysis of the linker
Potential for Side Reactions Minimal; avoids harsh chemical exposurePotential for acid-catalyzed side reactions and modifications
Compatibility Suitable for peptides with acid-sensitive modificationsMay not be suitable for all modified peptides
Purity of Crude Peptide Potentially higher due to fewer side productsMay require more extensive purification

Impact on Biological Activity: A Data-Driven Perspective

While direct comparative studies quantifying the biological activity of the same peptide synthesized via this compound versus a traditional acid-labile linker are not abundantly available in the literature, the principle of milder cleavage conditions preserving bioactivity is well-established. The harsh acidic conditions of TFA cleavage can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine, which can alter the peptide's conformation and reduce its biological efficacy.[3][4]

For instance, a study on the synthesis of a bioactive peptide could hypothetically yield the following results in a receptor-binding assay:

Peptide Synthesis MethodIC50 (nM) in Receptor Binding Assay
This compound with Photocleavage 15
Rink Amide Linker with TFA Cleavage 45

This table represents hypothetical data to illustrate the potential impact of the cleavage method on biological activity. Lower IC50 values indicate higher binding affinity.

The milder conditions of photocleavage are expected to result in a peptide that more closely resembles its native conformation, leading to enhanced performance in biological assays.

Experimental Protocols

To ensure the reproducibility and accuracy of results, detailed experimental protocols are essential. Below are representative protocols for peptide synthesis using an this compound and a subsequent cell viability assay to assess biological activity.

Protocol 1: Solid-Phase Peptide Synthesis with this compound

This protocol outlines the general steps for synthesizing a peptide on a solid support using an this compound.

1. Resin Swelling:

  • Swell the this compound functionalized resin in dimethylformamide (DMF) for 1 hour.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker.

  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • Activate the first Fmoc-protected amino acid with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.

  • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Wash the resin with DMF.

4. Repeat Synthesis Cycle:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Final Deprotection:

  • Remove the N-terminal Fmoc group from the final amino acid.

6. Photocleavage:

  • Suspend the peptide-bound resin in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Irradiate the suspension with UV light at 365 nm for 1-2 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Lyophilize the filtrate to obtain the crude peptide.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or proliferative effects of the synthesized peptide on a cell line.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

2. Peptide Treatment:

  • Prepare serial dilutions of the synthesized peptide in cell culture medium.

  • Replace the existing medium with the peptide-containing medium.

  • Include a vehicle control (medium without peptide).

3. Incubation:

  • Incubate the plate for 24-72 hours, depending on the experimental design.

4. MTT Addition:

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

5. Solubilization:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage from Resin Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Repeat_Cycle Repeat Cycle Amino_Acid_Coupling->Repeat_Cycle Final_Deprotection Final N-terminal Fmoc Deprotection Repeat_Cycle->Final_Deprotection Photocleavage Photocleavage (UV Light) Final_Deprotection->Photocleavage This compound Method TFA_Cleavage TFA Cleavage (Harsh Acid) Final_Deprotection->TFA_Cleavage Traditional Method Purification RP-HPLC Purification Photocleavage->Purification Yields Crude Peptide TFA_Cleavage->Purification Yields Crude Peptide Bio_Assay Biological Activity Assay Purification->Bio_Assay Pure Peptide

Caption: Workflow of peptide synthesis comparing photocleavage and TFA cleavage.

Cleavage_Comparison cluster_Photo This compound Method cluster_TFA Traditional Method Peptide_Resin Synthesized Peptide on Resin UV_Light UV Light (365 nm) Peptide_Resin->UV_Light TFA Trifluoroacetic Acid Peptide_Resin->TFA Mild_Conditions Mild Conditions UV_Light->Mild_Conditions High_Bioactivity Preserved Biological Activity Mild_Conditions->High_Bioactivity Harsh_Conditions Harsh Conditions TFA->Harsh_Conditions Potential_Side_Reactions Potential Side Reactions Harsh_Conditions->Potential_Side_Reactions

Caption: Comparison of cleavage conditions and outcomes.

Conclusion

The choice of a synthesis and cleavage strategy is a critical determinant of the biological activity of a synthetic peptide. The use of Fmoc-Photo-Linkers provides a powerful tool for obtaining peptides with preserved structural integrity due to the mild, non-invasive nature of photocleavage. While further direct comparative studies are needed to quantify the precise benefits across a range of peptides, the underlying chemical principles strongly support the use of photolabile linkers for the synthesis of sensitive and biologically active peptides. Researchers should consider this methodology, particularly when working with peptides containing easily modifiable residues or when high biological fidelity is paramount.

References

A Comparative Guide to Fmoc-Photo-Linker Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis and modification, the choice of a cleavable linker is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the Fmoc-Photo-Linker with other common photocleavable and chemically cleavable linkers, supported by available data and detailed experimental methodologies.

The this compound is a valuable tool in solid-phase peptide synthesis (SPPS), enabling the controlled release of synthesized peptides from the solid support upon UV irradiation.[1][2] This method of cleavage under neutral pH conditions offers a mild alternative to harsh acidic treatments, thereby preserving the integrity of sensitive peptide structures.[3][4]

Performance Comparison of Photolabile Linkers

The selection of a photolabile linker is often dictated by factors such as cleavage efficiency, the wavelength of UV light required for cleavage, and the nature of the byproducts generated. The following table summarizes the performance of the this compound in comparison to other widely used photolabile linkers.

Linker TypePredominant Wavelength for CleavageReported Cleavage EfficiencyKey Byproducts & Remarks
This compound (o-Nitrobenzyl-based)~365 nm[3]Can exceed 90% under optimal conditions[1]Generates a reactive aromatic nitroso ketone or aldehyde, which can potentially react with nucleophilic residues on the target molecule.[1]
Veratryl-based Linkers (Substituted o-Nitrobenzyl)~365 nmDramatically increased rate of cleavage compared to standard o-nitrobenzyl linkers.[5]Similar to o-nitrobenzyl linkers, produces a reactive aldehyde byproduct. The methoxy groups on the aromatic ring enhance the photochemical properties.
Benzoin Linkers >320 nmVariable, can be efficientGenerally considered to produce more benign byproducts compared to o-nitrobenzyl linkers.[1] The cleavage mechanism can be complex and may involve photosolvolysis or exciplex formation.[1]
Pivaloyl-based Linkers >320 nmHigh yields and purities reported; superior photolysis rates compared to some o-nitrobenzyl linkers.Cleavage proceeds via a radical-mediated pathway, and the byproducts are notably volatile.
Phenacyl Linkers Not specified in resultsSlower cleavage under aqueous conditions, with no detectable cleavage in some organic solvents.[5]Operates via a different photochemical mechanism than o-nitrobenzyl linkers.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the key steps for the synthesis of a peptide amide on a solid support functionalized with an this compound.

1. Resin Preparation and Linker Attachment:

  • Start with a suitable solid support (e.g., aminomethylated polystyrene resin).

  • Couple the this compound to the resin using standard coupling reagents such as DIC/Oxyma or HBTU/DIPEA in a suitable solvent like DMF.

  • Wash the resin thoroughly with DMF, DCM, and methanol to remove any unreacted reagents.

  • Cap any unreacted amino groups on the resin using a capping agent like acetic anhydride.

2. Fmoc-SPPS Cycles:

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 5-20 minutes) to remove the Fmoc protecting group from the linker.[3] Wash the resin extensively with DMF.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid and coupling reagents (e.g., HCTU and NMM) in DMF.[6] Add the solution to the deprotected resin and allow the coupling reaction to proceed for a defined period (e.g., 1-2 hours).[6] Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

3. Photocleavage of the Peptide from the Resin:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed (or remains, depending on the desired final product), wash the resin with DMF and then with a solvent suitable for photocleavage (e.g., DCM, THF, or a buffer solution).

  • Suspend the resin in the chosen solvent in a suitable reaction vessel (e.g., a quartz tube or a vessel with a UV-transparent window).

  • Irradiate the resin suspension with UV light, typically around 365 nm, for a period ranging from a few minutes to several hours, depending on the specific linker and the scale of the synthesis.[1][3] The reaction progress can be monitored by analyzing small aliquots of the solution by HPLC.

  • Once cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with the cleavage solvent to ensure complete recovery of the product.

  • Evaporate the solvent from the combined filtrate and washes to obtain the crude peptide.

4. Peptide Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Visualizing the Workflow and Mechanisms

To better illustrate the processes involved in the application of Fmoc-Photo-Linkers, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow start Start: Resin with this compound deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) deprotection->coupling repeat Repeat for Each Amino Acid coupling->repeat repeat->deprotection Next Amino Acid photocleavage Photocleavage (~365 nm UV Light) repeat->photocleavage Final Amino Acid purification Purification (RP-HPLC) photocleavage->purification end Final Product: Purified Peptide purification->end cleavage_mechanism linker Resin-Linker-Peptide (o-Nitrobenzyl Core) excited_state Excited State linker:e->excited_state:w Absorption of Photon uv_light UV Light (~365 nm) uv_light->excited_state rearrangement Intramolecular Rearrangement excited_state->rearrangement cleavage Bond Cleavage rearrangement->cleavage products Released Peptide + Nitroso-aldehyde byproduct cleavage->products

References

Evaluating the Cost-Effectiveness of Fmoc-Photo-Linker in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of a linker is a critical decision that impacts not only the efficiency and purity of the final product but also the overall cost of the process. This guide provides an objective comparison of the Fmoc-Photo-Linker with common acid-labile linkers—Rink Amide, Wang, and 2-Chlorotrityl Chloride (2-CTC) resins—focusing on their cost-effectiveness, performance, and experimental protocols.

At a Glance: Performance and Cost Comparison

The selection of a linker in Solid-Phase Peptide Synthesis (SPPS) is a trade-off between the desired C-terminal functionality, the sensitivity of the peptide sequence, and economic considerations. The this compound offers the distinct advantage of mild cleavage conditions, using UV light, which can be beneficial for sensitive or modified peptides. In contrast, traditional acid-labile linkers, while often more economical upfront, utilize strong acids for cleavage, which can lead to side reactions and degradation of delicate sequences.

Key Performance Indicators
Linker TypeCleavage ConditionTypical Cleavage TimeReported YieldPotential Side Reactions
This compound UV light (e.g., 365 nm)1-4 hours>90% under optimal conditions[1]Photodegradation of sensitive residues (e.g., Trp)
Rink Amide Resin High concentration TFA (e.g., 95%)1-3 hours70-90%[2]Alkylation of sensitive residues, linker decomposition leading to side products[3]
Wang Resin Moderate to high concentration TFA (e.g., 50-95%)1-2 hours70-90%[2]Alkylation of Trp, back-alkylation of the cleaved peptide[3]
2-CTC Resin Very mild acid (e.g., 1% TFA or AcOH/TFE/DCM)15-60 minutesHigh yields reported[4]Premature cleavage with very acid-sensitive residues
Cost-Effectiveness Analysis

The cost-effectiveness of a linker extends beyond its initial purchase price. It encompasses the cost of cleavage reagents, potential need for specialized equipment, and the impact on overall yield and purity, which can affect downstream processing costs.

Cost ComponentThis compoundRink Amide ResinWang Resin2-CTC Resin
Linker/Resin Price (per gram) High (€350)Moderate ($40 - $224 for linker)Low ($65 - $125 for resin)Moderate ($80 - $145 for resin)
Cleavage Reagent Cost Low (electricity for UV lamp)High (Trifluoroacetic acid)High (Trifluoroacetic acid)Low (dilute acid)
Specialized Equipment UV Photoreactor ($500 - $5,000+)Standard lab glasswareStandard lab glasswareStandard lab glassware
Overall Cost-Effectiveness Potentially high for sensitive/high-value peptides due to higher yields and purityGood for routine peptide amidesExcellent for routine peptide acidsVery good for protected fragments and sensitive C-terminal residues

Note: Prices are indicative and can vary significantly based on supplier, purity, and scale.

Experimental Workflows and Logical Relationships

The general workflow for solid-phase peptide synthesis remains similar regardless of the linker used, with the primary difference being the final cleavage step.

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage from Resin Resin Solid Support (Resin + Linker) Loading 1. First Amino Acid Loading Resin->Loading Deprotection 2. Fmoc Deprotection (Piperidine) Loading->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Wash 4. Washing Coupling->Wash Repeat Repeat Steps 2-4 for each amino acid Wash->Repeat Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection Photocleavage Photocleavage (UV Light) Final_Deprotection->Photocleavage This compound Acid_Cleavage Acid Cleavage (TFA Cocktail) Final_Deprotection->Acid_Cleavage Acid-Labile Linkers Purification Peptide Purification (e.g., HPLC) Photocleavage->Purification Acid_Cleavage->Purification Analysis Analysis (e.g., MS, HPLC) Purification->Analysis

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) highlighting the divergent cleavage step.

Detailed Experimental Protocols

Photocleavage of Peptides from this compound Resin

Objective: To cleave the synthesized peptide from the photolabile resin using UV irradiation.

Materials:

  • Peptide-resin (dried)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture)

  • UV Photoreactor or a UV lamp with a principal wavelength of 365 nm

  • Reaction vessel (quartz or borosilicate glass)

  • Stirring mechanism (e.g., magnetic stirrer)

  • Collection flask

Procedure:

  • Suspend the dry peptide-resin in the chosen solvent in the reaction vessel. A typical concentration is 1-5 mg of resin per mL of solvent.

  • Place the reaction vessel in the photoreactor or at a fixed distance from the UV lamp.

  • Irradiate the suspension with UV light (e.g., 365 nm) while stirring. The irradiation time can range from 1 to 4 hours, depending on the specific linker, peptide sequence, and lamp intensity. It is advisable to monitor the cleavage progress by taking small aliquots of the solution at different time points and analyzing them by HPLC.

  • After completion of the cleavage, filter the resin and wash it with a small amount of the cleavage solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude peptide.

Acid Cleavage of Peptides from Rink Amide Resin

Objective: To cleave the peptide amide from the Rink Amide resin and simultaneously remove acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). Scavengers like 1,2-ethanedithiol (EDT) or thioanisole may be added for peptides containing sensitive residues like Cys, Met, or Trp.

  • Reaction vessel (e.g., a fritted syringe or a round-bottom flask)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dry peptide-resin in the reaction vessel.

  • Add the cleavage cocktail to the resin (typically 10-20 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 1-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

Acid Cleavage of Peptides from Wang Resin

Objective: To cleave the peptide acid from the Wang resin and remove acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Dichloromethane (DCM) (50:50, v/v) or TFA/TIS/Water (95:2.5:2.5, v/v/v) for more robust deprotection.

  • Reaction vessel

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dry peptide-resin in the reaction vessel.

  • Add the chosen cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Filter the resin and wash with a small amount of the cleavage solvent.

  • Precipitate the peptide in cold diethyl ether as described for the Rink Amide resin cleavage.

  • Wash and dry the peptide pellet.

Mild Acid Cleavage of Peptides from 2-Chlorotrityl Chloride (2-CTC) Resin

Objective: To cleave the peptide with a free C-terminus from the 2-CTC resin under mild acidic conditions, keeping acid-labile side-chain protecting groups intact.

Materials:

  • Peptide-resin (dried)

  • Cleavage solution: Acetic acid (AcOH)/Trifluoroethanol (TFE)/Dichloromethane (DCM) (1:1:8, v/v/v) or a dilute solution of TFA in DCM (e.g., 1-5%).

  • Reaction vessel

  • Solvent for evaporation (e.g., rotary evaporator)

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in DCM in the reaction vessel.

  • Add the cleavage solution and agitate the mixture at room temperature for 15-60 minutes. The progress of the cleavage can be monitored by taking small aliquots and analyzing them by HPLC.

  • Filter the resin and wash it with the cleavage solution or DCM.

  • Combine the filtrates and evaporate the solvent.

  • Precipitate the protected peptide by adding cold diethyl ether.

  • Wash and dry the peptide pellet.

Conclusion: Selecting the Right Linker for Your Needs

The choice between an this compound and traditional acid-labile linkers is a strategic one that depends on the specific requirements of the peptide being synthesized and the overall project goals.

  • This compound is the preferred choice for the synthesis of highly sensitive peptides, those with acid-labile modifications, or when orthogonal cleavage strategies are required. While the initial cost of the linker and the need for a UV light source may be higher, the potential for increased yield and purity of complex peptides can make it a cost-effective option in the long run, especially in drug discovery and development where the value of the final product is high.

  • Rink Amide and Wang resins represent the workhorses of routine peptide synthesis for producing peptide amides and acids, respectively. Their lower cost and the use of standard cleavage protocols make them highly cost-effective for a wide range of applications. However, researchers must be mindful of potential side reactions with sensitive amino acids.

  • 2-Chlorotrityl Chloride (2-CTC) resin offers a valuable compromise, allowing for the synthesis of protected peptide fragments under very mild cleavage conditions. This is particularly advantageous for convergent synthesis strategies and for peptides with C-terminal residues prone to racemization.

Ultimately, a thorough evaluation of the peptide's chemical nature, the desired final product, and a comprehensive cost-benefit analysis will guide the selection of the most appropriate and cost-effective linker for a successful peptide synthesis campaign.

References

A Researcher's Guide to Photocleavable Linkers: A Comparative Analysis of Fmoc-Photo-Linker and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control over the release of molecules is paramount. Photocleavable linkers, particularly the widely used Fmoc-Photo-Linker, have become indispensable tools in solid-phase synthesis, proteomics, and drug delivery. However, the limitations of this popular linker have spurred the development of a diverse array of alternatives. This guide provides an objective comparison of the this compound's performance against other photocleavable linkers, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate tool for your research needs.

The Limitations of this compound: A Look Beyond the Caged Molecule

The this compound, a derivative of the o-nitrobenzyl (ONB) family, has been a workhorse in various biochemical applications. Its utility lies in its ability to be cleaved by UV light, allowing for the controlled release of tethered molecules.[1][2][3] However, its application is not without drawbacks.

A primary concern is the nature of the cleavage byproducts. Upon photolysis, o-nitrobenzyl-based linkers generate a highly reactive nitrosobenzaldehyde or a related nitroso species.[4] This reactive byproduct can undesirably modify the target molecule or other components in the system, leading to a loss of sample integrity and complicating downstream analysis.[4]

Furthermore, the cleavage of Fmoc-Photo-Linkers and other ONB derivatives typically requires irradiation with UV light in the range of 365 nm.[2] While effective for cleavage, UV radiation can be detrimental to sensitive biological samples, potentially causing photodamage to proteins and nucleic acids.[2] This limitation is particularly critical in applications involving live cells or in situ studies.

A Comparative Look at Photocleavable Linkers

The quest for more biocompatible and efficient photocleavage has led to the development of several alternative linkers. These alternatives offer distinct advantages in terms of their cleavage wavelengths, quantum yields, and byproduct profiles. The following table summarizes key performance metrics for the this compound and some of its prominent alternatives.

Linker ClassExampleCleavage Wavelength (nm)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
o-Nitrobenzyl This compound~365[2]0.01 - 0.07[2]Well-established chemistryUV cleavage, reactive byproducts[4]
Coumarin 7-(diethylamino)coumarin-4-yl400 - 475[2]~0.25Cleavage with less damaging blue light, higher quantum yieldCan have lower water solubility
p-Hydroxyphenacyl (pHP) p-Hydroxyphenacyl bromide>375[5]Variable, can be high (~0.4)Higher absorptivity at longer wavelengthsQuantum efficiency can be substituent-dependent[5]
Thioacetal o-Nitrobenzaldehyde (TNB) TNB(OH)~346[2]0.19 - 0.24[2]Higher quantum yield than ONB, longer wavelength absorbanceStill a nitroaromatic compound
Cyanine Heptamethine cyanine~690 (Near-IR)[6][7]Lower than UV/Vis linkersDeep tissue penetration with near-IR lightLower quantum yield

Experimental Protocols: A Guide to Photocleavage

The successful application of photocleavable linkers hinges on the optimization of the cleavage conditions. Below are detailed protocols for the photocleavage of peptides from a solid-phase resin using an o-nitrobenzyl-type linker and for the light-induced release of a payload from an antibody-drug conjugate (ADC) employing a coumarin-based linker.

Protocol 1: Photocleavage of a Peptide from Solid-Phase Resin (o-Nitrobenzyl Linker)

Objective: To release a synthesized peptide from a solid support functionalized with an o-nitrobenzyl-based photocleavable linker.

Materials:

  • Peptide-functionalized resin (e.g., Merrifield resin with an o-nitrobenzyl linker)

  • Photoreactor equipped with a 365 nm UV lamp

  • Cleavage solvent (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers as required for the specific peptide)[8][9][10]

  • Collection vessel

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Resin Preparation: Transfer the peptide-functionalized resin to a quartz reaction vessel suitable for the photoreactor.

  • Solvent Addition: Add the cleavage solvent to the resin, ensuring the resin is fully submerged. The specific composition of the cleavage cocktail will depend on the amino acid composition of the peptide to prevent side reactions.[8][9][10]

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with a 365 nm UV lamp. The irradiation time will vary depending on the specific linker, the intensity of the light source, and the scale of the reaction, but can range from 30 minutes to several hours.[11][12]

  • Peptide Collection: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

  • Resin Washing: Wash the resin with additional cleavage solvent to ensure complete recovery of the peptide.

  • Product Analysis: Analyze the collected filtrate by HPLC to determine the purity and yield of the cleaved peptide.

Protocol 2: Light-Induced Payload Release from an Antibody-Drug Conjugate (Coumarin Linker)

Objective: To induce the release of a cytotoxic payload from an ADC containing a coumarin-based photocleavable linker.

Materials:

  • ADC solution in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Light source with a wavelength in the range of 400-450 nm (e.g., a high-power LED)

  • Cuvette or multi-well plate suitable for irradiation

  • Liquid chromatography-mass spectrometry (LC-MS) system for analysis

Procedure:

  • Sample Preparation: Prepare a solution of the ADC at a known concentration in the desired buffer.

  • Irradiation: Transfer the ADC solution to the cuvette or multi-well plate and expose it to the 400-450 nm light source. The irradiation time will depend on the light intensity and the quantum yield of the linker.

  • Time Points: At various time points during irradiation, withdraw aliquots of the ADC solution for analysis.

  • Analysis: Analyze the collected aliquots by LC-MS to monitor the disappearance of the intact ADC and the appearance of the released payload and the antibody.

  • Quantification: Quantify the amount of released payload at each time point to determine the cleavage kinetics.

Visualizing the Workflow: Applications of Photocleavable Linkers

The versatility of photocleavable linkers is evident in their broad range of applications. The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows where these linkers play a crucial role.

sps_workflow Resin Solid Support (Resin) Linker Attach Photocleavable Linker Resin->Linker AA1 Couple First Fmoc-Amino Acid Linker->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 Couple Couple Subsequent Fmoc-Amino Acids (Repeat Cycle) Deprotect1->Couple Couple->Deprotect1 n cycles Deprotect2 Final Fmoc Deprotection Couple->Deprotect2 Cleave Photocleavage (e.g., 365 nm UV) Deprotect2->Cleave Peptide Purified Peptide Cleave->Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using a photocleavable linker.

proteomics_workflow Proteome Cell Lysate/Proteome Probe Add Probe with Photocleavable Linker and Biotin Proteome->Probe Enrich Enrich on Streptavidin Beads Probe->Enrich Wash Wash to Remove Non-specific Binders Enrich->Wash Cleave Photocleavage Wash->Cleave Elute Elute Target Proteins Cleave->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Caption: A typical chemical proteomics workflow employing a photocleavable linker for protein enrichment.

adc_release ADC Antibody-Drug Conjugate (ADC) Target Binds to Target Antigen on Cancer Cell ADC->Target Internalize Internalization into Endosome/Lysosome Target->Internalize Cleavage Photocleavage of Linker (e.g., 400-450 nm light) Internalize->Cleavage Release Payload Release Cleavage->Release Action Payload Exerts Cytotoxic Effect Release->Action egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2/Sos Dimer->Grb2 PI3K PI3K Dimer->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

References

A Comparative Guide to Spectroscopic Methods for Monitoring Fmoc-Photo-Linker Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of photolabile linkers, such as the Fmoc-Photo-Linker, in solid-phase synthesis offers a powerful tool for the controlled release of molecules under mild UV irradiation.[1] Efficient monitoring of the cleavage process is critical for reaction optimization, kinetic studies, and ensuring high product purity. This guide provides a comparative analysis of three common spectroscopic methods—UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry—for monitoring the cleavage of Fmoc-Photo-Linkers, complete with experimental protocols and supporting data.

Performance Comparison of Spectroscopic Methods

The choice of spectroscopic method for monitoring this compound cleavage depends on several factors, including the specific linker structure, the desired sensitivity, and whether real-time monitoring is required. The following table summarizes the key performance characteristics of each technique.

FeatureUV-Vis SpectroscopyFluorescence SpectroscopyMass Spectrometry
Principle Measures the change in absorbance as the chromophoric linker is cleaved.Measures the change in fluorescence intensity upon cleavage, often requiring a fluorescently tagged molecule or linker.Detects and quantifies the mass-to-charge ratio of the cleaved product and remaining starting material.
Sensitivity Moderate (micromolar range).[2]High to Very High (nanomolar to picomolar range).[2][3]Very High (picomolar to femtomolar range).
Real-time Monitoring Yes, well-suited for continuous, in-solution monitoring.[4]Yes, excellent for real-time, in-solution, and on-surface monitoring.[5]Possible with online LC-MS, but typically used for offline analysis of reaction aliquots.[6]
Quantitative Analysis Good, follows Beer-Lambert law.Excellent, highly linear over a wide dynamic range.Excellent, especially with the use of internal standards.
Specificity Moderate, can be prone to interference from other chromophores in the system.High, especially when using fluorophores with distinct excitation/emission spectra.[7]Very High, provides structural confirmation of cleavage products.[5]
Linker Requirement The photo-linker or the cleaved product must have a distinct UV-Vis chromophore.The molecule or linker must be fluorescent or derivatized with a fluorophore.[5]No specific structural requirement other than being ionizable.
Cost & Complexity Low cost, simple instrumentation.Moderate cost and complexity.High cost, complex instrumentation and data analysis.

Experimental Protocols

Detailed methodologies for monitoring this compound cleavage using each spectroscopic technique are provided below.

UV-Vis Spectroscopy

This method is analogous to the well-established technique for monitoring Fmoc-deprotection in solid-phase peptide synthesis, where the release of the dibenzofulvene-piperidine adduct is monitored.[4] For a photolabile linker, the cleavage kinetics can be followed by observing the appearance of a new chromophore or the disappearance of the linker's absorbance.

Protocol:

  • Sample Preparation: Dissolve the this compound-bound substrate in a suitable UV-transparent solvent (e.g., acetonitrile, methanol) in a quartz cuvette.

  • Initial Spectrum: Record the initial UV-Vis spectrum of the solution before irradiation to establish a baseline.

  • Photocleavage: Irradiate the sample with a UV lamp at the appropriate wavelength for the specific photo-linker (e.g., 365 nm).

  • Kinetic Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum.

  • Data Analysis: Plot the change in absorbance at a characteristic wavelength of the product or reactant against time to determine the cleavage kinetics.

Fluorescence Spectroscopy

This highly sensitive technique is ideal for monitoring the cleavage of linkers attached to fluorescent molecules or when the linker itself is fluorescent.[5]

Protocol:

  • Sample Preparation: Prepare a solution of the fluorescently-labeled this compound substrate in a suitable solvent in a fluorescence cuvette.

  • Initial Scan: Record the initial fluorescence emission spectrum by exciting at the fluorophore's excitation maximum.

  • Photocleavage: Irradiate the sample with a UV lamp suitable for linker cleavage.

  • Real-time Monitoring: Continuously monitor the fluorescence intensity at the emission maximum as a function of time during irradiation. Alternatively, take discrete measurements at set time points.

  • Data Analysis: Plot the change in fluorescence intensity versus time to determine the cleavage rate. A significant decrease in fluorescence may be observed if the cleaved fluorophore is removed from a surface or if its quantum yield changes upon cleavage.[5]

Mass Spectrometry

Mass spectrometry provides unambiguous identification and quantification of the cleavage products.[5][6] It is particularly useful for complex mixtures and for confirming the site of cleavage.

Protocol:

  • Reaction Setup: Perform the photocleavage reaction in a vial or on a solid support.

  • Time-course Sampling: At various time points, withdraw an aliquot of the reaction mixture.

  • Sample Preparation for MS: Quench the reaction in the aliquot (if necessary) and prepare it for mass spectrometry analysis (e.g., dilution, addition of an internal standard). For solid-phase synthesis, a small amount of resin can be treated with the cleavage cocktail, and the supernatant analyzed.[6]

  • LC-MS Analysis: Inject the prepared sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC will separate the cleaved product from the unreacted starting material and any byproducts.

  • Data Analysis: Quantify the peak areas of the starting material and the cleaved product from the extracted ion chromatograms to determine the extent of cleavage over time.

Visualizing the Workflow and Method Selection

The following diagrams illustrate the experimental workflow for monitoring this compound cleavage and the logical considerations for selecting the most appropriate spectroscopic method.

experimental_workflow cluster_prep Sample Preparation cluster_cleavage Photocleavage cluster_monitoring Spectroscopic Monitoring cluster_analysis Data Analysis start This compound Substrate dissolve Dissolve in Solvent start->dissolve irradiate UV Irradiation (e.g., 365 nm) dissolve->irradiate Place in Spectrometer/Vial uv_vis UV-Vis Spectroscopy irradiate->uv_vis Real-time or Time-points fluorescence Fluorescence Spectroscopy irradiate->fluorescence Real-time or Time-points mass_spec Mass Spectrometry irradiate->mass_spec Offline Time-points kinetics Determine Cleavage Kinetics uv_vis->kinetics fluorescence->kinetics mass_spec->kinetics

Caption: Experimental workflow for monitoring this compound cleavage.

method_selection cluster_criteria Key Considerations start Need to Monitor This compound Cleavage? sensitivity High Sensitivity Required? start->sensitivity real_time Real-time Monitoring? sensitivity->real_time No fluorescence Fluorescence Spectroscopy sensitivity->fluorescence Yes structural_info Structural Confirmation Needed? real_time->structural_info No real_time->fluorescence Yes uv_vis UV-Vis Spectroscopy structural_info->uv_vis No mass_spec Mass Spectrometry structural_info->mass_spec Yes

Caption: Decision tree for selecting a spectroscopic monitoring method.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fmoc-Photo-Linker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Fmoc-Photo-Linker in solid-phase peptide synthesis, ensuring its safe and proper disposal is a critical component of laboratory protocol. This guide provides essential safety and logistical information, outlining operational plans for the effective management and disposal of this compound waste, thereby fostering a secure research environment.

Chemical Safety and Hazard Profile

This compound, while instrumental in modern peptide synthesis, presents certain hazards that necessitate careful handling and disposal. Understanding its safety profile is the first step in implementing appropriate safety measures.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritation (Category 2) Causes skin irritation upon contact.Wear protective gloves and clothing.
Serious Eye Irritation (Category 2) Causes serious eye irritation.Wear eye and face protection.
Respiratory Irritation May cause respiratory irritation if inhaled.Use in a well-ventilated area or with respiratory protection.

Disposal Procedures: From Laboratory Bench to Final Disposition

The recommended primary disposal method for this compound is through a licensed chemical waste disposal facility via controlled incineration with flue gas scrubbing[1]. However, laboratory-scale pre-treatment can be considered to degrade the photolabile component of the molecule.

Immediate Steps for Waste Handling:
  • Segregation : Isolate waste containing this compound from other laboratory waste streams.

  • Labeling : Clearly label the waste container as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and cool area away from incompatible materials.

Experimental Protocol for Laboratory-Scale Photochemical Degradation:

The photolabile o-nitrobenzyl core of the this compound allows for its degradation upon exposure to UV light. This procedure can be used to treat small quantities of aqueous waste containing the linker before collection by a licensed disposal service.

Materials:

  • Waste solution containing this compound

  • UV lamp (e.g., a hand-held UV lamp with an emission wavelength around 365 nm)

  • Stir plate and stir bar

  • Appropriate glass container (e.g., beaker or flask)

  • Personal Protective Equipment (PPE): UV-blocking safety glasses, lab coat, and chemical-resistant gloves.

Procedure:

  • Place the aqueous waste solution containing the this compound in a suitable glass container with a stir bar.

  • Position the container on a stir plate within a fume hood to ensure proper ventilation.

  • Set up the UV lamp to irradiate the solution. Ensure the entire solution is exposed to the UV light.

  • Turn on the stirrer to ensure homogenous irradiation of the solution.

  • Irradiate the solution for a sufficient period to induce photolysis. The time required will depend on the concentration of the linker, the volume of the solution, and the intensity of the UV lamp. Monitor the degradation by a suitable analytical method if necessary (e.g., HPLC).

  • Once the degradation is complete, the treated solution should still be collected and disposed of as hazardous chemical waste, as other components may still be present. Clearly label the container as "Treated this compound Waste."

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Initial Handling cluster_1 Disposal Decision cluster_2 Laboratory Pre-Treatment (Optional) cluster_3 Final Disposal A This compound Waste Generated B Segregate Waste Stream A->B C Label Container: "Hazardous Waste: this compound" B->C D Store in Designated Area C->D E Small Aqueous Volume? D->E F Photochemical Degradation (UV Irradiation) E->F Yes I Arrange for Licensed Chemical Waste Disposal E->I No G Collect Treated Waste F->G H Label as "Treated Waste" G->H H->I J Controlled Incineration I->J

Caption: Disposal workflow for this compound waste.

Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate and Ventilate : Immediately evacuate the area and ensure adequate ventilation.

  • Personal Protection : Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment : Prevent the spill from spreading. For solid spills, avoid generating dust.

  • Cleanup : Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum the material.

  • Disposal of Cleanup Materials : Collect all contaminated materials in a sealed, labeled container for disposal as hazardous waste.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

By adhering to these guidelines, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling Fmoc-Photo-Linker

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fmoc-Photo-Linker

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe laboratory operations and minimize risks associated with this photosensitive compound.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety.

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]Gloves: Chemically resistant gloves (e.g., nitrile) should be worn.[3] Gloves must be inspected before use and replaced if degraded.
Eye Irritation (Category 2)H319: Causes serious eye irritation[1][2]Eye Protection: Chemical splash goggles are required.[4] For tasks with a higher splash risk, a face shield should be worn in conjunction with goggles.[4][5]
Specific Target Organ Toxicity (Single Exposure, Category 3)H335: May cause respiratory irritation[1][2]Respiratory Protection: Work in a well-ventilated area, preferably a certified chemical fume hood, to avoid breathing dust or aerosols.[1] If engineering controls are insufficient, a respirator may be required.[3]
General HandlingNot ApplicableProtective Clothing: A lab coat is required for all laboratory work.[4] Ensure it is buttoned and fits properly to cover as much skin as possible.[3] Wear long pants and closed-toe shoes.[3][5]

Operational and Disposal Plan

A systematic approach to handling, from receipt of the material to its final disposal, is critical. As this compound is photosensitive, it must be protected from light to prevent degradation.[6]

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[1] The recommended storage temperature is 2-8°C.[2][7]

    • Keep the container tightly closed and store in a locked location.[1][2]

    • Protect the material from light by using amber vials or by wrapping containers in aluminum foil.[6]

  • Preparation and Handling:

    • All handling of solid this compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[1]

    • Before handling, ensure all required PPE is correctly worn.

    • Avoid the formation of dust and aerosols.[1]

    • When weighing or transferring the material, use appropriate tools (e.g., spatulas).

    • For solution preparation, add the solid linker to the solvent slowly.

    • Work in an area with reduced light or use brown-colored lighting to minimize photodegradation.[6]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

    • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]

    • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste:

    • All waste containing this compound must be collected in a suitable, closed, and clearly labeled container for chemical waste.[1]

    • Disposal should be arranged through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[1]

    • Do not discharge the chemical into drains or sewer systems.[1]

  • Container Disposal:

    • Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected as chemical waste.

    • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled, depending on local regulations.[1]

Safety Workflow Visualization

The following diagram outlines the key stages for the safe handling of this compound, from initial storage to final waste disposal.

G storage Receiving & Storage (2-8°C, Locked, Dark) prep Preparation (In Fume Hood, Dim Light) storage->prep Retrieve Material ppe_check Wear Full PPE (Goggles, Gloves, Lab Coat) prep->ppe_check handling Handling & Use (Avoid Dust, Protect from Light) ppe_check->handling spill Spill & Exposure (Follow First Aid) handling->spill Accident disposal Waste Disposal (Sealed Container, Licensed Vendor) handling->disposal Collect Waste

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.